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  • Product: 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
  • CAS: 1695305-20-4

Core Science & Biosynthesis

Foundational

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one chemical structure

An In-Depth Technical Guide to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: Structure, Synthesis, and Therapeutic Potential Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: Structure, Synthesis, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the spirooxindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] First identified in bioactive natural products, the spirooxindole core is defined by a rigid, three-dimensional architecture resulting from a spiro-fusion at the C3 position of an oxindole nucleus.[2] This conformational rigidity is highly valued in drug design as it can lead to enhanced metabolic stability and improved selectivity for target proteins.

The introduction of a fluorine atom into pharmacologically active molecules is a well-established strategy for optimizing drug-like properties. Halogenation, particularly with fluorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.[3]

This technical guide provides a comprehensive overview of the novel chemical entity, 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one . While specific experimental data for this exact molecule is not yet prevalent in published literature, this document will leverage established chemical principles and data from structurally related analogs to delineate its core structure, propose a robust synthetic pathway, and discuss its potential as a therapeutic agent for researchers, scientists, and drug development professionals.

Part 1: Molecular Blueprint: Structure and Properties

Core Architecture

The chemical structure of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one integrates two key heterocyclic systems. The core is the oxindole (1H-indol-2-one), which is substituted with a fluorine atom at the 7-position of the aromatic ring. This moiety is spiro-fused at its C3 position to the 4-position of an oxane (tetrahydropyran) ring. The spirocyclic fusion creates a quaternary carbon center, a key feature of this molecular class.

Physicochemical Data Summary

The fundamental properties of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one are summarized below. These values are calculated based on its chemical structure.

PropertyValueSource
IUPAC Name 7-fluoro-1H-spiro[indole-3,4'-tetrahydropyran]-2-one-
Molecular Formula C₁₂H₁₂FNO₂-
Molecular Weight 221.23 g/mol -
Canonical SMILES C1CC(OC1)C2(C3=C(C=CC=C3F)NC2=O)-
CAS Number Not available-
Anticipated Spectroscopic Signatures

While experimental spectra are not available, the structure allows for the prediction of key spectroscopic features essential for its characterization:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the fluoro-substituted benzene ring, with coupling patterns influenced by the fluorine atom (³JHF and ⁴JHF couplings). The diastereotopic protons of the oxane ring would likely appear as complex multiplets in the aliphatic region. The NH proton of the oxindole lactam would present as a singlet, typically in the downfield region.

  • ¹³C NMR: The spectrum would be characterized by the quaternary spiro-carbon signal (C3) and the carbonyl carbon signal (C2) of the oxindole ring. The fluorine substitution would result in C-F coupling, splitting the signals of the carbon atoms on the aromatic ring.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the lactam carbonyl (typically ~1710-1730 cm⁻¹) and an N-H stretch (~3200-3300 cm⁻¹).

Part 2: A Proposed Synthetic Strategy

Rationale and Approach: Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient strategies for constructing complex heterocyclic systems, such as spirooxindoles, in a single step, which aligns with the principles of green chemistry.[4][5] A plausible and effective method for synthesizing the target molecule is a three-component reaction involving a substituted isatin, a carbon-nucleophile, and a cyclizing agent.

The proposed synthesis starts with 7-fluoroisatin , which serves as the foundational building block for the spirooxindole core. The reaction of 7-fluoroisatin with a suitable active methylene compound, such as malononitrile, and a diol, like 1,3-propanediol, under catalytic conditions can lead to the formation of the desired spiro[indole-oxane] ring system. This approach is based on established methodologies for the synthesis of spiro[indoline-pyran] derivatives.[6]

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating methodology derived from analogous syntheses in the literature.[5][6] Researchers should perform standard reaction optimization (solvent, catalyst, temperature) for this specific substrate combination.

Reaction: Synthesis of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-fluoroisatin (1.0 mmol, 1 eq.), malononitrile (1.1 mmol, 1.1 eq.), and 1,3-propanediol (1.2 mmol, 1.2 eq.).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of a base such as piperidine (0.1 mmol, 0.1 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 7-fluoroisatin spot indicates reaction completion, typically within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification cluster_final Final Product A 7-Fluoroisatin D Mix Reagents in Ethanol B Malononitrile C 1,3-Propanediol E Add Piperidine (Catalyst) D->E F Reflux (4-6h) E->F G Monitor by TLC F->G H Cool to RT G->H I Crude Product Isolation (Filtration or Concentration) H->I J Column Chromatography I->J K 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one J->K L Characterization (NMR, HRMS, IR) K->L

Caption: Proposed workflow for the synthesis of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.

Part 3: Potential Biological Significance and Applications

The Spirooxindole as a Potent Pharmacophore

The spirooxindole framework is a cornerstone of many compounds with significant biological activity. Derivatives have shown a broad spectrum of therapeutic potential, including:

  • Anticancer Activity: Many spirooxindoles exhibit potent cytotoxic effects against various human cancer cell lines.[7][8] A key mechanism involves the inhibition of the MDM2-p53 protein-protein interaction, which restores the tumor-suppressing function of p53.[2]

  • Antimicrobial Properties: The scaffold has been integrated into compounds showing activity against bacterial and fungal pathogens.[2]

  • Antiviral Activity: Recently, spiro-indolin-2-ones have demonstrated promising inhibitory properties against SARS-CoV-2.[7][8]

The Influence of 7-Fluoro Substitution

The strategic placement of a fluorine atom at the 7-position of the oxindole ring is expected to confer several advantages. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring and the acidity of the lactam N-H group, potentially enhancing binding interactions with target enzymes or receptors through hydrogen bonding or dipole interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's in vivo half-life.[3]

Potential Therapeutic Target: The MDM2-p53 Pathway

Given the established role of spirooxindoles as inhibitors of the MDM2-p53 interaction, it is a primary hypothetical target for 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. In many cancers, the tumor suppressor protein p53 is inactivated by overexpression of its negative regulator, MDM2. Small molecules that can fit into the p53-binding pocket of MDM2 can disrupt this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis, selectively eliminating cancer cells.

MDM2_p53_Pathway cluster_normal Normal Cell State cluster_cancer Cancer Cell State (MDM2 Overexpression) cluster_intervention Therapeutic Intervention p53_n p53 (active) apoptosis_n Apoptosis & Cell Cycle Arrest p53_n->apoptosis_n induces MDM2 MDM2 p53_c p53 (inactive) MDM2->p53_c binds & degrades apoptosis_c Tumor Growth inhibitor 7-Fluoro-Spirooxindole (Hypothesized) MDM2_i MDM2 inhibitor->MDM2_i inhibits binding p53_i p53 (active) MDM2_i->p53_i inhibition blocked apoptosis_i Apoptosis p53_i->apoptosis_i induces

Caption: Inhibition of the MDM2-p53 interaction by a spirooxindole agent.

Conclusion and Future Directions

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one represents a promising, albeit underexplored, chemical entity at the intersection of two powerful concepts in medicinal chemistry: the privileged spirooxindole scaffold and the strategic use of fluorine substitution. Based on a wealth of data from related analogs, this compound is predicted to be a viable candidate for drug discovery programs, particularly in oncology.

The immediate future direction is the execution of the proposed synthesis to obtain the physical compound. Following successful synthesis and characterization, a comprehensive biological evaluation is warranted. Initial screening should focus on its cytotoxic activity against a panel of human cancer cell lines, followed by mechanistic studies to validate its interaction with targets such as the MDM2-p53 axis. These efforts will be crucial in determining the true therapeutic potential of this novel fluorinated spirooxindole.

References

  • IJSDR. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). IJSDR.
  • PubMed. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed.
  • PMC. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC.
  • ResearchGate. (n.d.). Medicinal applications of spirooxindole and its derivatives. ResearchGate.
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole 97. Sigma-Aldrich.
  • Ossila. (n.d.). 7-Fluoroindole | CAS 387-44-0. Ossila.
  • ECHEMI. (n.d.). 7-Fluoro-1H-indole | 387-44-0. ECHEMI.
  • ChemScene. (n.d.). 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]. ChemScene.
  • ChemicalBook. (n.d.). 7'-fluoro-Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one. ChemicalBook.
  • PMC. (n.d.). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. PMC.
  • ResearchGate. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. ResearchGate.
  • Semantic Scholar. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Semantic Scholar.
  • Beilstein Journals. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals.

Sources

Exploratory

7-Fluoro-spiro[indoline-3,4'-tetrahydropyran]-2-one: A Technical Guide to Design, Synthesis, and Application in Medicinal Chemistry

Executive Summary In modern drug discovery, the spirooxindole core has emerged as a privileged scaffold, offering a rigid, three-dimensional architecture capable of projecting pharmacophores into deep, challenging protei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spirooxindole core has emerged as a privileged scaffold, offering a rigid, three-dimensional architecture capable of projecting pharmacophores into deep, challenging protein binding pockets. While the piperidine-based analog (7-fluorospiro[indoline-3,4'-piperidin]-2-one) is a widely cataloged building block under CAS 1707361-82-7[1], its tetrahydropyran (THP) bioisostere—7-fluoro-spiro[indoline-3,4'-tetrahydropyran]-2-one —represents a highly specialized, often proprietary intermediate. Because it is frequently embedded within Markush structures of patent literature rather than public registries, a definitive CAS number is currently unassigned in standard commercial databases.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale, synthetic methodology, and biological applications of this specific THP-spirooxindole scaffold.

Structural Rationale & Physicochemical Profiling

The transition from a planar aromatic system to an sp3 -rich spirocyclic system is a proven strategy to improve clinical success rates by enhancing solubility and reducing off-target promiscuity. The specific modifications in 7-fluoro-spiro[indoline-3,4'-tetrahydropyran]-2-one serve distinct mechanistic purposes:

  • The 7-Fluoro Substitution: The incorporation of fluorine at the C7 position of the indoline ring serves a dual purpose. First, it sterically and electronically blocks oxidative metabolism by cytochrome P450 enzymes at a known metabolic soft spot. Second, the strong electron-withdrawing nature of fluorine lowers the pKa​ of the adjacent oxindole N-H, strengthening its capacity to act as a hydrogen-bond donor in target binding pockets[2].

  • Tetrahydropyran (THP) vs. Piperidine: Replacing the basic secondary amine of a piperidine ring with the oxygen of a tetrahydropyran ring is a classic bioisosteric replacement. This modification eliminates the basic center, thereby preventing lysosomal ion-trapping and drastically reducing the risk of hERG channel inhibition—a major cardiovascular liability in basic amines[2].

Table 1: Comparative Physicochemical Profiling

To illustrate the impact of this bioisosteric shift, the calculated properties of the THP scaffold are compared against its piperidine counterpart below:

PropertyPiperidine Analog (CAS 1707361-82-7)THP Analog (Target Scaffold)Mechanistic Rationale for Shift
Molecular Weight 220.24 g/mol 221.23 g/mol Isosteric replacement of NH with O.
cLogP 1.221.54Oxygen slightly increases lipophilicity relative to a polar secondary amine.
Topological Polar Surface Area 41.49 Ų38.33 ŲRemoval of the hydrogen-bond donor (NH) improves passive membrane permeability.
Basic pKa​ ~9.5 (Highly Basic)N/A (Neutral)Elimination of the basic center prevents phospholipidosis and ion-trapping.
hERG Liability Risk Moderate to HighLowDisruption of the basic amine pharmacophore required for hERG channel binding.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 7-fluoro-spiro[indoline-3,4'-tetrahydropyran]-2-one is achieved via a one-pot, double SN​2 alkylation of 7-fluoroindolin-2-one. This protocol is designed as a self-validating system to ensure high yield and purity.

Reagents and Materials
  • Starting Material: 7-Fluoroindolin-2-one (1.0 eq)

  • Alkylating Agent: Bis(2-bromoethyl) ether (1.1 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Solvent: Anhydrous N,N -Dimethylformamide (DMF)

Experimental Protocol & Causality

Step 1: Formation of the N1,C3-Dianion

  • Action: Dissolve 7-fluoroindolin-2-one in anhydrous DMF and cool to 0 °C under an argon atmosphere. Add NaH (2.2 eq) portion-wise over 15 minutes.

  • Causality: The oxindole N-H has a pKa​ of ~10, while the C3 protons have a pKa​ of ~18. Using >2 equivalents of a strong base ensures complete deprotonation of both sites, forming a dianion. Because the C3 carbanion is significantly more nucleophilic than the N1 amide enolate, subsequent electrophilic attack is exclusively directed to the C3 position.

  • Self-Validation: The evolution of H2​ gas will be observed. The reaction is ready for the next step when gas evolution ceases and the solution becomes a clear, deep red/orange, indicating complete dianion formation.

Step 2: Spirocyclization via Double Alkylation

  • Action: Add bis(2-bromoethyl) ether (1.1 eq) dropwise at 0 °C. Stir for 30 minutes, then warm to room temperature and subsequently heat to 60 °C for 4 hours.

  • Causality: The first alkylation occurs rapidly at C3. Heating to 60 °C provides the necessary thermodynamic energy to overcome the entropic barrier for the second, intramolecular SN​2 displacement. The geometry of the intermediate highly favors the closure of the 6-membered tetrahydropyran ring (Thorpe-Ingold effect).

  • Self-Validation: Monitor via LC-MS. The intermediate mono-alkylated mass ( [M+H]+ 328/330, bromine isotope pattern) will transiently appear and then fully convert to the spiro-fused product mass ( [M+H]+ 222).

Step 3: Quenching and Isolation

  • Action: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Causality: NH4​Cl safely neutralizes excess NaH and selectively reprotonates the N1 position without risking hydrolysis of the lactam ring, which could occur if strong aqueous acids were used.

SynthWorkflow SM 7-Fluoroindolin-2-one Base NaH (2.2 eq) DMF, 0 °C SM->Base Deprotonation Enolate C3-Dianion Intermediate Base->Enolate N1 & C3 Alkylating Bis(2-bromoethyl) ether (1.1 eq), 60 °C Enolate->Alkylating Nucleophilic Attack Product 7-Fluoro-spiro[indoline-3,4'- tetrahydropyran]-2-one Alkylating->Product Spirocyclization

Figure 1: Step-by-step synthetic workflow for spirocyclization via double SN2 alkylation.

Biological Application: The MDM2-p53 Axis

Spirooxindoles are hallmark scaffolds in oncology, specifically designed as potent, non-peptide small-molecule inhibitors of the MDM2-p53 protein-protein interaction[3]. The p53 tumor suppressor is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation.

In rational drug design, the spirooxindole core perfectly mimics the critical binding triad of p53 (Trp23, Leu26, and Phe19)[4].

  • The oxindole core mimics the Trp23 residue, with the 7-fluoro substitution enhancing the hydrogen-bonding strength of the N-H to a key histidine/leucine backbone in the MDM2 pocket.

  • The tetrahydropyran spiro-ring projects into the Leu26 pocket, providing optimal van der Waals contacts while maintaining a favorable lipophilic ligand efficiency.

By competitively binding to MDM2, these spirooxindoles prevent p53 ubiquitination, leading to p53 accumulation, transcriptional activation of target genes (e.g., p21, PUMA), and ultimately, apoptosis in cancer cells[3].

Pathway Spiro 7-Fluoro-Spirooxindole MDM2 MDM2 (E3 Ligase) Spiro->MDM2 Competitive Inhibition p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Degradation (Uninhibited) TargetGenes p53 Target Genes p53->TargetGenes Transcriptional Activation Apoptosis Apoptosis & Arrest TargetGenes->Apoptosis

Figure 2: Mechanistic intervention of spirooxindoles in the MDM2-p53 signaling pathway.

Analytical Characterization Standards

To confirm the successful synthesis of 7-fluoro-spiro[indoline-3,4'-tetrahydropyran]-2-one, the following analytical signatures must be validated:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 222.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • A broad singlet at ~10.8 ppm corresponding to the oxindole N-H (shifted downfield due to the adjacent fluorine).

    • A multiplet in the aromatic region (6.90 - 7.20 ppm) integrating for 3 protons.

    • Characteristic multiplets for the THP ring: the equatorial and axial oxygen-adjacent protons ( −CH2​−O−CH2​− ) will appear as distinct signals around 3.8-4.0 ppm and 3.4-3.6 ppm, respectively, confirming the spiro-ring closure.

  • FT-IR: A strong, sharp absorption band at ~1710 cm −1 corresponding to the oxindole carbonyl ( C=O ) stretch, and a distinct C−O−C ether stretch at ~1090 cm −1 confirming the THP presence.

Sources

Foundational

Properties of Fluorinated Spirooxindole Derivatives: A Technical Guide for Drug Discovery

Executive Summary Fluorinated spirooxindole derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. By fusing the rigid, three-dimensional architecture of the spirooxindole core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated spirooxindole derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. By fusing the rigid, three-dimensional architecture of the spirooxindole core with the unique electronic and steric properties of fluorine, researchers have unlocked new avenues for therapeutic intervention. This technical whitepaper explores the structural causality, physicochemical enhancements, and biological efficacy of these compounds, providing actionable insights and validated synthetic protocols for drug development professionals.

Structural & Physicochemical Properties

The strategic introduction of fluorine atoms—whether through gem-difluoro substitution on the spiro-ring or via fluorophenyl appendages—profoundly alters the molecule's physicochemical profile.

The Role of Fluorine in Scaffold Optimization

Fluorine's high electronegativity and small van der Waals radius modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking cytochrome P450 oxidation sites, and increase lipophilicity, thereby facilitating superior cell membrane permeation[1]. In spirocyclic systems, the gem-difluoro substitution significantly impacts the molecule's conformation and electronic properties, locking the scaffold into a rigid 3D orientation that is highly desirable for probing biological space[2].

Crystallographic Insights

Recent single-crystal X-ray diffraction (SC-XRD) studies on fluorinated spirooxindole-based piperidine derivatives reveal complex, highly stable 3D architectures. For instance, in 1-Methyl-4-(2-fluorophenyl)pyrrolo-(spiro[2.3'']oxindole)-spiro[3.3']-5'-(2-fluorophenylmethylidene)-1'-N-(propargyl)piperidin-4'-one, the pyrrole ring adopts a twisted envelope conformation, while the central piperidine ring assumes a half-chair conformation[3].

The lattice cohesion of these molecules is heavily reinforced by intermolecular hydrogen bonding. The dual role of fluorine is evident here: sterically, it creates local crowding that forces adjacent groups into noncoplanar orientations; electronically, it provides opportunities for weak but stabilizing hydrogen-bonding interactions, such as C–H···F contacts[4].

Biological Activity & Therapeutic Potential

Fluorinated spirooxindoles have demonstrated potent biological activities, particularly in oncology and virology. The spirocyclic scaffold allows for the precise spatial arrangement of pharmacophores, enabling high-affinity binding to target proteins such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2)[2].

Quantitative Biological Activity Summary

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of various fluorinated spirooxindole derivatives against key biological targets.

Compound ClassSpecific DerivativeTarget / Cell LineIC₅₀ ValueReference
Fluorinated Spirooxindole5g (pyrrolidinyl-spirooxindole)MCF-7 (Breast) / EGFR0.026 µM[2]
Fluorinated Spirooxindole5g (pyrrolidinyl-spirooxindole)MCF-7 (Breast) / CDK-20.301 µM[2]
Fluorinated Spirooxindole-maleimideNot specifiedMCF-7 (Breast Cancer)3.88 - 5.83 µM[5]
Indole-based NNRTICompound 17a (5-fluoro)HIV-1 Reverse TranscriptaseEnhanced Potency[5]

Mechanisms of Action & Molecular Interactions

The efficacy of fluorinated spirooxindoles as kinase inhibitors is heavily influenced by van der Waals interactions and specific hydrogen bonding within the kinase domain.

EGFR Inhibition Pathway

In the context of EGFR inhibition, fluorine substitution optimizes the interaction with the 'flap' region of the kinase. Molecular dynamics (MD) simulations and MM-PBSA calculations indicate that specific residues (e.g., V726, M766, L777, M793, and L844) play critical roles in anchoring the fluorinated inhibitor[6]. These interactions are vital for overcoming resistance profiles seen in double mutations like T790M/L858R, where the fluorinated scaffold maintains strong binding free energies despite structural shifts in the active site[6].

EGFR_Pathway A Fluorinated Spirooxindole Administration B Cell Membrane Permeation (Enhanced by F) A->B C Binding to EGFR Kinase Domain B->C D H-Bonding & VDW Interactions (V726, M766, L777) C->D E Inhibition of ATP Binding D->E F Suppression of Downstream Signaling (Apoptosis) E->F

Caption: Mechanism of EGFR kinase domain inhibition by fluorinated spirooxindole derivatives.

Synthetic Methodologies

The synthesis of fluorinated spirooxindoles requires robust protocols to handle the inherent strain of spirocyclic systems and the unique reactivity of fluorinated precursors. Two primary strategies are widely employed: palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes[2] and multicomponent 1,3-dipolar cycloadditions[7].

Experimental Protocol: Asymmetric [3+2] Cycloaddition

This self-validating protocol details the synthesis of chiral fluorinated spirooxindoles via a multicomponent cycloaddition utilizing 3-methyleneindolinones[7]. The causality behind the choice of a bifunctional catalyst is to ensure dual hydrogen-bonding, which strictly orients the substrates for high enantioselectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 3-alkylidene oxindole precursor (1.0 equiv) and the fluorinated dipole precursor (e.g., trifluoroacetylacetylene, 1.2 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Catalyst Addition: Introduce a bifunctional squaramide or cinchona-alkaloid-based chiral catalyst (10 mol%). Causality: The catalyst's hydrogen-bond donors activate the oxindole while the basic nitrogen coordinates the dipole, ensuring stereoselective approach (yielding up to >99% ee)[7].

  • Cycloaddition Reaction: Stir the mixture at optimized sub-ambient temperatures (e.g., -20°C to room temperature) for 12-24 hours. Monitor the consumption of the oxindole precursor via TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the basic catalyst. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the diastereomeric mixture via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient) to isolate the pure fluorinated spirooxindole derivative.

  • Structural Validation: Confirm the spiro-quaternary stereocenter and fluorine incorporation using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside high-resolution mass spectrometry (HRMS) and SC-XRD[3].

Synthesis_Workflow Step1 Prepare 3-Alkylidene Oxindole & Fluorinated Precursor Step2 Add Chiral Catalyst (Squaramide/Cinchona) Step1->Step2 Step3 [3+2] Cycloaddition (Argon, 12-24h) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Flash Chromatography Purification Step4->Step5 Step6 Validation (NMR, HRMS, SC-XRD) Step5->Step6

Caption: Step-by-step synthetic workflow for chiral fluorinated spirooxindoles.

Conclusion

Fluorinated spirooxindoles are a testament to the power of combining rigid 3D scaffolds with strategic halogenation. The causality between fluorine incorporation and enhanced pharmacokinetic/pharmacodynamic profiles provides a clear, validated blueprint for next-generation drug design. By leveraging asymmetric cycloaddition protocols and understanding the precise van der Waals and hydrogen-bonding interactions within target kinase domains, researchers can continue to exploit this privileged scaffold for novel therapeutics.

References

  • Title: Deciphering the Anticancer Property of Fluorophenyl Spirooxindole Hybrid ‐ From Structural Elucidation to Quantum and Biological Studies Source: ResearchGate URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: The two-dimensional fingerprint plots of the BCMTP compound Source: ResearchGate URL: [Link]

  • Title: Cycloaddition of 3-Methyleneindolinones Source: Scribd URL: [Link]

  • Title: Binding free energies of inhibitors to EGFR calculated by MM-PBSA method Source: ResearchGate URL: [Link]

Sources

Exploratory

Engineering the 7-Fluoro-Spirooxindole Scaffold: A Technical Whitepaper on MDM2-p53 Axis Disruption and Dual-Targeting Therapeutics

The Privileged Spirooxindole Scaffold and the Rationale for 7-Fluorination In the landscape of targeted oncology, the spirooxindole core has emerged as a highly privileged scaffold, primarily due to its exceptional abili...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Spirooxindole Scaffold and the Rationale for 7-Fluorination

In the landscape of targeted oncology, the spirooxindole core has emerged as a highly privileged scaffold, primarily due to its exceptional ability to mimic the three-dimensional projection of the p53 α-helical transactivation domain (specifically residues Phe19, Trp23, and Leu26)[1]. By occupying the deep hydrophobic cleft of the Murine Double Minute 2 (MDM2) protein, spirooxindoles effectively disrupt the MDM2-p53 protein-protein interaction (PPI), thereby rescuing the "guardian of the genome" from proteasomal degradation.

While early generations of spirooxindoles demonstrated potent in vitro activity, their clinical translation was often hindered by suboptimal pharmacokinetics and metabolic liabilities. The strategic introduction of a fluorine atom at the 7-position of the oxindole ring represents a watershed moment in the optimization of this scaffold, as seen in advanced clinical candidates like SAR405838 (MI-773)[2].

The Causality of 7-Fluorination:

  • Electronic Modulation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect lowers the pKa of the adjacent oxindole N-H bond. This electronic shift significantly enhances the capacity of the N-H group to act as a hydrogen bond donor to the carbonyl oxygen of Leu54 within the MDM2 binding pocket, driving sub-nanomolar binding affinities.

  • Metabolic Shielding: The C7 position of the indole/oxindole ring is a notorious hotspot for Cytochrome P450 (CYP450)-mediated aromatic oxidation. Fluorine acts as a bioisostere for hydrogen; its high C-F bond dissociation energy effectively blocks Phase I oxidative metabolism at this site, drastically improving the drug's in vivo half-life without adding excessive steric bulk.

  • Lipophilicity and Permeability: Strategic fluorination fine-tunes the overall lipophilicity (LogP) of the molecule, optimizing cellular permeability and oral bioavailability while minimizing off-target hydrophobic partitioning.

Mechanistic Biology: Disrupting the MDM2-p53 Axis

In approximately 50% of human cancers, p53 retains its wild-type status but is functionally silenced by the overexpression or amplification of MDM2, an E3 ubiquitin ligase[1]. MDM2 binds directly to the N-terminal domain of p53, concealing its transcriptional activity and tagging it for rapid proteasomal degradation.

By utilizing 7-fluoro-spirooxindoles to competitively antagonize this interaction, researchers can achieve non-genotoxic reactivation of p53. Once liberated, p53 stabilizes, accumulates in the nucleus, and transactivates a cascade of downstream effector genes (e.g., p21 for cell cycle arrest, PUMA and BAX for apoptosis).

Pathway Spiro 7-Fluoro-Spirooxindole (MDM2 Inhibitor) MDM2 MDM2 Protein (Negative Regulator) Spiro->MDM2 Binds Hydrophobic Cleft p53 p53 Protein (Transcription Factor) Spiro->p53 Prevents Interaction MDM2->p53 Ubiquitination Degradation p53 Proteasomal Degradation p53->Degradation Destabilization TargetGenes p21, PUMA, BAX Transcription p53->TargetGenes Reactivation Apoptosis Cell Cycle Arrest & Apoptosis TargetGenes->Apoptosis Execution

Fig 1. Mechanism of p53 reactivation via 7-fluoro-spirooxindole-mediated MDM2 inhibition.

Polypharmacology: Dual-Targeting Strategies

Tumor heterogeneity often renders single-target therapies susceptible to resistance. Consequently, the 7-fluoro-spirooxindole framework is increasingly utilized as an anchor for dual-targeting chimeras:

  • MDM2/CDK4 Dual Inhibition: In glioblastoma, the co-amplification of MDM2 and CDK4 is prevalent. By fusing a tetrahydronaphthalene (THN) moiety to a 7-fluoro-spirooxindole core, researchers have developed dual inhibitors that simultaneously reactivate p53 and halt cell cycle progression at the G1 phase[3].

  • MDM2/HDAC Dual Inhibition: Histone deacetylase (HDAC) inhibitors synergize with MDM2 antagonists by promoting the hyperacetylation of p53 (at Lys382), which is required for its full transcriptional activation. Hybrid 7-fluoro-spirooxindoles incorporating zinc-binding hydroxamic acid motifs have demonstrated profound synergistic apoptosis in MCF-7 breast cancer cells[4].

  • MDM2/Bcl2 Modulation: Recent hybrid designs have shown that specific fluoro-substituted spirooxindoles not only upregulate p53 but concurrently downregulate the anti-apoptotic Bcl2 gene, shifting the cellular balance irreversibly toward apoptosis[5].

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the binding affinities and biological outcomes of key 7-fluoro-substituted spirooxindoles compared across different therapeutic targets.

Compound / ScaffoldPrimary Target(s)Binding Affinity / PotencyKey Biological Outcome
SAR405838 (MI-773) MDM2 Ki​ = 0.88 nMComplete tumor regression in leukemia and solid tumor xenografts; high oral bioavailability.
7-Fluoro-THN-Spirooxindole (4c') MDM2 / CDK4 IC50​ = ~10-15 µMSynergistic inhibition of glioblastoma cell proliferation via dual pathway blockade.
7-Fluoro-Spirooxindole-HDAC (11b) MDM2 / HDAC68% (MDM2) / 79% (HDAC) inhib.Dose-dependent accumulation of p53 and acetylated Histone H4 (Ac-H4) in MCF-7 cells.
Spirooxindole 2b MDM2 / Bcl247% p53 transactivation43% apoptosis induction and 1.25-fold Bcl2 downregulation in HepG-2 cells.

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of novel 7-fluoro-spirooxindoles, experimental designs must move beyond simple viability screens. The following protocols are engineered as self-validating systems to definitively prove on-target causality.

Protocol A: Bimolecular Fluorescence Complementation (BiFC) for PPI Disruption

Objective: Quantify the real-time dissociation of the MDM2-p53 complex in living cells. Causality & Logic: Standard co-immunoprecipitation (Co-IP) can introduce artifacts during cell lysis. BiFC relies on the spatial proximity of split fluorophores, ensuring that fluorescence only occurs if MDM2 and p53 are physically bound in vivo.

  • Plasmid Engineering: Fuse the N-terminal fragment of Venus fluorescent protein (VN) to wild-type p53, and the C-terminal fragment (VC) to MDM2.

  • Transfection: Electroporate HCT116 cells with VN-p53 and VC-MDM2 plasmids.

  • Self-Validating Controls:

    • Positive Control: Nutlin-3a (a known MDM2 inhibitor).

    • Negative Control: Transfect a mutant MDM2 (e.g., F19A mutation) that cannot bind p53, establishing the baseline background fluorescence.

  • Dosing & Readout: Incubate cells with the 7-fluoro-spirooxindole (1 µM to 20 µM) for 24 hours. Analyze via flow cytometry (Excitation: 515 nm, Emission: 528 nm). A dose-dependent decay in fluorescence directly proves the disruption of the target PPI.

Protocol B: Target-Validated Cytotoxicity Assay (Isogenic Screening)

Objective: Confirm that cell death is driven by p53 reactivation, not off-target chemotoxicity. Causality & Logic: If a compound is a true MDM2 inhibitor, it should be highly toxic to cells with wild-type p53, but relatively harmless to cells lacking p53.

  • Cell Seeding: Seed an isogenic cell line pair—HCT116 p53+/+ (wild-type) and HCT116 p53−/− (knockout)—in 96-well plates at 5,000 cells/well.

  • Dosing: Apply the 7-fluoro-spirooxindole in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

  • Validation Metric (Resistance Index): Calculate the Resistance Index (RI) = IC50​(p53−/−)/IC50​(p53+/+) . An RI > 10 mathematically self-validates that the compound's lethality is strictly dependent on the presence of functional p53.

Workflow Design Rational Design (7-F Substitution) Synthesis Stereoselective Synthesis Design->Synthesis C-F Modulation BiFC BiFC Assay (PPI Disruption) Synthesis->BiFC High-Throughput Isogenic Isogenic Cell Lines (p53+/+ vs p53-/-) BiFC->Isogenic Target Specificity Validation In Vivo Xenograft Validation Isogenic->Validation Efficacy & PK

Fig 2. Self-validating workflow for evaluating 7-fluoro-spirooxindole biological activity.

Conclusion

The 7-fluoro-substituted spirooxindole is not merely a structural curiosity; it is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers have successfully rigidified the scaffold, enhanced target affinity at the MDM2 interface, and bypassed critical metabolic bottlenecks. As the field advances toward polypharmacology, this fluorinated core will remain a foundational building block for the next generation of dual-targeting anticancer therapeutics.

Sources

Foundational

The Therapeutic Potential of 7-Fluorospirooxindoles in Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The spirooxindole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The spirooxindole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom, particularly at the C-7 position of the oxindole ring, imparts unique physicochemical properties that can significantly enhance therapeutic potential. This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of 7-fluorospirooxindoles, presenting them as a promising class of molecules for drug discovery programs targeting cancer, neurodegenerative diseases, and infectious agents. We will explore the causal biochemistry behind their activity, detail validated experimental protocols for their evaluation, and provide a forward-looking perspective on their journey from bench to bedside.

Section 1: The 7-Fluorospirooxindole Scaffold: A Privileged Architecture

The spirooxindole framework is characterized by a C-3 spiro-fused ring system on an oxindole core. This rigid, three-dimensional architecture provides a fixed orientation for pendant functional groups, facilitating high-affinity and selective interactions with biological targets.[1][2]

1.1 The Strategic Importance of the 7-Fluoro Substitution

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to optimize drug-like properties. Placing a fluorine atom at the C-7 position of the spirooxindole core is particularly strategic for several reasons:

  • Enhanced Lipophilicity: Fluorine increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and, critically for neurological applications, the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the C-7 position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Modulation of Electronic Properties: As the most electronegative element, fluorine can alter the electron distribution of the aromatic ring, influencing the acidity of the N-H proton and modulating hydrogen bonding capabilities, which are crucial for target engagement.[1]

  • Improved Binding Affinity: The fluorine atom can form favorable orthogonal multipolar interactions with backbone carbonyls in protein binding pockets, leading to enhanced target affinity and potency. This has been observed in various halogenated spirooxindoles targeting protein-protein interactions and enzyme active sites.[2]

Section 2: Synthesis of 7-Fluorospirooxindoles

The construction of the 7-fluorospirooxindole scaffold is primarily achieved through a multicomponent [3+2] cycloaddition reaction. This elegant and efficient strategy involves the in situ generation of an azomethine ylide from a 7-fluoro-isatin precursor, which then reacts with a dipolarophile.

2.1 Synthesis of the Key Precursor: 7-Fluoro-isatin

A reliable synthesis of the 7-fluoro-isatin starting material is paramount. The following protocol, based on the Sandmeyer isonitrosoacetanilide isatin synthesis, is a validated method.

  • Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide: 2-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate.

  • Step 2: Cyclization to 7-Fluoro-isatin: The intermediate is dissolved in concentrated sulfuric acid and heated to induce cyclization, forming the 7-fluoroindoline-2,3-dione (7-fluoro-isatin).[3]

2.2 The [3+2] Cycloaddition Workflow

The core spirocyclic system is assembled via a one-pot reaction, a hallmark of green and efficient chemistry.

G cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: Cycloaddition 7-Fluoro-isatin 7-Fluoro-isatin Ylide Azomethine Ylide (Intermediate) 7-Fluoro-isatin->Ylide Decarboxylative Condensation Amino_Acid Secondary Amino Acid (e.g., L-proline, Sarcosine) Amino_Acid->Ylide Dipolarophile Activated Alkene (e.g., Chalcone, Maleimide) Spirooxindole 7-Fluorospirooxindole Product Dipolarophile->Spirooxindole Ylide_ref Azomethine Ylide Ylide_ref->Spirooxindole [3+2] Cycloaddition

Caption: General workflow for the synthesis of 7-fluorospirooxindoles.

Section 3: Therapeutic Applications & Mechanisms of Action

The unique structural and electronic properties of 7-fluorospirooxindoles make them potent modulators of several key pathways implicated in human disease.

3.1 Anticancer Activity

This is the most extensively studied application of halogenated spirooxindoles. Their anticancer effects are often multifaceted, targeting core processes of tumor survival and proliferation.

3.1.1 Mechanism: Disruption of the p53-MDM2 Interaction

In approximately 50% of human cancers where the p53 tumor suppressor remains wild-type, its function is often abrogated by overexpression of its negative regulator, MDM2. The oxindole core of spirooxindoles acts as a structural mimic of the tryptophan (Trp23) residue of p53, which is critical for binding to a hydrophobic pocket on MDM2. By competitively occupying this pocket, the spirooxindole blocks the p53-MDM2 interaction. This liberates p53 from degradation, allowing it to accumulate, translocate to the nucleus, and initiate downstream programs of cell cycle arrest and apoptosis.[4][5][6]

p53_pathway cluster_p53 p53 Regulation cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome p53 p53 mdm2 MDM2 p53->mdm2 Binding p21 p21 Activation p53->p21 Transcription apoptosis Apoptosis p53->apoptosis Transcription mdm2->p53 Ubiquitination & Degradation spiro 7-Fluorospirooxindole spiro->mdm2 Inhibition Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest

Caption: Mechanism of p53 activation by 7-fluorospirooxindoles.

3.1.2 Mechanism: Kinase Inhibition

Many halogenated spirooxindoles have demonstrated potent inhibitory activity against various protein kinases that are critical for cancer cell signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] The rigid scaffold allows for precise positioning of functional groups to interact with the ATP-binding pocket of these enzymes, leading to the blockade of phosphorylation cascades that drive cell proliferation.

Table 1: Comparative Cytotoxicity of Halogenated Spirooxindoles

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-thiazolo-oxindole] (5g)HepG2 (Liver)5.00 ± 0.66[4][5]
Spiro[pyrrolidine-thiazolo-oxindole] (5g)MCF-7 (Breast)≤ 9.0[4][5]
Spiro[pyrrolidine-thiazolo-oxindole] (5g)HCT-116 (Colon)< 3.0[4][5]
5-Bromo-spirooxindole (5g)MCF-7 (Breast)2.8[9]
5-Bromo-spirooxindole (5l)MCF-7 (Breast)3.4[9]
5-Bromo-spirooxindole (5o)MDA-MB-231 (Breast)4.32[9]
5-Br-spirooxindole (6i)HepG2 (Liver)6.3[10]
Unsubstituted spirooxindole (6a)HepG2 (Liver)6.9[10]

Note: Data for directly comparable 7-fluoro derivatives is emerging; this table illustrates the potency of the general halogenated scaffold.

3.2 Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's are characterized by protein misfolding (e.g., amyloid-beta, Aβ) and oxidative stress. The properties of 7-fluorospirooxindoles make them intriguing candidates for neuroprotection.

  • Inhibition of Aβ Aggregation: The planar indole moiety can intercalate between β-sheets of aggregating Aβ peptides, disrupting the fibrillation process. Studies on related indole derivatives show they can protect neuronal cells from Aβ-induced toxicity.

  • Antioxidant Activity: The indole nucleus is an excellent electron donor and can scavenge reactive oxygen species (ROS), mitigating the oxidative stress that contributes to neuronal damage.

  • Blood-Brain Barrier (BBB) Penetration: As previously noted, the 7-fluoro substitution enhances lipophilicity, a key factor for CNS drug candidates to cross the BBB and reach their target site of action.

3.3 Antimicrobial and Antiviral Activity

The spirooxindole scaffold has shown promise against a range of pathogens.

  • Antibacterial Action: Some fluorophenyl-containing spirooxindoles have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. The mechanism is thought to involve inhibition of key bacterial enzymes like DNA gyrase.

  • Antiviral Potential: Spirooxindoles have been identified as hits against several viruses, including HIV, Dengue virus, and influenza.[3][8][11] The rigid 3D structure is well-suited to inhibit viral enzymes like proteases or proteins involved in viral entry and replication.

Table 2: Antimicrobial Activity of a Fluorophenyl-Spirooxindole Derivative

OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureus2022[12]
Escherichia coli2023[12]

3.4 Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Studies on the closely related 5-fluoro-2-oxindole have shown it can suppress inflammatory responses by inhibiting the activation of microglia and reducing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (NOS2).[13][14] This is achieved by modulating signaling pathways such as MAPK/NF-κB. This provides a strong rationale for investigating 7-fluorospirooxindoles as potential anti-inflammatory agents.

Section 4: Experimental Methodologies & Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis and evaluation of 7-fluorospirooxindoles.

4.1 Protocol: Synthesis of a 7-Fluorospiro[indoline-3,2'-pyrrolidine] Derivative

This protocol describes a one-pot, three-component reaction.

Materials:

  • 7-Fluoro-isatin

  • L-proline

  • (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (a chalcone dipolarophile)

  • Methanol (reagent grade)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask, add 7-fluoro-isatin (1 mmol), L-proline (1.2 mmol), and the chalcone (1 mmol).

  • Add 30 mL of methanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the mixture to reflux (approx. 65°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo using a rotary evaporator.

  • The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 7-fluorospirooxindole derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

4.2 Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 7-Fluorospirooxindole compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microtiter plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-fluorospirooxindole compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Controls: Include wells with cells treated with vehicle (DMSO) only (negative control) and a known cytotoxic drug like Doxorubicin (positive control). Also include wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

4.3 Protocol: Western Blot for p53 Activation

This protocol assesses the upregulation of p53 protein following treatment.

Materials:

  • MCF-7 cells (p53 wild-type)

  • 7-Fluorospirooxindole compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment & Lysis: Treat MCF-7 cells with the IC50 concentration of the 7-fluorospirooxindole for 24 hours. Lyse the cells and quantify the protein concentration using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Validation: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading across all lanes. An increase in the p53 band intensity relative to the β-actin band in treated samples compared to controls indicates p53 activation.

workflow cluster_synthesis Phase 1: Chemistry cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_lead Phase 4: Lead Optimization A Synthesis of 7-Fluorospirooxindole Library B Structural Confirmation (NMR, HRMS) A->B C In Vitro Cytotoxicity (MTT Assay on Cancer Lines) B->C D Determine IC50 Values C->D E Target Engagement Assay (e.g., Western Blot for p53) D->E F Enzyme Inhibition Assay (e.g., Kinase Assay) D->F G Apoptosis Assay (e.g., Annexin V Staining) D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I ADMET Prediction H->I

Caption: A validated workflow for the discovery of 7-fluorospirooxindole drug candidates.

Section 5: Future Directions & Conclusion

The 7-fluorospirooxindole scaffold is a highly promising platform for the development of next-generation therapeutics. While research has firmly established the potential of the broader class of halogenated spirooxindoles, future work should focus on a systematic exploration of the 7-fluoro substitution. Direct comparative studies against 5-fluoro, 6-fluoro, and non-fluorinated analogues are crucial to definitively delineate the structure-activity relationship and confirm the superiority of the 7-fluoro position.

References

  • Nafie, M. S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances. Available from: [Link]

  • Nafie, M. S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC. Available from: [Link]

  • Barakat, A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Molecules. Available from: [Link]

  • Barakat, A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Semantic Scholar. Available from: [Link]

  • Islam, M. S., et al. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Scientific Reports. Available from: [Link]

  • Wang, Z., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. Available from: [Link]

  • Wang, Z., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. PubMed. Available from: [Link]

  • El-Damasy, A. K., et al. (2020). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Scientific Reports. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. Available from: [Link]

  • Frontiers. (n.d.). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. Available from: [Link]

  • Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Der Pharmacia Lettre. Available from: [Link]

  • González-Rodríguez, A., et al. (2020). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. Antioxidants. Available from: [Link]

  • Girgis, A. S., et al. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm). Available from: [Link]

  • News-Medical.Net. (2023). Antiviral activity of natural flavonoids against various coronaviruses. Available from: [Link]

  • MDPI. (2016). Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases. Available from: [Link]

  • González-Rodríguez, A., et al. (2020). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. PubMed. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, a fluorinated spirooxindole derivative of significant interest in contemporary drug discovery and chemical biology. The document elucidates the precise molecular formula and molecular weight of the compound, derived from foundational chemical principles and analysis of its constituent structural fragments. A detailed structural representation and a discussion of the synthetic rationale underpinning its molecular architecture are also presented, offering valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction and Rationale

Spirooxindoles represent a privileged structural class in medicinal chemistry, renowned for their three-dimensional architecture which enables precise and high-affinity interactions with a multitude of biological targets. The incorporation of a fluorine atom, a bioisostere for hydrogen, at the 7-position of the indole nucleus in 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one is a strategic modification intended to modulate key pharmacokinetic and pharmacodynamic properties. Fluorination is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. This guide serves as a foundational reference for the core molecular attributes of this specific compound.

Molecular Formula and Weight

The chemical identity of a compound is fundamentally defined by its molecular formula and corresponding molecular weight. These parameters are critical for a wide range of applications, from reaction stoichiometry and analytical characterization to computational modeling and drug formulation.

Derivation of the Molecular Formula

The molecular formula for 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one is determined by a systematic analysis of its parent structure, 1H-Spiro[indole-3,4'-oxane]-2-one, and the subsequent addition of the fluoro-substituent.

  • Base Structure: The non-fluorinated core, 1H-Spiro[indole-3,4'-oxane]-2-one, possesses the molecular formula C₁₂H₁₃NO₂[1].

  • Fluorine Substitution: The designation "7-Fluoro" indicates the replacement of a hydrogen atom on the 7th position of the indole ring with a fluorine atom.

  • Resultant Formula: By subtracting one hydrogen atom and adding one fluorine atom to the base formula, we arrive at the definitive molecular formula for the target compound.

This systematic approach leads to the molecular formula: C₁₂H₁₂FNO₂ .

Calculation of the Molecular Weight

The molecular weight is calculated using the atomic weights of the constituent elements in the derived molecular formula.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)121.00812.096
Fluorine (F)118.99818.998
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 221.231

The calculated molecular weight of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one is 221.231 g/mol .

Chemical Structure and Representation

The spatial arrangement of atoms within a molecule dictates its chemical reactivity and biological activity. The structure of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one is characterized by a spirocyclic junction between an oxane ring and an oxindole core.

Caption: 2D structure of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.

Experimental Protocols and Considerations

While a detailed synthetic protocol is beyond the scope of this guide, the synthesis of spirooxindoles typically involves key reactions such as the [3+2] cycloaddition of an electron-deficient alkene with an isatin-derived azomethine ylide. The introduction of the 7-fluoro substituent can be achieved either by starting with 7-fluoro-isatin or through late-stage fluorination techniques.

Self-Validating System for Characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula. The experimentally determined monoisotopic mass should align with the theoretical mass of C₁₂H₁₂FNO₂ (221.0855).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and connectivity of hydrogen atoms. The aromatic region will show characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring.

    • ¹³C NMR: Will confirm the presence of 12 distinct carbon environments.

    • ¹⁹F NMR: Will show a singlet or a doublet, confirming the presence and electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, the amide C=O stretch, and the C-F bond.

Conclusion

This technical guide has established the fundamental molecular properties of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. The derived molecular formula of C₁₂H₁₂FNO₂ and the calculated molecular weight of 221.231 g/mol provide a crucial foundation for any research or development activities involving this compound. The provided structural representation and considerations for analytical validation offer a comprehensive starting point for scientists and researchers in the field.

References

  • ChemBK. 1H-Spiro[indole-3,4'-oxane]-2-one - Physico-chemical Properties. Available at: [Link]1]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of Spirooxindole Tetrahydropyrans

Introduction & Scientific Rationale Spirooxindoles, particularly those fused with tetrahydropyran rings, are privileged heterocyclic scaffolds in modern drug discovery. They exhibit profound biological activities, most n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Spirooxindoles, particularly those fused with tetrahydropyran rings, are privileged heterocyclic scaffolds in modern drug discovery. They exhibit profound biological activities, most notably as potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which is a critical target in oncology[1].

The construction of these complex spirocyclic architectures traditionally required multi-step linear syntheses, suffering from low overall yields and extensive purification requirements. The advent of one-pot multicomponent reactions (MCRs) has revolutionized this process. By combining isatin (or its derivatives), an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) in a single vessel, researchers can achieve high atom economy, operational simplicity, and rapid library generation for structure-activity relationship (SAR) studies[2].

Mechanistic Causality: The Domino Reaction Sequence

The synthesis of spiro[tetrahydropyran-3,3'-oxindoles] proceeds via a highly orchestrated, self-assembling domino sequence. Understanding the causality of this mechanism is essential for rational troubleshooting and reaction optimization.

  • Knoevenagel Condensation: The reaction initiates with the nucleophilic attack of the active methylene compound (malononitrile) on the highly electrophilic C3 carbonyl carbon of isatin. The elimination of a water molecule yields a highly reactive, electron-deficient intermediate: isatylidene malononitrile.

  • Michael Addition: The 1,3-dicarbonyl compound undergoes enolization. The resulting enol/enolate acts as a nucleophile, performing a Michael addition onto the conjugated double bond of the isatylidene malononitrile, generating an acyclic adduct.

  • Intramolecular Cyclization: The enolate oxygen of the newly formed acyclic intermediate attacks the pendant cyano group (Thorpe-Ziegler-type cyclization) or carbonyl group, followed by tautomerization, to close the six-membered tetrahydropyran ring and establish the spiro-stereocenter.

MCR_Mechanism R1 Isatin (Electrophile) P1 Knoevenagel Condensation (-H2O) R1->P1 R2 Malononitrile (Active Methylene) R2->P1 I1 Isatylidene Malononitrile (Knoevenagel Adduct) P1->I1 P2 Michael Addition I1->P2 R3 1,3-Dicarbonyl Compound (e.g., Dimedone) R3->P2 I2 Acyclic Michael Adduct (Intermediate) P2->I2 P3 Intramolecular Cyclization (O-attack on Cyano) I2->P3 Prod Spiro[tetrahydropyran-3,3'-oxindole] Target Scaffold P3->Prod

Figure 1: Domino Knoevenagel-Michael-cyclization cascade for spirooxindole tetrahydropyran synthesis.

Comparative Reaction Metrics

Various catalytic systems have been developed to optimize this MCR. The selection of a specific protocol depends on the available infrastructure and green chemistry goals. The table below summarizes quantitative data from validated methodologies.

Catalytic SystemSolvent MediumActivation / ConditionTimeYield RangeRef
Catalyst-Free Aqueous Ethyl LactateVisible Light / Room Temp1 - 2 h88 - 95%[3]
Nano Ag/Kaolin (10 mol%)EthanolThermal Reflux30 - 45 min85 - 94%[4]
Fe₃O₄@L-arginine Solvent-FreeMechanical Stirring / Room Temp15 - 30 min89 - 96%[5]
SnCl₄·5H₂O (10 mol%)1,2-DichloroethaneMicrowave (80 °C)80 min~80%[2]

Standardized Experimental Protocols

Protocol A: Catalyst-Free, Visible-Light Promoted Synthesis (Green Protocol)

This protocol leverages photochemistry and a biodegradable solvent mixture to achieve high yields without heavy metal waste[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a 25 mL round-bottom flask, sequentially add isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent Addition: Add 5.0 mL of a water/ethyl lactate mixture (1:1 v/v).

    • Causality: Water alone is too polar to dissolve the organic substrates, leading to biphasic stalling. Ethyl lactate acts as a green, biodegradable co-solvent that bridges the solubility gap, ensuring a homogeneous reaction interface[3].

  • Photochemical Activation: Stir the mixture at room temperature under irradiation from a standard white LED lamp (visible light source) for 1 to 2 hours.

    • Causality: Visible light provides the precise activation energy required to excite the intermediate complexes, accelerating the Knoevenagel condensation step without the need for harsh Lewis acids[3].

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) eluent system.

  • Isolation: Upon completion, the product naturally precipitates from the aqueous mixture. Filter the solid under vacuum, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol.

Protocol B: Nano Ag/Kaolin Catalyzed Synthesis (Heterogeneous Protocol)

This protocol is ideal for sterically hindered or electronically deactivated isatin derivatives, utilizing a highly active, recoverable solid catalyst[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and 1,3-cyclohexanedione (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Introduction: Add 10 mol% of synthesized Nano Ag/kaolin powder.

    • Causality: The silver nanoparticles provide potent Lewis acid sites that coordinate with the C3 carbonyl oxygen of isatin, drastically increasing its electrophilicity. The kaolin clay support prevents the nanoparticles from agglomerating, maintaining a high active surface area[4].

  • Thermal Activation: Affix a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 30–45 minutes.

  • Hot Filtration (Critical Step): Once TLC indicates complete consumption of the isatin, immediately filter the mixture while boiling hot through a pre-warmed sintered glass funnel.

    • Causality: The spirooxindole product is highly soluble in boiling ethanol but crystallizes rapidly upon cooling. Hot filtration ensures the quantitative separation of the insoluble Nano Ag/kaolin catalyst from the product-rich liquor, making the system self-validating for catalyst recovery[4].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 15 minutes. Filter the resulting microcrystals and dry under vacuum.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized spiro[tetrahydropyran-3,3'-oxindole], the following self-validating analytical checks must be performed:

  • Infrared (IR) Spectroscopy: Confirm the disappearance of the highly active methylene C-H stretching bands of malononitrile. Validate the presence of the oxindole N-H stretch (broad band at ~3300 cm⁻¹), the conjugated C≡N stretch (~2190 cm⁻¹), and the distinct spiro C-O-C asymmetric stretch (~1210 cm⁻¹).

  • ¹H NMR Spectroscopy (DMSO-d₆): The defining diagnostic peak is the broad singlet of the oxindole N-H proton, typically appearing far downfield at ~10.4–10.6 ppm. Integration of this peak against the aromatic multiplet (6.8–7.5 ppm) and the aliphatic protons of the tetrahydropyran ring must yield a stoichiometric ratio consistent with the 1:1:1 multi-component adduct.

References

  • One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin Oriental Journal of Chemistry URL
  • Catalyst-Free, Visible-Light Promoted One-Pot Synthesis of Spirooxindole-Pyran Derivatives in Aqueous Ethyl Lactate ACS Sustainable Chemistry & Engineering URL
  • rhhz.
  • Organic Letters (ACS Publications)
  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs)

Sources

Application

Application Note: Precision Synthesis of Spiro[indole-3,4'-oxane] Scaffolds via Prins Cyclization

Executive Summary Spirooxindoles, particularly those fused with tetrahydropyran rings (spiro[indole-3,4'-oxanes]), represent a privileged structural motif in modern drug discovery. Found in the core of natural alkaloids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirooxindoles, particularly those fused with tetrahydropyran rings (spiro[indole-3,4'-oxanes]), represent a privileged structural motif in modern drug discovery. Found in the core of natural alkaloids such as horsfiline, gelsemine, and spirotryprostatins, these scaffolds offer unique three-dimensional geometries that effectively disrupt complex protein-protein interactions [2].

The Prins cyclization has emerged as a premier methodology for constructing these complex oxa-spirooxindoles. By leveraging the acid-catalyzed condensation of an isatin ketal with a π -nucleophile (such as a homoallylic alcohol or β -hydroxy dioxinone), chemists can achieve high atom economy and exceptional diastereoselectivity [1, 3]. This guide details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the synthesis of these highly valuable scaffolds.

Mechanistic Rationale & Stereocontrol

The synthesis of 2,6-cis-disubstituted spirooxindole pyrans is fundamentally a kinetically controlled process. Understanding the causality behind the molecular assembly is critical for troubleshooting and optimizing the reaction.

  • Oxocarbenium Generation: Upon acid activation, the isatin ketal (e.g., isatin dimethyl acetal) loses methanol and condenses with the alcohol to form a highly reactive oxocarbenium ion intermediate[3].

  • Stereoselective Trapping: The stereochemical outcome is dictated by the transition state geometry during the intramolecular Prins cyclization. The aryl substituent of the oxindole moiety strongly prefers to adopt a pseudo-equatorial position, syn to the substituent of the dioxinone or homoallylic tail [1].

  • Causality of Diastereoselectivity: This equatorial preference minimizes 1,3-diaxial steric clashes and is further stabilized by an O(lone pair)– π interaction between the pyran oxygen and the oxindole aromatic ring. This energetic bias drives the complete transfer of stereochemistry, yielding the cis-diastereomer almost exclusively.

PrinsWorkflow A Isatin Ketal (Electrophile) D Oxocarbenium Ion Intermediate A->D - MeOH B π-Nucleophile (Alcohol/Dioxinone) B->D Condensation C Brønsted Acid (TfOH Catalyst) C->D H+ Transfer E Prins Cyclization (Kinetic Control) D->E Equatorial π-attack F Spiro[indole-3,4'-oxane] (Target Scaffold) E->F Stereoselective Closure

Workflow of Brønsted acid-catalyzed Prins cyclization for spirooxindole pyran synthesis.

Catalyst Optimization Matrix

Selecting the appropriate acid catalyst is the most critical variable in this workflow. While Lewis acids (such as TMSOTf or Sc(OTf)₃) are traditional promoters for standard Prins cyclizations, they often lead to premature fragmentation of sensitive substrates (like dioxinones) or yield poor diastereomeric ratios (dr) when applied to spirooxindole systems.

Brønsted acids, specifically Trifluoromethanesulfonic acid (TfOH), provide superior kinetic control at cryogenic temperatures, preventing the equilibration to thermodynamic mixtures [1].

Table 1: Catalyst Screening for Spiro[indole-3,4'-oxane] Synthesis

Catalyst (10 mol%)SolventTemperature ProfileYield (%)Diastereomeric Ratio (dr)
Sc(OTf)₃CH₂Cl₂25 °C< 10%Complex Mixture
TsOHCH₂Cl₂25 °C20%1:1
TMSOTfCH₂Cl₂-78 °C40%2:1
TfOH CH₂Cl₂ -78 °C to 25 °C 95% >20:1

Data synthesized from established Brønsted acid-catalyzed protocols highlighting the superiority of TfOH [1].

Self-Validating Experimental Protocol

This methodology details the TfOH-catalyzed Prins cyclization of isatin dimethyl acetal with a β -hydroxy dioxinone to yield a spiro[indole-3,4'-oxane] derivative.

Reagents & Equipment
  • Isatin dimethyl acetal (1.0 equiv, 0.5 mmol)

  • β -hydroxy dioxinone (1.2 equiv, 0.6 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv, 0.05 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 5.0 mL)

  • Flame-dried Schlenk flask, argon balloon, magnetic stirrer, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: System Preparation Purge a flame-dried 25 mL Schlenk flask with argon for 10 minutes. Add the isatin dimethyl acetal (0.5 mmol) and β -hydroxy dioxinone (0.6 mmol).

  • Causality: Moisture must be strictly excluded. Ambient water will competitively attack the oxocarbenium intermediate, hydrolyzing it back to the starting materials and aborting the cyclization.

Step 2: Solvation and Cryogenic Cooling Inject 5.0 mL of anhydrous CH₂Cl₂. Stir until a homogeneous solution is achieved. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

Step 3: Catalyst Injection (Critical Step) Slowly add TfOH (10 mol%, 0.05 mmol) dropwise via a gas-tight syringe directly into the solution.

  • Validation Checkpoint 1: Upon TfOH addition, the solution will rapidly transition from pale yellow to a deep orange/red. This chromic shift is a self-validating indicator of successful oxocarbenium ion generation.

Step 4: Kinetically Controlled Cyclization Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature (25 °C) over 2 hours.

  • Causality: Initiating the reaction at -78 °C traps the intermediate in the lowest-energy pseudo-equatorial conformation. Gradually warming the system provides the precise activation energy required to complete the C-C bond formation without scrambling the stereocenters.

Step 5: Quenching and Workup Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Validation Checkpoint 2: The reaction is successfully quenched when the deep orange color shifts back to a pale yellow or colorless state.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: In-Process Analytical Verification (TLC)

  • Validation Checkpoint 3: Perform Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The target spiro[indole-3,4'-oxane] typically appears as a distinct UV-active spot at Rf​≈0.35 . Upon staining with p -anisaldehyde and heating, the product spot will turn dark blue or purple.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 30% EtOAc in Hexanes.

Post-Synthesis Analytical Verification

To definitively confirm the spiro[indole-3,4'-oxane] architecture, submit the purified compound for NMR spectroscopy:

  • ¹³C NMR: Verify the presence of the characteristic quaternary spiro carbon signal, which typically resonates at δ 50–55 ppm . The carbons adjacent to the pyran oxygen will appear downfield at δ 65–75 ppm .

  • ¹H NMR: The cis-relationship of the 2,6-substituents on the pyran ring can be confirmed via 2D NOESY experiments. Look for strong spatial correlations between the axial protons on the pyran ring, which validates the kinetically controlled stereochemical transfer.

References

  • Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans. nih.gov. URL:[Link]

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. nuph.edu.ua. URL:[Link]

  • Recent Advances in the Prins Reaction. nih.gov. URL:[Link]

Method

Application Note: Stereoselective Synthesis of Spiro[indoline-3,4'-tetrahydropyran]-2-ones via Organocatalytic Cascades

Executive Summary The spiro[indoline-3,4'-tetrahydropyran]-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of potent biofunctional molecules, including human Nav1.7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[indoline-3,4'-tetrahydropyran]-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of potent biofunctional molecules, including human Nav1.7 ion channel blockers and MDM2-p53 protein-protein interaction inhibitors , . The primary synthetic challenge in developing these therapeutics lies in the stereoselective construction of the tetrasubstituted spiro-stereocenter and its contiguous chiral nodes. This application note details field-proven, organocatalytic methodologies—specifically the amine-catalyzed oxa-hetero-Diels-Alder (hDA) reaction and the diastereodivergent oxa-Michael cyclization—enabling researchers to access these complex three-dimensional architectures with high diastereo- and enantioselectivity.

Mechanistic Rationale and Experimental Design

The synthesis of spirooxindole tetrahydropyrans requires precise orbital control to establish the spirocyclic core. We utilize two complementary organocatalytic pathways to achieve diastereodivergence, allowing drug discovery teams to access multiple stereoisomers for structure-activity relationship (SAR) profiling.

Pathway A: Amine-Catalyzed Oxa-Hetero-Diels-Alder (hDA) Reaction

The reaction between enones and isatins is driven by a kinetically controlled [4+2] cycloaddition. The causality of the catalyst selection is rooted in dual-activation (HOMO-raising and LUMO-lowering). A secondary amine catalyst condenses with the enone to form an electron-rich enamine or dienamine intermediate, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the diene. Concurrently, a hydrogen-bond donor (such as a thiourea derivative or an acid co-catalyst) activates the C3-carbonyl of the isatin, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This synergistic activation forces a highly ordered transition state, yielding the major spirooxindole diastereomer with excellent enantiomeric excess (ee) .

Mechanism Enone Enone (Diene Precursor) Enamine Enamine/Dienamine Intermediate Enone->Enamine Amine Amine Catalyst (HOMO Raising) Amine->Enamine Condensation TS Highly Ordered [4+2] Transition State Enamine->TS Cycloaddition Isatin Isatin (Dienophile) Isatin->TS Thiourea Thiourea / Acid (LUMO Lowering) Thiourea->TS H-Bond Activation TS->Amine Catalyst Regeneration Product Spiro[indoline-3,4'- tetrahydropyran]-2-one TS->Product Hydrolysis

Mechanistic pathway of the amine-catalyzed oxa-hetero-Diels-Alder reaction.

Pathway B: Intramolecular Oxa-Michael Cyclization

To access the previously minor diastereomer, a thermodynamic approach is employed. The initial step involves the formation of a β-hydroxyenone (aldol) from the enone and isatin. Subsequent acid-catalyzed intramolecular oxa-Michael cyclization circumvents the highly ordered hDA transition state, providing the alternative diastereomer while retaining the enantiopurity of the starting aldol .

Strategy SM Enone + Isatin hDA Amine-Catalyzed Oxa-Hetero-Diels-Alder SM->hDA Aldol Aldol Condensation (β-Hydroxyenone) SM->Aldol Dia1 Diastereomer A (Kinetically Controlled) hDA->Dia1 [4+2] Cycloaddition OxaM Acid-Catalyzed Oxa-Michael Cyclization Aldol->OxaM Dia2 Diastereomer B (Thermodynamically Favored) OxaM->Dia2 Cyclization

Diastereodivergent synthetic strategy for spirooxindole tetrahydropyranones.

Quantitative Data Summary

Table 1 summarizes the stereochemical outcomes based on the catalytic system employed, providing a benchmark for expected yields and selectivities.

Reaction PathwayCatalyst SystemSubstratesYield (%)dree (%)
Oxa-hDA Primary/Secondary Amine + ThioureaAlkyl Enones + Isatins75–92Up to >20:185–98
Oxa-Michael p-TSA (Acid Catalysis)β-Hydroxyenones (Aldols)65–85Up to 15:1>95*
Relay Cascade Hayashi-Jørgensen AmineNitroalkenes + Aldehydes + Isatins70–88>20:1>99

*Retains the enantiopurity of the starting aldol.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC, NMR, chiral HPLC) are integrated to ensure reproducibility and stereochemical fidelity.

Protocol A: Enantioselective Oxa-Hetero-Diels-Alder (hDA) Synthesis

Objective: Synthesis of the kinetically favored major diastereomer of spiro[indoline-3,4'-tetrahydropyran]-2-one.

Materials:

  • Enone (0.5 mmol)

  • Isatin (0.25 mmol)

  • Chiral Amine Catalyst (10 mol%)

  • Thiourea Co-catalyst (10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a dry 10 mL Schlenk tube under an argon atmosphere, dissolve the chiral amine catalyst and thiourea co-catalyst in toluene (2.0 mL) at ambient temperature. Stir for 10 minutes to ensure homogeneous hydrogen-bond network formation.

  • Substrate Addition: Add the isatin derivative (0.25 mmol) to the mixture. Stir for 5 minutes until fully dissolved.

  • Diene Generation: Dropwise add the enone (0.5 mmol). Using an excess of the enone drives the equilibrium toward the active enamine intermediate.

  • Cycloaddition: Stir the reaction mixture at room temperature (or 0 °C for highly reactive electron-deficient isatins) for 24–48 hours.

    • Self-Validation Check: Monitor the consumption of isatin via TLC (Hexane/EtOAc, 3:1 v/v). The complete disappearance of the distinct bright orange/red isatin spot indicates reaction completion.

  • Quenching and Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the product-catalyst complex. Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

  • Stereochemical Validation: Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the crude mixture by integrating the distinct spiro-ring protons. Determine the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H or AS-H columns) against a racemic standard.

Protocol B: Diastereodivergent Intramolecular Oxa-Michael Cyclization

Objective: Synthesis of the thermodynamically favored minor diastereomer via aldol cyclization.

Materials:

  • Enantiomerically enriched β-hydroxyenone (aldol) (0.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the enantiopure β-hydroxyenone in anhydrous DCM (2.0 mL) in a 10 mL round-bottom flask.

  • Acid Catalysis: Add p-TSA (20 mol%) in one portion. The acid protonates the enone carbonyl, increasing the electrophilicity of the β-carbon and facilitating the intramolecular attack by the tertiary hydroxyl group.

  • Cyclization: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC. A distinct shift in the Rf value indicates the conversion of the polar acyclic aldol to the less polar cyclic tetrahydropyranone.

  • Workup: Neutralize the reaction with saturated aqueous NaHCO₃ (2 mL). Extract with DCM (3 × 5 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the pure diastereomer.

  • Validation: Confirm the relative stereochemistry using 2D NOESY NMR spectroscopy to differentiate the spatial arrangement of the tetrahydropyran protons from the hDA product.

References

  • Maira Pasha, Muhammad Sohail, and Fujie Tanaka. "Intramolecular Oxa-Michael Reactions of Aldols Generated from Enones and Isatins to Afford Spirooxindole Tetrahydropyrans." Heterocycles, 2020, 101, 339-346. URL:[Link]

  • Jun Mu, Xin Xie, Shanshan Xiong, Yuehua Zhang, Yuting Wang, Qian Zhao, et al. "Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors." Chinese Chemical Letters, 2021, 32(6), 1897-1901. URL:[Link]

Application

Application Notes and Protocols: Lewis Acid-Catalyzed Condensation of 7-Fluoroisatin with Homoallylic Alcohols for Spirooxindole Synthesis

Abstract This document provides a detailed guide for the synthesis of fluorinated spirooxindole pyran and oxepene frameworks through the Lewis acid-mediated condensation of 7-fluoroisatin with homoallylic alcohols. Spiro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of fluorinated spirooxindole pyran and oxepene frameworks through the Lewis acid-mediated condensation of 7-fluoroisatin with homoallylic alcohols. Spirooxindoles are a privileged class of heterocyclic compounds frequently found in natural products and synthetic pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The incorporation of a fluorine atom at the 7-position of the isatin core can significantly enhance the metabolic stability and binding affinity of the resulting compounds, making this protocol highly relevant for drug discovery and medicinal chemistry.[4][5] The described procedure is based on a Prins-type cyclization, offering a stereoselective route to complex molecular architectures from readily available starting materials.[6]

Introduction: The Significance of Fluorinated Spirooxindoles

The isatin scaffold is a versatile building block in organic synthesis, giving rise to a multitude of heterocyclic structures with significant pharmacological relevance.[7][8][9] Among these, spirooxindoles, which feature a spirocyclic center at the C3 position of the oxindole core, have garnered substantial attention from the drug development community.[3][10][11] These complex three-dimensional structures are key pharmacophores in numerous bioactive molecules.[3]

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.[5] 7-Fluoroisatin, therefore, serves as a crucial intermediate for creating novel pharmaceutical agents.[12][13] This protocol details the condensation of 7-fluoroisatin with homoallylic alcohols, a reaction that proceeds via a Lewis acid-catalyzed cascade to afford structurally diverse spirocyclic oxindole pyrans and oxepenes.[6] Understanding and applying this methodology provides researchers with a powerful tool for generating libraries of complex, fluorinated molecules for biological screening.

Reaction Mechanism: The Prins-Type Cyclization Cascade

The condensation of an isatin with a homoallylic alcohol does not proceed as a simple dehydration.[14][15] Instead, it involves a sophisticated, stereoselective cascade reaction mediated by a Lewis acid catalyst, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4).[6][16] The reaction is best described as a Prins-type cyclization.

The key mechanistic steps are as follows:

  • Ketal Formation: The reaction initiates with the homoallylic alcohol attacking the highly electrophilic C3-carbonyl of the 7-fluoroisatin. To facilitate this, the isatin is often first converted to a more reactive ketal intermediate (e.g., a dimethyl ketal) by reacting it with trimethyl orthoformate. The Lewis acid activates the isatin ketal.

  • Oxocarbenium Ion Generation: The Lewis acid coordinates to one of the ketal's oxygen atoms, promoting its departure and generating a highly reactive, stabilized oxocarbenium ion at the C3 position.

  • Prins Cyclization: The nucleophilic π-bond of the homoallylic alcohol's alkene moiety attacks the electrophilic oxocarbenium ion. This intramolecular cyclization forms the new tetrahydropyran or oxepene ring, creating the spirocyclic junction. This step generates a new carbocation intermediate.

  • Termination: The reaction is terminated by the loss of a proton or capture of a nucleophile, leading to the formation of a stable double bond and yielding the final spirooxindole product. The regiochemistry of the resulting double bond can be influenced by steric and electronic factors.[6]

This mechanistic pathway allows for a high degree of stereochemical control, often resulting in the formation of the trans isomer with high diastereoselectivity.[6]

Caption: Figure 1: Proposed Mechanism for Spirooxindole Formation

Detailed Experimental Protocol

This protocol describes a general procedure for the Lewis acid-mediated condensation. Researchers should optimize conditions based on the specific homoallylic alcohol used.

3.1 Materials and Reagents
  • 7-Fluoroisatin: (≥98% purity)

  • Homoallylic alcohol: (e.g., But-3-en-1-ol, Pent-4-en-1-ol; ≥98% purity)

  • Trimethyl orthoformate: (≥98% purity)

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4)

  • Solvent: Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

3.2 Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system or glass column

3.3 Step-by-Step Procedure

Part A: Preparation of 7-Fluoroisatin Dimethyl Ketal (Intermediate)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-fluoroisatin (1.0 eq).

  • Add anhydrous methanol as the solvent and trimethyl orthoformate (3.0 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at reflux until TLC analysis indicates complete consumption of the starting isatin.

  • Cool the reaction to room temperature, quench with a base (e.g., triethylamine), and concentrate under reduced pressure. The crude ketal is often used directly in the next step without further purification.

Part B: Lewis Acid-Mediated Cyclization

  • In a separate flame-dried flask under an inert atmosphere, dissolve the crude 7-fluoroisatin dimethyl ketal (1.0 eq) and the desired homoallylic alcohol (1.2-1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., TMSOTf, 1.1-1.5 eq) dropwise via syringe over 5-10 minutes. The solution may change color upon addition.

  • Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (typically 1-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes as the eluent system. The optimal gradient should be determined by TLC analysis.

  • Combine the fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified spirooxindole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

3.4 Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lewis acids like TMSOTf and SnCl4 are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction is performed at very low temperatures. Handle cryogenic baths with appropriate insulated gloves.

Data Presentation and Expected Results

The reaction is generally high-yielding and diastereoselective. The table below summarizes representative data based on related studies with isatins.[6]

EntryIsatin DerivativeHomoallylic AlcoholLewis AcidTemp (°C)Time (h)Yield (%)d.r.
17-Fluoroisatin Ketalbut-3-en-1-olTMSOTf-782~85%>20:1
27-Fluoroisatin Ketalpent-4-en-1-olTMSOTf-783~80%>20:1
37-Fluoroisatin Ketal(Z)-hex-3-en-1-olSnCl₄-782.5~75%>15:1

Table 1: Representative reaction parameters and expected outcomes. Yields and diastereomeric ratios (d.r.) are estimated based on analogous non-fluorinated systems and may vary.

Experimental Workflow Visualization

The overall experimental process can be visualized as a linear sequence of steps, from preparation to final characterization.

Experimental Workflow Figure 2: Overall Experimental Workflow Start Start: Reagents & Glassware Prep Ketalization Step 1: Ketalization of 7-Fluoroisatin Start->Ketalization Setup Step 2: Assemble Reaction Under Inert Atmosphere Ketalization->Setup Cooling Step 3: Cool to -78 °C Setup->Cooling Addition Step 4: Add Lewis Acid Cooling->Addition Reaction Step 5: Stir & Monitor by TLC Addition->Reaction Quench Step 6: Quench with NaHCO₃ Reaction->Quench Workup Step 7: Aqueous Workup & Extraction Quench->Workup Purification Step 8: Flash Column Chromatography Workup->Purification Characterization Step 9: NMR & HRMS Analysis Purification->Characterization End End: Purified Spirooxindole Characterization->End

Caption: Figure 2: Overall Experimental Workflow

References
  • Overman, L. E., & Wolfe, J. P. (2004). Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. Journal of the American Chemical Society, 126(45), 14772–14773. Available at: [Link]

  • Nano Ag/kaolin has been used as an effective heterogeneous catalyst for one-pot synthesis of spiro[4H-pyran-3,3'-oxindoles] via reaction of isatin derivatives, malononitrile and cyclic 1,3-diketones under mild reaction conditions in excellent yields. (n.d.). Available at: [Link]

  • Wang, L., et al. (2020). Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 18(34), 6587-6601. Available at: [Link]

  • Franz, A. K., et al. (2012). Catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins. ACS Combinatorial Science, 14(4), 285–293. Available at: [Link]

  • Bentham Science Publishers. (2025, October 8). Spirooxindole Alkaloids: Recent Progress in Synthesis using Isatin as a Versatile Building Block in Multicomponent Reactions. Available at: [Link]

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. (2021). The Chemical Record, 21, 1-115. Available at: [Link]

  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]

  • Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. (2022, May 20). Proceedings of Student Research and Creative Inquiry Day. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). Future Medicinal Chemistry. Available at: [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2020). Frontiers in Chemistry, 8, 583. Available at: [Link]

  • Chapman, C. J., & Unsworth, W. P. (2012). The Lewis acid catalyzed, three-component reaction of isatin and two 1,3-dicarbonyl compounds is reported. Organic Letters, 14(17), 4552-4555. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). Molecules, 29(23), 5678. Available at: [Link]

  • Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. (n.d.). Current Green Chemistry, 6(3), 224-245. Available at: [Link]

  • Condensation Reactions. (2025, January 1). LabXchange. Available at: [Link]

  • Condensation Reactions. (2025, March 20). Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: Solvent-Driven Thermodynamic Control in the Dearomative Spiro-Cyclization of Fluorinated Indoles

Executive Summary The synthesis of spiroindolenines and spirooxindoles via the dearomatization of indole cores is a cornerstone of modern drug discovery. The introduction of fluorine atoms into these scaffolds enhances m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of spiroindolenines and spirooxindoles via the dearomatization of indole cores is a cornerstone of modern drug discovery. The introduction of fluorine atoms into these scaffolds enhances metabolic stability and lipophilicity; however, it fundamentally alters the electronic landscape of the starting material. This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal solvent system for the spiro-cyclization of fluorinated indoles. By analyzing the interplay between solvent hydrogen-bond donating (HBD) capacity, polarity, and transition-state stabilization, this guide establishes self-validating protocols for both metal-free and transition-metal-catalyzed workflows.

Mechanistic Causality: The Fluorine Effect & Solvent Thermodynamics

Dearomatization requires overcoming the inherent aromatic stabilization energy (ASE) of the indole ring. Fluorination complicates this process. The strong inductive electron-withdrawing effect ( −I ) of a fluorine substituent (e.g., at the C5 or C6 position) drastically reduces the nucleophilicity of the C2 and C3 positions. This raises the activation energy barrier for the initial electrophilic attack or radical addition required to break aromaticity.

Consequently, solvent selection is not merely a matter of solubility—it is an active thermodynamic parameter:

  • Fluorinated Alcohols (HFIP, TFE) for Metal-Free Pathways: In reactions proceeding via highly polar or cationic intermediates (such as azaoxyallyl cations or quinone methides), non-coordinating, highly ionizing solvents are mandatory. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) acts as a superior hydrogen-bond donor. It stabilizes the localized positive charges in the transition state, effectively compensating for the electron-withdrawing nature of the fluorinated indole core, enabling rapid lactonization without the need for Lewis acid catalysts[1],[2].

  • Polar Aprotic Solvents (DCE, CH₂Cl₂) for Metal-Catalyzed Pathways: Transition-metal-catalyzed dearomatizations (e.g., using Ag, Pd, or Au) rely on the formation of metal- π -allyl or metal-carbenoid intermediates. Here, strong HBD solvents can disrupt metal coordination. Instead, moderately polar, non-coordinating solvents like 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) are required to dissolve the active catalyst while preventing catalyst poisoning and suppressing competing side reactions (like Büchner ring expansions)[3],[4].

Quantitative Solvent Profiling

The profound impact of solvent choice on reaction trajectory, yield, and stereoselectivity is summarized in the data below, aggregated from benchmark spiro-cyclization methodologies.

SolventCatalytic SystemTarget ScaffoldYield (%)SelectivityRef
HFIP Metal-Free (Azaoxyallyl Cation)Fluorinated Spirooxindole- γ -Lactone73%High dr[1]
TFE Metal-Free (Azaoxyallyl Cation)Fluorinated Spirooxindole- γ -Lactone<40%Moderate dr[1]
CH₂Cl₂ Metal-Free (Azaoxyallyl Cation)Fluorinated Spirooxindole- γ -Lactone0%N/A[1]
HFIP Cascade [1,5]-Hydride TransferAzaspirocyclohexadienone90%N/A[2]
TFE Cascade [1,5]-Hydride TransferAzaspirocyclohexadienone39%N/A[2]
DCE Ag(I)-Catalyzed DearomatizationDiazaspiro[4.5]decane92%99:1 ee[3]
CH₂Cl₂ Pd(0)-Catalyzed CascadeSpirocyclized Indolenine90%N/A[4]
THF Pd(0)-Catalyzed CascadeSpirocyclized Indolenine38%N/A[4]

Solvent Selection Decision Matrix

SolventSelection Start Spiro-Cyclization of Fluorinated Indoles CatType Catalytic System? Start->CatType MetalFree Metal-Free / Ionic (e.g., Azaoxyallyl Cations) CatType->MetalFree Ionic Intermediates MetalCat Transition Metal Catalyzed (Pd, Ag, Au) CatType->MetalCat Transition Metal Photocat Photocatalytic (EDA) Radical Pathway CatType->Photocat Visible Light HBD Require High H-Bond Donating Ability MetalFree->HBD NonCoord Require Non-Coordinating Polarity MetalCat->NonCoord Photocat->NonCoord HFIP HFIP / TFE (Promotes Lactonization, Stabilizes Cations) HBD->HFIP DCE DCE / CH2Cl2 (Stabilizes Metal-π-Allyl, Prevents Catalyst Poisoning) NonCoord->DCE

Decision matrix for solvent selection in fluorinated indole dearomatization.

Self-Validating Experimental Protocols

Protocol A: HFIP-Promoted Metal-Free Spirocyclization

Objective: Synthesis of fluorinated spirooxindole- γ -lactones via an oxindole-templated azaoxyallyl cation[1]. Causality: HFIP is utilized as the solvent because its strong H-bond donating capability lowers the LUMO of the α -halohydroxamate, facilitating the spontaneous generation of the azaoxyallyl cation without requiring external Lewis acids, which often fail with deactivated fluorinated substrates.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the fluorinated N -(benzyloxy)-3-chloro-1,5-dimethyl-2-oxoindoline-3-carboxamide (0.1 mmol, 1.0 equiv) and the annulation partner (e.g., 2-naphthol, 0.12 mmol, 1.2 equiv).

  • Solvent Addition: Inject 0.5 mL of anhydrous HFIP (0.2 M concentration). Note: Ensure HFIP is handled in a fume hood due to its volatility and toxicity.

  • Base Activation: Add Na₂CO₃ (0.2 mmol, 2.0 equiv) in one portion. The inorganic base acts as an acid scavenger for the generated HCl, pushing the equilibrium toward the azaoxyallyl cation.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Eluent: 3:7 EtOAc/Hexane). The highly polar starting material ( Rf​≈0.2 ) should completely convert to a less polar, distinct UV-active spot ( Rf​≈0.5 ).

  • Workup: Evaporate the HFIP under reduced pressure. Dilute the residue with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 5 mL) and brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude mixture via 13 C NMR. The successful dearomatization and spiro-cyclization are confirmed by the appearance of a quaternary spiro-carbon signal at 50–60 ppm and the presence of two distinct carbonyl signals (lactone and oxindole). 19 F NMR should be used to confirm the retention of the fluorine atom and assess the diastereomeric ratio (dr) via peak integration.

Protocol B: Silver-Catalyzed Enantioselective Dearomatization

Objective: Synthesis of sterically congested fluorinated azaspiro frameworks via Ag(I)-catalyzed intramolecular dearomatization of α -diazoacetamides[3]. Causality: DCE is selected over coordinating solvents (like THF or MeCN) because it provides the necessary dielectric constant to dissolve the Ag₃PO₄ catalyst and chiral ligands while preventing solvent-coordination to the highly electrophilic silver-carbenoid intermediate.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried vial with Ag₃PO₄ (5.0 mol %), the selected chiral ligand (e.g., a chiral phosphoric acid or bisphosphine, 5.0 mol %), and 1.0 mL of anhydrous, degassed DCE.

  • Catalyst Maturation: Stir the catalyst mixture at room temperature for 30 minutes to ensure complete complexation. Critical Step: Wrap the vial in aluminum foil. Silver salts are highly photosensitive; exposure to light will reduce Ag(I) to Ag(0), visibly precipitating as a black mirror and halting the catalytic cycle.

  • Substrate Addition: Dissolve the fluorinated indole- α -diazoacetamide (0.1 mmol) in 1.0 mL of DCE and add it dropwise to the catalyst solution over 5 minutes to prevent unwanted intermolecular dimerization of the diazo compound.

  • Reaction: Stir the sealed vial at 40 °C for 12 hours.

  • Self-Validation Checkpoint 1 (Visual & NMR): The reaction should remain homogeneous and slightly yellow. A black precipitate indicates catalyst degradation. Run a crude 1 H NMR; the absence of signals between 0.5–2.0 ppm confirms that competing cyclopropanation (a common side reaction for metal-carbenoids) has been successfully suppressed in favor of spirocyclization.

  • Purification & Analysis: Pass the crude mixture through a short pad of silica gel (eluting with CH₂Cl₂) to remove silver salts. Concentrate and purify via flash chromatography. Determine the enantiomeric excess (ee) via chiral HPLC.

References

  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Spirooxindole-Oxane Mixtures

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirooxindole-oxane (tetrahydropyran) derivatives. These privile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirooxindole-oxane (tetrahydropyran) derivatives. These privileged scaffolds are highly valued in drug discovery, but their rigid 3D architecture, multiple stereocenters, and chemical lability make their separation notoriously difficult.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind purification failures and establishing self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q: Why do my spirooxindole-oxane diastereomers co-elute as a single broad band on standard silica gel? A: The spiro-fusion at the C-3 position of the oxindole core creates a rigid, highly congested steric environment. This architecture often buries the polar lactam and oxane ether dipoles, resulting in diastereomers with nearly identical macroscopic polarities. Standard normal-phase chromatography lacks the subtle spatial selectivity required to resolve these isomers, necessitating advanced techniques like Supercritical Fluid Chromatography (SFC).

Q: I isolated a single, pure diastereomer, but my subsequent NMR analysis shows a complex mixture. What happened? A: Your compound likely underwent solution-state isomerization.1[1]. This is often triggered by protic solvents (like methanol) or acidic/basic impurities in the mobile phase, which facilitate retro-aldol or retro-Mannich pathways at the quaternary spirocenter.

Core Purification Strategy

PurificationStrategy N1 Crude Spirooxindole-Oxane Mixture N2 TLC & LC-MS Profiling (Aprotic Solvents) N1->N2 N3 Flash Column Chromatography (Silica, Rapid Elution) N2->N3 Bulk Impurity Removal N4 Isomerization Detected? N3->N4 N5 Preparative SFC (Low Temp, CO2/Modifier) N4->N5 No (Stable) N6 Crystallization-Induced Diastereomer Transformation N4->N6 Yes (Labile) N7 Pure Enantiomers/Diastereomers N5->N7 N6->N7

Workflow for the isolation and purification of spirooxindole-oxane stereoisomers.

Troubleshooting Guide 1: Mitigating Solution-State Isomerization

The Issue: Researchers frequently observe epimerization of the spiro-carbon during routine flash chromatography or solvent evaporation.

The Causality: The oxindole core is highly sensitive to its chemical environment.2[2]. Furthermore, the slightly acidic nature of standard silica gel (pH ~4.5-5.5) can catalyze the cleavage of the oxane ether linkage or the lactam ring.

Step-by-Step Protocol: Isomerization-Free Flash Chromatography

To prevent degradation, the purification environment must be kinetically controlled and chemically inert.

  • Stationary Phase Deactivation: Pre-treat standard silica gel (60 Å, 40-63 µm) by flushing the column with 1% triethylamine (Et3N) in your non-polar mobile phase. This neutralizes acidic silanol sites that catalyze ring-opening.

  • Strictly Aprotic Mobile Phase: 1[1]. Screen via TLC to achieve a retention factor (Rf) of ~0.2-0.3.

  • Cold-Loading: Dissolve the crude mixture in a minimal volume of cold DCM. Load directly onto the column bed.

  • Rapid Elution & Thermal Control: Run the column at a high, constant flow rate to minimize residence time on the silica.

  • Self-Validating Check: After evaporating the fractions (strictly <30°C), immediately dissolve a 1 mg aliquot in an aprotic NMR solvent (e.g., CDCl3) or inject it into an analytical HPLC using an aprotic mobile phase. If the chromatogram yields a single peak, the protocol is validated.

Troubleshooting Guide 2: Resolving Co-Eluting Diastereomers via SFC

The Issue: Flash chromatography often yields a mixture of diastereomers (e.g., a 4:1 or 2:1 ratio of spiro lactones/oxindoles) that cannot be further resolved using standard HPLC.

The Causality: When dispersive interactions (polarity/hydrophobicity) are identical, separation must rely on subtle steric and electrostatic differences. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2, which possesses high diffusivity and low viscosity, allowing for rapid mass transfer and high-efficiency resolution of complex 3D structures.3[3].

SFCOptimization Root SFC Method Development for Spirooxindoles Phase Stationary Phase Selection Root->Phase Mod Modifier & Additive Selection Root->Mod Chiral Chiral Phases (Amylose/Cellulose) Phase->Chiral Enantiomer Resolution Mixed Mixed-Mode Phases (C8SAX / C8SCX) Phase->Mixed Diastereomer Resolution Aprotic Aprotic Modifiers (MeCN, IPA) Mod->Aprotic Prevent Ring-Opening Protic Protic Modifiers + Additives (EtOH + Formate) Mod->Protic Shield Silanol Sites

Logical decision tree for SFC method development in spirooxindole purification.

Step-by-Step Protocol: SFC Method Development
  • Stationary Phase Selection: Screen mixed-mode columns (e.g., C8SAX or C8SCX) for diastereomers, or immobilized amylose/cellulose columns for enantiomers.

  • Modifier Formulation: Use CO2 as the primary mobile phase. If a protic modifier like ethanol is required for solubility,3[3].

  • Parameter Optimization: Maintain the column compartment at 35°C and backpressure at 120-140 bar.3[3].

  • Self-Validating Check: Perform an analytical SFC run on the collected fractions immediately after depressurization. A >99% de/ee confirms that the scale-up from analytical to preparative SFC was successful and that the target compound remained stable during collection.

Quantitative Method Comparison

To assist in selecting the appropriate purification workflow, the quantitative performance metrics of standard techniques for spirooxindole-oxane mixtures are summarized below:

Purification TechniqueTypical ResolutionAverage Run TimeTypical Loading CapacitySolvent / Mobile PhaseIsomerization Risk
Flash Chromatography Low (Rf diff ~0.1)30 - 60 min100 mg - 50 gHexane / EtOAcHigh (if silica is acidic)
Preparative HPLC High15 - 30 min10 mg - 2 gWater / MeCNModerate (protic solvents)
Preparative SFC Very High (Baseline)< 5 min50 mg - 1 gCO2 / EtOH + AdditivesLow (aprotic/mild conditions)

References

  • Journal of the American Chemical Society / NIH. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors.[Link]

  • Journal of Chromatography A / ResearchGate. Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids.[Link]

  • The Journal of Organic Chemistry / ACS. Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans.[Link]

  • Heterocycles / CLOCKSS. Intramolecular Oxa-Michael Reactions of Aldols Generated from Enones and Isatins to Afford Spirooxindole Tetrahydropyrans.[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Bottlenecks in Fluorinated Spiro-Indole Workflows

Mechanistic Context & Overview Fluorinated spiro-indoles, including spirooxindole-based p53-MDM2 interaction inhibitors, are privileged scaffolds in oncology and infectious disease drug discovery[1]. The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Overview

Fluorinated spiro-indoles, including spirooxindole-based p53-MDM2 interaction inhibitors, are privileged scaffolds in oncology and infectious disease drug discovery[1]. The incorporation of fluorine is a deliberate design choice: it enhances metabolic stability and target binding affinity by leveraging the strong, highly electronegative C-F bond (2)[2]. However, this modification significantly increases lipophilicity and crystal lattice energy, frequently resulting in severe aqueous solubility bottlenecks[3].

As a Senior Application Scientist, I have designed this technical guide to provide actionable, self-validating troubleshooting strategies to overcome these physicochemical liabilities across both in vitro and in vivo workflows.

Diagnostic Workflow

SolubilityWorkflow A Solubility Issue Detected (Fluorinated Spiro-indole) B Identify Assay Stage A->B C In Vitro Assays (Kinetic Solubility) B->C D In Vivo / Formulation (Thermodynamic Solubility) B->D E Optimize DMSO Dilution & Co-solvents (PEG400) C->E F Enable Formulation (SEDDS, Nanosuspensions) D->F G Structural Modification (pKa tuning, Prodrugs) E->G If precipitation persists F->G If exposure remains low

Diagnostic workflow for resolving fluorinated spiro-indole solubility issues.

Troubleshooting Guides & FAQs

Q1: My fluorinated spirooxindole precipitates immediately upon diluting the DMSO stock into the aqueous assay buffer. How can I prevent this? A: This is a classic kinetic solubility failure. Fluorinated spiro-indoles possess high lipophilicity (LogP) and rigid 3D architectures that favor rapid crystallization when the solvent's dielectric constant drops.

  • Causality: Direct, single-step dilution creates localized zones of high aqueous concentration, forcing the compound past its metastable zone into rapid nucleation[4].

  • Solution: Implement a stepwise serial dilution method or utilize intermediate water-miscible co-solvents (e.g., PEG400 or ethanol) prior to final buffer addition (4)[4]. Ensure the final DMSO concentration remains ≤0.5% to mitigate cellular toxicity while maintaining compound solvation[4].

Q2: We are advancing a fluorinated spiro-indole MDM2 inhibitor to animal models, but oral exposure is negligible. What formulation strategies are recommended? A: Poor in vivo exposure typically stems from thermodynamic solubility limits within gastrointestinal fluids.

  • Causality: The strong C-F bonds and spirocyclic rigidity increase the crystal lattice energy, making it thermodynamically unfavorable for the compound to dissolve in the aqueous GI tract[2].

  • Solution: Transition from simple aqueous suspensions to enabling formulations. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), or nanoformulations (e.g., proniosomes) have proven highly effective for spirooxindoles by increasing the effective surface area and dissolution rate (5)[5].

Q3: Can we structurally modify the compound to improve solubility without losing the metabolic benefits of fluorination? A: Yes. While fluorine increases lipophilicity, its strong electron-withdrawing effect can be strategically leveraged.

  • Causality: Disrupting molecular planarity and symmetry lowers the melting point and disrupts crystal packing, thereby improving aqueous solubility (6)[6].

  • Solution: Introduce sp3-rich centers or polar solubilizing groups (e.g., morpholine) to modulate the pKa of adjacent basic amines, improving ionization at physiological pH[7]. Alternatively, metabolically cleavable prodrug moieties can be attached to the spiro-indole core to transiently increase aqueous solubility prior to systemic cleavage (8)[8].

Quantitative Excipient & Formulation Data

The following table summarizes the expected performance of various solubility enhancement techniques when applied to rigid, fluorinated spiro-indole scaffolds.

Formulation StrategyMechanistic ActionTypical Solubility GainRecommended Application
Co-solvency (PEG400/DMSO) Reduces solvent dielectric constant5x – 10xIn vitro biochemical & cellular assays
Nanoformulation (Proniosomes) Increases surface area & dissolution rate20x – 50xIn vivo oral/IV dosing
Amorphous Solid Dispersion (ASD) Bypasses crystal lattice energy barrier50x – 100xIn vivo oral dosing (solid dosage forms)
Prodrug Modification Transient addition of polar ionizable group>100xLate-stage lead optimization

Standard Operating Procedures (SOPs)

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Purpose: To determine the precipitation point of a compound diluted from a DMSO stock into an aqueous buffer, mimicking high-throughput in vitro assay conditions (9)[9].

  • Stock Preparation: Prepare a 10 mM stock solution of the fluorinated spiro-indole in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO across a 96-well plate to create a concentration gradient (e.g., 10 mM down to 0.01 mM)[4].

  • Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well assay plate.

  • Buffer Addition: Add 198 µL of 0.01 M Phosphate Buffered Saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is exactly 1%[9].

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking to simulate physiological temperatures[9].

  • Quantification: Measure absorbance at 620 nm using a microplate reader. A statistically significant increase in absorbance (turbidity) indicates compound precipitation[9].

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration before turbidity is detected.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask LC-MS Method)

Purpose: To determine the true equilibrium solubility of the crystalline solid in simulated biological fluids, which is critical for predicting in vivo absorption (10)[10].

  • Solid Addition: Weigh approximately 2–5 mg of the solid crystalline fluorinated spiro-indole into a glass vial.

  • Media Addition: Add 1 mL of the test medium (e.g., Simulated Intestinal Fluid, SIF, pH 6.8). Excess solid must be present to maintain a saturated solution[10].

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 24 to 72 hours to ensure thermodynamic equilibrium is fully reached[10].

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.45 µm PTFE syringe filter to separate the undissolved solid[10].

  • Dilution: Dilute the supernatant 10x and 100x with a suitable organic solvent (e.g., acetonitrile) to prevent precipitation prior to analysis.

  • Analysis: Quantify the dissolved compound concentration using LC-MS/MS against a standard calibration curve prepared in DMSO[10].

References

  • Benchchem.
  • Taylor & Francis.The role of fluorine in medicinal chemistry: Effects of fluorine substitution on physicochemical properties.
  • ResearchGate.Fluorine in drug discovery: Role, design and case studies.
  • RSC Publishing.
  • BioDuro.ADME Solubility Assay.
  • PMC / NIH.Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors.
  • MDPI.
  • Google Patents.WO2011060049A2 - Spiro-oxindole mdm2 antagonists.
  • Evotec.Turbidimetric Solubility Assay.
  • ACS Publications.Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.

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Troubleshooting

Troubleshooting catalyst deactivation in spirooxindole formation

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Author: BenchChem Technical Support Team. Date: March 2026

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However, the asymmetric construction of these multichiral centers is frequently plagued by severe catalyst deactivation[1][2]. Whether you are utilizing hydrogen-bonding organocatalysts (e.g., squaramides, thioureas) or transition metal complexes (e.g., Palladium), the highly functionalized nature of the oxindole core makes it uniquely prone to poisoning catalytic cycles.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By dissecting the underlying causality behind product inhibition, ligand stripping, and catalyst degradation, this center provides self-validating protocols to rescue your yields and preserve enantioselectivity.

Diagnostic Workflow for Catalyst Deactivation

Before altering your reaction parameters, you must accurately diagnose the deactivation pathway. The relationship between reaction conversion and enantiomeric excess (ee) over time is the most reliable diagnostic indicator[1][3].

DiagnosticWorkflow Start Reaction Stalls / Low Yield CheckEE Check Enantiomeric Excess (ee) Start->CheckEE EE_Low Decreasing ee over time CheckEE->EE_Low Yes EE_High ee remains constant CheckEE->EE_High No Diag1 Catalyst Degradation / Background Racemic Rxn EE_Low->Diag1 Diag2 Product Inhibition / Pd Black Formation EE_High->Diag2 Action1 Analyze Catalyst Integrity (NMR/MS) Diag1->Action1 Action2 Kinetic Profiling / Visual Inspection Diag2->Action2

Diagnostic workflow for identifying catalyst deactivation pathways in spirooxindole synthesis.

Part 1: Organocatalysis – Overcoming Product Inhibition and Degradation

The Mechanistic Causality

In non-covalent organocatalysis, chiral hydrogen-bond donors activate the isatin-derived electrophile and the incoming nucleophile[4]. However, the resulting spirooxindole product possesses multiple strong H-bond donor and acceptor sites (the oxindole NH and the C=O group).

As the reaction progresses, this product often binds to the catalyst's active pocket with a higher thermodynamic affinity than the starting materials[3]. This product inhibition effectively lowers the active catalyst concentration. Because the remaining active catalyst still functions stereoselectively, the reaction stalls (non-linear kinetic decay) while the ee remains high[3][5]. Conversely, if the catalyst structurally degrades (e.g., via alkylation of amine functionalities), a slower, non-selective background reaction takes over, resulting in a distinct erosion of ee over time[1][3].

Self-Validating Protocol: Kinetic Profiling & Catalyst Recovery

To definitively isolate product inhibition from catalyst degradation, execute this kinetic sampling methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the organocatalyst (10 mol%) in rigorously dried solvent (e.g., anhydrous toluene)[3].

  • Initiation: Add the isatin-derived electrophile (0.1 mmol) and stir for 5 minutes at the target temperature to allow pre-organization. Add the nucleophile (0.12 mmol) to initiate the reaction[3].

  • Kinetic Sampling: Withdraw 10 µL aliquots at exactly t=5,15,30,60, and 120 minutes. Quench each aliquot immediately in cold HPLC-grade methanol to halt the reaction.

  • Bifurcated Analysis: Analyze the aliquots via chiral HPLC. Plot both conversion vs. time and ee vs. time.

    • Signature A (Product Inhibition): Conversion plateaus prematurely (e.g., at 60%), but ee remains constant at >95%[3].

    • Signature B (Degradation): Conversion crawls upward slowly, but ee drops significantly (e.g., from 95% to 70%) as the racemic background reaction outpaces the depleted chiral catalyst[1][3].

  • Catalyst Recovery (Post-Reaction): Concentrate the stalled reaction mixture under reduced pressure. Subject the crude residue to flash column chromatography to isolate the catalyst[1]. Perform 1 H-NMR analysis; an intact structure confirms product inhibition, whereas structural alteration confirms degradation.

Part 2: Transition Metal Catalysis – Mitigating Palladium Black and Ligand Poisoning

The Mechanistic Causality

Palladium-catalyzed asymmetric functionalizations (e.g., decarboxylative [4+2] cycloadditions or allylic alkylations) are highly efficient for constructing spirooxindoles[6]. However, the oxindole core is a potent coordinating ligand. The oxindole nitrogen atom or the highly polarized carbonyl oxygen can competitively displace chiral phosphine or P,N-ligands from the Palladium center[6].

This ligand stripping exposes the Pd(0) species, which is highly unstable and rapidly aggregates into inactive, insoluble Palladium black [7][8]. Furthermore, oxidative addition intermediates can be poisoned by competitive coordination from the spirooxindole product itself, preventing the catalytic cycle from turning over[2].

Step-by-Step Protocol: Catalyst Reactivation & Scavenger Integration

If a black precipitate forms and your cross-coupling or cycloaddition stalls, apply this rescue protocol:

  • Physical Remediation: Filter the warm reaction mixture through a tightly packed pad of Celite under an inert atmosphere. This removes the bulk, auto-catalytic Pd black aggregates that can further degrade the reaction[7].

  • Ligand Steric Tuning: Switch to a more sterically demanding, electron-rich bidentate ligand. For example, modifying the benzylic substitution on a P,N-ligand increases the binding affinity to the Pd center, creating a steric shield that prevents displacement by the oxindole substrate[6].

  • Thermal Modulation: Lower the reaction temperature. While higher temperatures theoretically accelerate the catalytic cycle, they exponentially increase the rate of Pd(0) decomposition and aggregation[9].

  • Substrate Masking: If unreacted starting materials are causing the poisoning, protect the oxindole nitrogen (e.g., using a Boc or Methyl group) to eliminate the primary competitive binding site[10].

Part 3: Quantitative Diagnostic Matrix

Use the following data matrix to rapidly align your experimental observations with the correct causality and mitigation strategy.

Catalyst SystemPrimary Deactivation PathwayKinetic / Visual SignatureMechanistic CausalityMitigation Protocol
H-Bonding Organocatalysts Product InhibitionStalled conversion; ee remains high (>90%)Product H-bonding outcompetes substrate for the active pocketIncrease temperature slightly; add fluorinated H-bond disrupting co-solvents.
H-Bonding Organocatalysts Catalyst DegradationSlow conversion; ee steadily erodes over timeCatalyst destruction allows achiral background reaction to dominateRigorously dry solvents; purify reagents to remove acidic/basic impurities.
Palladium (Pd) Complexes Pd(0) AggregationBlack precipitate forms; reaction stalls completelyUnstable oxidation state aggregates at high temperaturesLower reaction temperature; filter through Celite to remove aggregates.
Palladium (Pd) Complexes Ligand Poisoningee drops drastically; yield stallsOxindole N/O competitively displaces the chiral ligandUse sterically bulky P,N-ligands; protect the oxindole NH group.

Part 4: Frequently Asked Questions (FAQs)

Q1: My organocatalytic spirooxindole synthesis stalls at 50% conversion. I added more starting material, but the reaction still won't proceed. Why? A1: This is a hallmark of severe product inhibition[3]. The synthesized spirooxindole is outcompeting the starting materials for the catalyst's hydrogen-bonding pocket[11]. Adding more starting material will not displace the tightly bound product. Solution: Introduce a highly fluorinated solvent (e.g., HFIP) as a co-solvent to disrupt the product-catalyst H-bonding network, or slightly increase the reaction temperature to favor complex dissociation[11].

Q2: I observe a black precipitate in my Pd-catalyzed decarboxylative cycloaddition, and the enantiomeric excess is dropping. What is happening at the molecular level? A2: The black precipitate is Palladium black, resulting from the decomposition and aggregation of the Pd catalyst[7]. The simultaneous drop in ee indicates that your chiral ligand has dissociated from the metal center, leaving "naked" Pd or achiral Pd-aggregates that catalyze the reaction without stereocontrol[1][7]. Solution: Use a bulkier ligand to prevent displacement, rigorously deoxygenate your solvents, and ensure the oxindole nitrogen is protected to eliminate its ability to coordinate to the metal[10].

Q3: Can flexible substrates cause catalyst deactivation in cage-confined organocatalysis? A3: Yes. Highly flexible substrates or products (such as those containing unconstrained five- or six-membered rings) can adopt conformations that become trapped inside the catalyst pocket or cage. This impedes the dynamic host-guest interaction required for the catalytic cycle to turn over, leading to a physical form of product inhibition[12].

References

  • 1 BenchChem Technical Support. 2.13 NIH / Journal of Heterocyclic Chemistry.

  • 14 BenchChem. 4.4 Semantic Scholar. 5.2 CORE.

  • 6 ACS Publications. 7.12 Journal of the American Chemical Society. 8.11 NIH. 9.5 Harvard DASH. 10.7 BenchChem.

  • 9 BenchChem. 12.10 BenchChem. 13.8 Enlighten Theses.

Sources

Optimization

Technical Support Center: 7-Fluoro-spiro[indole-3,4'-oxane]-2-one

Welcome to the dedicated technical support center for the work-up and characterization of 7-fluoro-spiro[indole-3,4'-oxane]-2-one. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the work-up and characterization of 7-fluoro-spiro[indole-3,4'-oxane]-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for the successful isolation and purification of this novel spirooxindole.

The unique structural features of this molecule, namely the fluorine substituent on the indole ring and the spiro-fused oxane ring, can present specific challenges during the post-reaction work-up. This resource aims to address these potential issues proactively, ensuring the integrity and purity of your final compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification of 7-fluoro-spiro[indole-3,4'-oxane]-2-one in a question-and-answer format.

Question 1: My reaction appears complete by TLC, but I'm experiencing low yield after work-up. What are the potential causes?

Answer: Low recovery of the target compound can be attributed to several factors during the work-up procedure.

  • Incomplete Quenching: If your reaction uses a strong base or acid catalyst, incomplete neutralization can lead to product degradation during extraction and concentration. The lactam ring in the oxindole core is susceptible to hydrolysis under harsh pH conditions.

  • Emulsion Formation during Extraction: The presence of polar functionalities and potential byproducts can lead to the formation of stable emulsions during aqueous extraction, trapping the product in the interfacial layer.

  • Product Precipitation and Loss: The product may have limited solubility in the chosen extraction solvent or may precipitate prematurely upon quenching, leading to physical loss during transfers and filtration.

  • Sub-optimal Extraction Solvent: The polarity of the extraction solvent is critical. An inappropriate solvent may not efficiently extract the product from the aqueous layer.

Solutions:

  • Careful Quenching: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction. Use a pH meter for accuracy. Add the quenching solution (e.g., saturated aqueous NH₄Cl for basic reactions or saturated aqueous NaHCO₃ for acidic reactions) slowly and with vigorous stirring.

  • Breaking Emulsions: If an emulsion forms, several techniques can be employed:

    • Addition of brine (saturated NaCl solution).

    • Gentle swirling or mechanical agitation.

    • Filtration through a pad of Celite®.

    • Centrifugation, if available.

  • Solubility Management: Before performing the work-up on a large scale, conduct a small-scale solubility test of the crude product in various common extraction solvents (e.g., ethyl acetate, dichloromethane, chloroform).

  • Solvent Selection: Ethyl acetate is often a good starting point for extracting spirooxindoles. If solubility is an issue, consider a mixture of solvents, such as dichloromethane/isopropanol.

Question 2: I'm having difficulty purifying my compound by column chromatography. It's either streaking on the column or co-eluting with impurities.

Answer: Chromatographic purification of spirooxindoles, particularly those with polar functionalities, can be challenging.

  • Inappropriate Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.

  • Incorrect Mobile Phase Polarity: An improper solvent system can lead to poor separation. If the mobile phase is too polar, the compound and impurities will elute too quickly with little separation. If it's not polar enough, the compound may streak or not elute at all.

  • Compound Tailing: The presence of the N-H proton on the oxindole ring can lead to tailing on silica gel due to its interaction with the acidic silanol groups.

Solutions:

  • Stationary Phase Selection: If you suspect compound degradation on silica, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reversed-phase chromatography.

  • Mobile Phase Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. A typical starting gradient for spirooxindoles is a hexane/ethyl acetate mixture.

  • Reducing Tailing: To minimize tailing on silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will compete with your compound for interaction with the active sites on the silica.

Question 3: My final product shows signs of degradation after storage. How can I improve its stability?

Answer: The stability of spirooxindoles can be compromised by exposure to light, air, and extreme pH conditions.[1]

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, especially in acidic or basic solutions.[1]

  • Oxidation: The indole nucleus can be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be light-sensitive.

Solutions:

  • Storage Conditions: Store the purified solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Solution Stability: Prepare solutions fresh for analysis or further reactions. If short-term storage of a solution is necessary, keep it at low temperatures (2-8 °C).[1]

  • pH Control: When working with solutions, maintain a neutral pH to minimize the risk of hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for a reaction synthesizing 7-fluoro-spiro[indole-3,4'-oxane]-2-one?

A1: A general work-up procedure for a multicomponent reaction leading to a spiro[indole-pyran] derivative, which is structurally similar to your compound, involves simple filtration.[2] For reactions in solution, a standard extractive work-up is common. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (like ethanol), and dried.[3] If the product remains in solution, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by column chromatography.[4]

Q2: What are the expected spectroscopic signatures for 7-fluoro-spiro[indole-3,4'-oxane]-2-one?

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons on the fluoro-substituted indole ring. The fluorine atom will cause characteristic splitting patterns (coupling) with the adjacent aromatic protons. Signals for the methylene protons of the oxane ring will also be present, likely as complex multiplets. The N-H proton of the oxindole will appear as a singlet, typically in the range of δ 8-11 ppm.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the lactam (around 175-180 ppm) and the spiro-carbon (the carbon at the junction of the two rings). The carbon atoms attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F). Aromatic and oxane ring carbons will also be visible. For a similar fluorinated spirooxindole, aromatic carbons attached to fluorine show characteristic splitting.[5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Q3: How does the fluorine atom affect the properties and work-up of the molecule?

A3: The presence of a fluorine atom can influence the molecule in several ways:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can affect the reactivity of the indole ring and the acidity of the N-H proton.

  • Metabolic Stability: Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[6][7]

  • NMR Spectroscopy: As mentioned, the fluorine atom will couple with nearby protons and carbons, leading to more complex NMR spectra which can be useful for structure elucidation.

  • Chromatographic Behavior: The increased polarity due to the fluorine atom might slightly alter the compound's retention time during chromatography compared to its non-fluorinated analog.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any new chemical entity, it is crucial to handle 7-fluoro-spiro[indole-3,4'-oxane]-2-one with appropriate safety measures. Assume the compound is potentially bioactive and toxic.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: General Extractive Work-up Procedure

This protocol is a general guideline and may need to be optimized for your specific reaction conditions.

  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it by the dropwise addition of a suitable quenching agent (e.g., saturated NaHCO₃ solution for acidic reactions, or saturated NH₄Cl solution for basic reactions) with vigorous stirring until the pH is ~7.

  • Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction: To the residue, add deionized water and a suitable organic extraction solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the organic layer. If the product is in the aqueous layer, re-extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography as described in Protocol 2.

Protocol 2: Column Chromatography Purification
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified 7-fluoro-spiro[indole-3,4'-oxane]-2-one.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Target Compound Polarity
Silica GelHexane/Ethyl Acetate (0-50%)Moderately Polar
Neutral AluminaDichloromethane/Methanol (0-5%)Polar/Base-sensitive
C18 Silica GelWater/Acetonitrile (90:10 to 10:90)Polar

Visualization

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Purification Strategy

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. Improving the stability of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives. BenchChem. Accessed March 11, 2026.
  • BenchChem. Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. BenchChem. Accessed March 11, 2026.
  • BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem. Accessed March 11, 2026.
  • Toda, F. Grindstone Chemistry technique or Toda's solvent-free green method of grinding reactants together has been successfully applied for conducting multicomponent reaction of 1H-indole-2,3-dione, malononitrile and 2-thioxo-4-thiazolidinone for the synthesis of Spiro indole derivatives. MedCrave. Published October 27, 2017.
  • Li, Y., et al. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. 2021.
  • Andrade, B., et al. Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Molecules. 2021;26(16):4993.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of Spiro[4H-pyran-3,3-oxindole]. JOCPR. 2015;7(3):108-112.
  • Al-Warhi, T., et al. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. 2022;7(40):36098-36111.
  • Mani, P., et al. Multicomponent synthesis, biological evaluation and molecular docking of new spiro-oxindole derivatives. Journal of Taibah University for Science. 2019;13(1):123-132.
  • Zhang, C., et al. Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes. Organic & Biomolecular Chemistry. 2020;18(17):3359-3363.
  • Isatin-Based Three-Component Synthesis of New Spirooxindoles Using Magnetic Nano-Sized Copper Ferrite.
  • Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using SBA-Pr-NHQ.
  • Synthesis of Spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one Derivatives by One-Pot, Three-Component Reactions.
  • Yan, C., et al. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. 2013;9:14-21.
  • Kumar, S., et al. Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones.
  • Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026.
  • Al-Warhi, T., et al. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules. 2025;30(3):1-20.
  • Gopishetti, S., et al. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor- mediated intramolecular cyclization. Organic & Biomolecular Chemistry. 2018;16(32):5863-5872.
  • Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction.
  • Richmond, W. N., & Movassaghi, M. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. The Journal of Organic Chemistry. 2010;75(24):8575-8582.
  • Boudriga, S., et al. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. 2023;13(47):33004-33028.
  • Al-Warhi, T., et al. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. 2022;7(40):36098-36111.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Scientific Reports. 2025;15(1):1-12.
  • BenchChem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem. Accessed March 11, 2026.
  • Expression and purification of fluorinated proteins from mammalian suspension culture.
  • Al-Warhi, T., et al. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. 2025.
  • Dandia, A., Singh, R., & Bhaskaran, S. Facile stereoslective synthesis of spiro[indole-oxiranes] by combination of phase transfer catalyst and ultrasound irradiation and their bioassay. Ultrasonics Sonochemistry. 2011;18(5):1113-1117.
  • Al-Warhi, T., et al. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. 2025.
  • Omprakash, H. N. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
  • Wang, F., et al. Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers. 2018;5(1):67-71.
  • Tillmann, U., et al. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. 2012;10(5):1047-1068.
  • Mass spectrometry of halogen-containing organic compounds.
  • Clark, J.
  • Wang, Y., et al. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. 2023;28(1):1-12.
  • Gopishetti, S., et al. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. 2018;16(32):5863-5872.

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Troubleshooting

Chiral Separation Support Center: Resolving Spirooxindole Enantiomers

Welcome to the Technical Support Center for chiral chromatography. Spirooxindoles are privileged scaffolds in drug discovery, frequently appearing in MDM2 inhibitors, antimalarials, and natural alkaloid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. Spirooxindoles are privileged scaffolds in drug discovery, frequently appearing in MDM2 inhibitors, antimalarials, and natural alkaloid derivatives. However, the quaternary spiro-carbon at the C3 position of the oxindole core, combined with adjacent stereocenters and labile functional groups, makes the enantiomeric and diastereomeric resolution of these compounds uniquely challenging.

This guide is engineered by application scientists to help you navigate method development, troubleshoot common chromatographic artifacts, and successfully scale up your enantiomeric resolutions.

Part 1: Fundamental FAQs & Mechanistic Insights

Q: Why do I see a plateau or "bridge" between my enantiomer peaks instead of baseline resolution? A: A raised baseline or "bridge" between two enantiomer peaks is the classic chromatographic signature of on-column interconversion (enantiomerization or epimerization) occurring during the run. While the C3 spiro-carbon itself is quaternary and cannot enolize, adjacent stereocenters or the spiro-ring system itself (e.g., spiro-pyrrolidines) can undergo reversible ring-opening or retro-Mannich reactions depending on the solvent environment[1]. Protic solvents, particularly methanol, can actively promote this isomerization[1]. Causality & Fix: The activation energy for this interconversion is being reached within the column. Switch your mobile phase modifier to a less reactive solvent like ethanol, or use an aprotic system such as dichloromethane/acetone[2]. Additionally, lowering the column temperature will kinetically trap the enantiomers and resolve the bridge.

Q: Should I prioritize HPLC or SFC for resolving spirooxindole derivatives? A: Supercritical Fluid Chromatography (SFC) is now the industry standard for these scaffolds. SFC utilizes supercritical CO₂ combined with organic modifiers, offering lower viscosity and faster mass transfer than traditional HPLC[3]. This allows for higher flow rates, shorter run times (minimizing the time available for on-column degradation), and rapid scale-up. SFC is highly versatile for spirooxindole alkaloids, especially when utilizing reversed-phase/ion-exchange mixed-mode stationary phases (like C8SAX or C8SCX)[4]. However, traditional HPLC using immobilized polysaccharide phases (e.g., ChiralPAK IC) remains highly effective for specific derivatives when SFC is unavailable[2].

Q: My peaks are well-separated but exhibit severe tailing. How do I correct this? A: Peak tailing in chiral chromatography is usually caused by secondary, non-specific interactions between the analyte's polar functional groups (e.g., the oxindole nitrogen or basic amines in the spiro-ring) and the free silanol groups on the silica support of the chiral stationary phase (CSP). Causality & Fix: You must mask these silanol sites. For basic spirooxindoles, add 0.1% to 0.2% diethylamine (DEA) to your organic modifier[1]. For acidic derivatives, 0.1% trifluoroacetic acid (TFA) is recommended. Matching the additive to the pKa profile of your compound ensures it remains in a single ionization state, sharpening the peak.

Part 2: Quantitative Data & Technique Comparison

When selecting your separation modality, consider the specific chemical stability and scale required for your spirooxindole project.

Table 1: Comparison of HPLC vs. SFC for Spirooxindole Enantiomeric Resolution

ParameterChiral HPLCChiral SFC
Typical Mobile Phase Hexane/EtOH or DCM/Acetone[2]CO₂ / Methanol or EtOH[3]
Common CSPs ChiralPAK IC, Chiralcel OD-H[2][5]Torus 1-AA, C8SAX, C8SCX[1][4]
Standard Additives 0.1% DEA or 0.1% TFA0.1% - 0.2% DEA or Ammonium Formate[1]
Resolution Speed Moderate (15 - 30 mins)Fast (3 - 10 mins)[3]
Scale-up Efficiency Low (High organic solvent removal)High (Eco-friendly, rapid CO₂ venting)[3]
Isomerization Risk Moderate (Extended column residence time)Low (Rapid elution minimizes interconversion)

Part 3: Self-Validating Preparative Protocol

Do not blindly scale up an analytical method. The following self-validating workflow ensures that your preparative SFC resolution yields high enantiomeric excess (>99% ee) without downstream degradation.

Step 1: Analytical Method Development & Screening

  • Action: Screen a panel of immobilized polysaccharide CSPs (e.g., ChiralPAK IA, IB, IC) and coated phases (OD-H, AD-H)[5]. Use a gradient of 5% to 50% co-solvent (e.g., EtOH with 0.1% DEA) in supercritical CO₂[1].

  • Target: Evaluate the separation factor (α) and resolution (Rs). You must achieve an Rs > 1.5 for baseline separation before proceeding.

Step 2: Optimization of Isocratic Conditions

  • Action: Convert the successful gradient method to an isocratic method to maximize loading capacity. Adjust the column temperature (typically 35°C - 40°C) and backpressure (e.g., 120 bar) to tune the CO₂ density.

  • Causality: In SFC, CO₂ density directly impacts solvating power and selectivity[4]. Fine-tuning pressure and temperature can separate closely eluting enantiomers that fail to resolve under standard conditions.

Step 3: Loading Studies (Overloading)

  • Action: Perform stacked injections on the analytical column. Dissolve the racemic spirooxindole mixture strictly in the mobile phase modifier (avoiding MeOH if isomerization is a concern)[1].

  • Target: Determine the maximum sample load before peak coalescence occurs.

Step 4: Preparative Scale-up

  • Action: Transfer the method to a preparative column with the identical stationary phase chemistry but a larger internal diameter (e.g., 21 mm or 30 mm)[1]. Scale the flow rate proportionally to the square of the column radius.

Step 5: Fraction Collection & Rapid Recovery

  • Action: Collect fractions based on UV or MS triggering. Immediately evaporate the organic modifier under reduced pressure at low temperatures (<30°C).

  • Causality: Prolonged exposure to basic additives (like DEA) during solvent evaporation can cause post-column epimerization of the purified spirooxindole.

Step 6: Self-Validation (Chiral Purity Confirmation)

  • Action: Re-inject an aliquot of the isolated enantiomer fraction back onto the analytical column under the exact initial conditions.

  • Validation Logic: If the chromatogram shows a single sharp peak, your resolution is successful (>99% ee). If the second enantiomer peak re-emerges, your spirooxindole is undergoing post-column epimerization in the collection solvent. You must immediately switch to a neutral collection matrix or lower your evaporation temperature.

Part 4: Method Development Workflow Visualization

G Racemate Racemic Spirooxindole Screen CSP & Mobile Phase Screening Racemate->Screen HPLC HPLC Mode (Hexane/EtOH or DCM/Acetone) Screen->HPLC SFC SFC Mode (CO2 + EtOH/DEA) Screen->SFC Eval Evaluate Resolution (Rs > 1.5?) HPLC->Eval SFC->Eval Issue1 Rs < 1.5 (Co-elution) Eval->Issue1 Poor Rs Issue2 Peak Tailing Eval->Issue2 Tailing Issue3 Bridge (Epimerization) Eval->Issue3 Instability Prep Scale-up to Preparative Chromatography Eval->Prep Rs > 1.5 Fix1 Change CSP / Adjust Modifier Issue1->Fix1 Fix2 Add 0.1% DEA/TFA Issue2->Fix2 Fix3 Lower Temp / Remove MeOH Issue3->Fix3 Fix1->Eval Fix2->Eval Fix3->Eval Pure Isolated Enantiomers (>99% ee) Prep->Pure

Workflow for chiral resolution of spirooxindole enantiomers.

Sources

Optimization

Technical Support Center: Structure-Activity Relationship (SAR) of 7-Fluorospirooxindoles

Welcome to the technical support center for researchers engaged in the development of 7-fluorospirooxindole-based compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the development of 7-fluorospirooxindole-based compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered during synthesis, characterization, and biological evaluation. Our focus is on fostering a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these molecules, particularly as modulators of the p53-MDM2 protein-protein interaction.

Part 1: Frequently Asked Questions (FAQs) & Core SAR Principles

This section addresses fundamental concepts and strategic questions related to the design of 7-fluorospirooxindole inhibitors.

Q1: What is the primary mechanism of action for 7-fluorospirooxindole-based anticancer agents?

A1: The principal mechanism is the inhibition of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2) (or its human homolog, HDM2).[1][2] In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to excessive ubiquitination and proteasomal degradation of p53.[3] This effectively silences p53's crucial functions, which include inducing apoptosis (programmed cell death), cell cycle arrest, and DNA repair.[1]

Spirooxindoles are designed as "p53-mimics."[3] They occupy a deep hydrophobic cleft on the surface of MDM2 where p53 would normally bind.[3][4] By competitively blocking this interaction, the spirooxindole liberates p53 from MDM2's control, leading to p53 stabilization, accumulation, and the reactivation of its tumor-suppressing functions.[1] The 7-fluoro substituent plays a key role in modulating the compound's electronic and binding properties to enhance this inhibitory activity.

G cluster_0 Normal Cell Regulation cluster_1 MDM2 Overexpression (Cancer) cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation Proteasomal Degradation MDM2->Degradation Targets for p53_c p53 MDM2_c MDM2 (Overexpressed) p53_c->MDM2_c Binding Degradation_c Increased Degradation MDM2_c->Degradation_c Targets for Tumor Tumor Growth Degradation_c->Tumor Inhibitor 7-Fluoro- spirooxindole MDM2_t MDM2 Inhibitor->MDM2_t Blocks Binding Site p53_t p53 (Stabilized) MDM2_t->p53_t Interaction Inhibited Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis Reactivated

Caption: Mechanism of p53-MDM2 Inhibition by 7-Fluorospirooxindoles.

Q2: My synthesized 7-fluorospirooxindole shows weak activity. Which structural features are most critical for MDM2 binding?

A2: The binding of spirooxindoles to MDM2 is often described by a "three-prong" model, mimicking the key interactions of three p53 amino acid residues: Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26).[5]

  • Oxindole Core (Trp23 Mimic): The oxindole ring itself is the foundational pharmacophore. It is designed to fit into the hydrophobic pocket on MDM2 that is normally occupied by the indole side chain of Trp23.[3][4]

  • Substituents on the Spiro-Pyrrolidine Ring (Phe19 & Leu26 Mimics): The substituents attached to the spiro-pyrrolidine ring are critical for extending into and making contact with the adjacent Phe19 and Leu26 pockets on MDM2.[5] The nature, size, and stereochemistry of these groups dramatically influence binding affinity.

  • The 7-Fluoro Group: Halogenation at this position is a common and effective strategy.[6] The electron-withdrawing nature of fluorine can influence the electronic properties of the oxindole ring system, potentially enhancing hydrogen bonding or other non-covalent interactions. It can also improve metabolic stability and other pharmacokinetic properties.[7]

G Start Problem: High Biochemical Binding Low Cellular Potency Perm 1. Assess Cell Permeability (e.g., PAMPA assay) Start->Perm Efflux 2. Check for Efflux (Use P-gp overexpressing cells or inhibitors) Perm->Efflux Stab 3. Test Compound Stability (Incubate in media, analyze by LC-MS) Efflux->Stab p53 4. Verify Cell Line p53 Status (Use WT and mutant/null lines) Stab->p53 End Identify Root Cause & Redesign Compound p53->End

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of 7-Fluoro Substituted Spiro Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice and troubleshooting for experiments involving the meta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice and troubleshooting for experiments involving the metabolic stability of 7-fluoro substituted spiro compounds. My aim is to move beyond simple protocols and offer insights grounded in mechanistic principles and extensive field experience.

A Word from the Scientist

In drug discovery, achieving metabolic stability is a critical hurdle. Spirocyclic scaffolds are increasingly popular due to their unique three-dimensional structures, which can improve potency and selectivity while maintaining favorable physicochemical properties. However, these complex structures often present unique metabolic challenges. A common and effective strategy to enhance metabolic stability is the introduction of a fluorine atom, particularly at a metabolically vulnerable position.[1][2] The 7-fluoro substitution on a spiro core is a prime example of this "metabolic blocking" strategy.[3][4][5]

The rationale is straightforward: the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1][6][7][8] This guide will help you navigate the nuances of this strategy, from designing your experiments to interpreting complex results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the strategy and theory behind using 7-fluoro substitution to improve the metabolic stability of spiro compounds.

Q1: Why is the 7-position on a spirocyclic core often a target for fluorination?

The 7-position is frequently a "soft spot" for oxidative metabolism. Depending on the specific spiro scaffold, this position can be sterically accessible to the active sites of major metabolizing enzymes like CYP3A4.[9] By replacing a hydrogen atom at this position with fluorine, you effectively "shield" this site from enzymatic attack.[2][3][4] This modification can dramatically decrease the rate of metabolism, leading to a longer half-life and improved bioavailability.[10][11]

Q2: What is the primary mechanism by which fluorine improves metabolic stability?

The primary mechanism is the high strength of the C-F bond compared to the C-H bond.[6] CYP-mediated oxidation typically involves the abstraction of a hydrogen atom. The high energy required to break the C-F bond makes this process far less favorable. Additionally, the high electronegativity of fluorine can deactivate adjacent positions on an aromatic ring, further reducing susceptibility to oxidation.[3][4]

Q3: Besides blocking oxidation, are there other effects of adding a 7-fluoro group?

Yes, and it's crucial to consider these. Fluorine substitution can alter a molecule's physicochemical properties, such as lipophilicity and pKa.[2][12] These changes can, in turn, affect solubility, membrane permeability, and binding affinity to the target protein.[2] While often beneficial, it's a parameter that must be co-optimized with metabolic stability.

Q4: Which in vitro systems are best for assessing the metabolic stability of these compounds?

For early-stage discovery, liver microsomes are a cost-effective and high-throughput option to assess Phase I (CYP-mediated) metabolism.[11][13] They contain a high concentration of CYP enzymes.[11] However, for a more comprehensive picture that includes both Phase I and Phase II metabolism (e.g., glucuronidation), hepatocytes are considered the "gold standard" as they represent a more complete and physiologically relevant system.[11][14][15]

Q5: Can 7-fluoro substitution lead to the formation of reactive metabolites?

While less common than with other halogens, it is a possibility that must be investigated. In some contexts, such as with fluoroanilines, metabolism at a fluorinated position can lead to the formation of reactive quinoneimine species.[16][17] Therefore, if you observe unexpected toxicity or high levels of covalent binding, dedicated reactive metabolite screening assays are warranted.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: High In Vitro Clearance Persists Despite 7-Fluoro Substitution

Problem: You've introduced a 7-fluoro group to your parent spiro compound, but the intrinsic clearance (CLint) in human liver microsomes (HLM) is still unacceptably high.

Possible Causes & Troubleshooting Steps:

  • Metabolism at an Alternative Site: The 7-fluoro group may have successfully blocked one metabolic pathway, but the molecule is now being oxidized at a different, previously minor, "soft spot."

    • Action: Perform a "metabolite identification" (MetID) study. Incubate your compound with microsomes or hepatocytes for a longer duration or at a higher concentration and analyze the samples using high-resolution mass spectrometry. This will help identify the structures of the major metabolites and reveal the new site of metabolic attack.[10]

  • Non-CYP Mediated Metabolism: Your compound might be a substrate for other enzymes present in liver microsomes, such as Flavin-containing Monooxygenases (FMOs) or Carboxylesterases (CES).

    • Action: Conduct incubations with specific chemical inhibitors for different enzyme classes or use recombinant enzymes to pinpoint the responsible pathway.

  • Chemical Instability: The compound may be degrading chemically in the incubation buffer, which can be mistaken for metabolic turnover.

    • Action: Always run a control incubation without the NADPH cofactor (for microsomes) or in heat-inactivated microsomes/hepatocytes.[18] If you still see disappearance of the parent compound, the issue is likely chemical instability.

Scenario 2: Excellent In Vitro Stability, but Poor In Vivo Pharmacokinetics (High Clearance)

Problem: Your 7-fluoro spiro compound shows very low clearance in both microsomes and hepatocytes, but when you dose it in an animal model (e.g., rat), it exhibits high plasma clearance and low exposure.

Possible Causes & Troubleshooting Steps:

  • Extrahepatic Metabolism: Metabolism is not limited to the liver.[11] Other organs like the intestine, kidney, or lungs can contribute significantly to clearance.[11][19] Microsomes from these tissues can be used to investigate this.

    • Action: Perform metabolic stability assays using intestinal S9 fractions or kidney microsomes to assess the contribution of these organs to overall metabolism.

  • Phase II Conjugation Dominance: The primary clearance mechanism in vivo might be direct conjugation (e.g., glucuronidation) of the parent molecule, which may not be fully captured in microsomal assays without specific cofactors.

    • Action: Ensure your hepatocyte assay is robust. If you suspect glucuronidation, you can also run microsomal assays supplemented with UDPGA, the necessary cofactor for UGT enzymes.[10]

  • Active Transport / Biliary Excretion: The compound may be rapidly removed from circulation by transporters in the liver and excreted into the bile without being metabolized.

    • Action: Use sandwich-cultured hepatocytes to study biliary efflux. This can provide an indication of whether your compound is a substrate for efflux transporters like P-gp or BCRP.

  • Poor In Vitro-In Vivo Extrapolation (IVIVE): The correlation between in vitro stability and in vivo clearance can sometimes be weak.[20][21][22] This can be due to factors like high plasma protein binding or issues with the scaling factors used in predictive models.[21][23]

    • Action: Re-evaluate your IVIVE calculations. Ensure you are using accurate values for plasma protein binding. It's important to recognize that IVIVE is a predictive tool with inherent limitations.[23]

Part 3: Experimental Protocols & Data Visualization

To ensure reproducibility and accuracy, detailed protocols for key experiments are provided below.

Protocol 1: Liver Microsomal Stability Assay

This assay determines the rate of Phase I metabolism of a compound.[13]

Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive controls (e.g., Verapamil, Testosterone)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6PDH)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well plates

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of your test compound and controls in buffer.

  • Pre-incubation: Add the liver microsomes and your test compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[24]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for the reaction kinetics.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.[18]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.[10][13]

Data Presentation: Comparing Parent vs. 7-Fluoro Analog

The data below represents a typical outcome of a successful 7-fluoro substitution strategy.

Compoundt½ in HLM (min)CLint (µL/min/mg protein)In Vivo Clearance (Rat, mL/min/kg)
Parent Spiro 886.655
7-Fluoro Spiro > 60< 11.512

Table 1: Comparative metabolic stability and in vivo clearance data for a parent spiro compound and its 7-fluoro analog. Data is hypothetical but representative.

Part 4: Visualizing Workflows and Concepts

Diagrams can clarify complex experimental processes and theoretical concepts.

Diagram 1: Metabolic Blocking Strategy

This diagram illustrates the core concept of using 7-fluoro substitution to block a primary site of metabolic oxidation.

G cluster_0 Parent Spiro Compound cluster_1 7-Fluoro Analog Parent Spiro Core (with 7-H) Metabolite 7-Hydroxy Metabolite (High Clearance) Parent->Metabolite CYP3A4 Oxidation (Primary Pathway) Fluoro Spiro Core (with 7-F) Blocked Metabolism Blocked (Low Clearance) Fluoro->Blocked CYP3A4 Oxidation (Pathway Inhibited)

Caption: Blocking CYP450 oxidation with 7-fluoro substitution.

Diagram 2: Standard Microsomal Stability Assay Workflow

This diagram outlines the key steps in the experimental protocol described above.

Workflow A 1. Prepare Reagents (Microsomes, Compound, Buffer) B 2. Pre-incubate at 37°C (Compound + Microsomes) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Acetonitrile + IS) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis (Quantify Parent) F->G H 8. Calculate t½ & CLint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]

  • The role of fluorine in medicinal chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved from [Link]

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. (n.d.). Retrieved from [Link]

  • Fluorine substituent effects (on bioactivity) - ResearchGate. (n.d.). Retrieved from [Link]

  • Reaction Pathways for Biodehalogenation of Fluorinated Anilines - PubMed. (n.d.). Retrieved from [Link]

  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved from [Link]

  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. (2019, September 15). Retrieved from [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. (2008, September 22). Retrieved from [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC. (n.d.). Retrieved from [Link]

  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC. (n.d.). Retrieved from [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed. (2001, August 15). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved from [Link]

  • Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estimate In Vivo Clearance in the Mouse. (2008, December 31). Retrieved from [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC. (n.d.). Retrieved from [Link]

  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4). Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2). Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Bioisosteric Replacements for the Oxane Ring in Spiroindoles

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the strategic modification of spiroindole scaffolds. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the strategic modification of spiroindole scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the bioisosteric replacement of the oxane (tetrahydropyran) ring. Our focus is on anticipating experimental challenges and providing scientifically-grounded solutions to accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental strategic and conceptual questions that arise when planning to replace an oxane ring in a spiroindole core.

Question 1: What is the primary motivation for replacing an oxane ring in a spiroindole drug candidate?

Answer: The decision to replace an oxane ring is a strategic choice in medicinal chemistry aimed at fine-tuning a molecule's properties to enhance its drug-like potential. The primary motivations include:

  • Modulating Physicochemical Properties: Oxane rings contribute a specific level of lipophilicity and polarity. Replacing them can drastically alter a compound's solubility, permeability, and lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME). For instance, replacing the oxygen with a basic nitrogen (e.g., in a piperidine ring) can significantly boost aqueous solubility via salt formation.[1]

  • Improving Metabolic Stability: While generally stable, the ether linkage in an oxane ring can be a site for metabolic cleavage by cytochrome P450 enzymes in some contexts. Replacing it with a carbocycle (like cyclohexane) or a more robust heterocycle can block this metabolic pathway, thereby increasing the compound's half-life.[2][3]

  • Enhancing Target Engagement and Selectivity: The geometry and electronic nature of the spirocyclic ring influence how the entire molecule fits into a biological target's binding pocket. Changing the ring size (e.g., to a smaller oxetane) or the heteroatom can alter bond angles and create new hydrogen bonding opportunities, potentially increasing potency or selectivity.[2][4]

  • Exploring New Chemical Space and Securing Intellectual Property: Creating novel analogues with distinct spirocyclic cores allows for the exploration of new structure-activity relationships (SAR) and the generation of new, patentable chemical entities.[5]

Question 2: What are the most common bioisosteric replacements for an oxane ring, and how do they compare?

Answer: The choice of a bioisostere depends on the specific properties you aim to modify. Below is a comparative table of common replacements for the tetrahydropyran (oxane) ring.

BioisostereStructureKey Physicochemical ChangesPotential Synthetic Challenges
Cyclohexane CarbocyclicIncreases lipophilicity (LogP); removes hydrogen bond acceptor.May require multi-step synthesis to install necessary functional handles.
Piperidine Nitrogen HeterocycleIntroduces a basic center (pKa ~8-11), increasing aqueous solubility at physiological pH; provides a new vector for substitution on the nitrogen.N-H may require a protecting group strategy during synthesis. Can introduce new off-target liabilities (e.g., hERG).
Thiane Sulfur HeterocycleIncreases lipophilicity compared to oxane; sulfur is a weaker H-bond acceptor.Sulfur can be a metabolic hotspot (oxidation to sulfoxide/sulfone). Synthesis may involve odorous reagents.
Oxetane 4-Membered HeterocycleReduces lipophilicity; the strained ring imparts a unique 3D geometry, potentially improving solubility and metabolic stability.[4]Synthesis of spiro-oxetanes can be challenging due to ring strain. Precursors may be less accessible.[2][3]
Azetidine 4-Membered N-HeterocycleSimilar to oxetane but introduces a basic nitrogen, offering a handle for substitution and improving solubility.Ring strain and the need for N-protection can complicate synthesis.

Question 3: My synthesis involves a [3+2] cycloaddition to form the spiro-oxindole core. How will changing the oxane precursor affect this key step?

Answer: The [3+2] cycloaddition, often used to construct pyrrolidine-spirooxindoles, is highly sensitive to the electronic and steric nature of the reactants.[6][7] If your oxane replacement is part of the dipolarophile (the alkene component), several factors can change:

  • Electronic Effects: Replacing the oxygen atom with a more electron-withdrawing or donating group will alter the electron density of the double bond, affecting the reaction rate and regioselectivity. For example, a sulfone in the ring (from an oxidized thiane precursor) would make the alkene more electron-deficient, potentially accelerating the reaction with an appropriate azomethine ylide.

  • Steric Hindrance: Altering the ring size or adding substituents to the bioisosteric ring can create steric bulk that hinders the approach of the 1,3-dipole. This can lead to lower yields or favor the formation of an undesired diastereomer.[8]

  • Catalyst Interaction: If you are using a Lewis acid or organocatalyst, the heteroatom of your bioisostere might coordinate with the catalyst. A basic nitrogen in a piperidine precursor, for instance, could sequester a Lewis acid catalyst, inhibiting the reaction. This may require using a protected piperidine derivative or increasing the catalyst loading.[9]

A systematic screening of reaction conditions (solvent, temperature, catalyst) is highly recommended whenever you introduce a new bioisosteric component into a validated cycloaddition reaction.[7]

Troubleshooting Guides

This section provides actionable solutions to specific problems encountered during the synthesis and evaluation of spiroindoles with oxane ring bioisosteres.

Problem 1: Low Yield in the Key Spirocyclization Step

Question: My palladium-catalyzed intramolecular Heck reaction to form a spiro-piperidine oxindole is giving a very low yield (<20%). TLC analysis shows mostly starting material and some decomposition. What are the most likely causes and how can I fix it?

Answer: Low yields in intramolecular spirocyclization reactions are a common and frustrating issue. The problem can typically be traced back to the catalyst, substrate, or reaction conditions.[8]

Potential Causes & Solutions:

  • Catalyst Inactivity/Deactivation:

    • Cause: The palladium catalyst may be deactivated by impurities or coordinating functional groups. The basic nitrogen of the piperidine precursor is a likely culprit as it can bind to the palladium center.

    • Solution:

      • Protect the Nitrogen: Ensure the piperidine nitrogen is protected with a suitable group (e.g., Boc, Cbz) that is stable to the reaction conditions but can be removed later.

      • Screen Ligands: The choice of phosphine ligand is critical. Try screening a panel of ligands, from monodentate (e.g., P(t-Bu)₃) to bidentate (e.g., Xantphos, BINAP), to find one that promotes the desired reductive elimination over side reactions.

      • Use a Fresh Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored properly under an inert atmosphere.

  • Sub-Optimal Reaction Conditions:

    • Cause: The solvent, base, or temperature may not be optimal for your specific substrate.

    • Solution:

      • Solvent Screen: The polarity of the solvent can dramatically affect the reaction. Screen a range of solvents such as toluene, dioxane, DMF, and acetonitrile.[8]

      • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. If a common base like Et₃N isn't working, try inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or phosphazene bases.

      • Temperature Control: If decomposition is observed, the reaction may be running too hot. Try lowering the temperature. Conversely, if only starting material is present, the reaction may require more thermal energy.

  • Poor Substrate Reactivity:

    • Cause: The aryl halide or triflate on your indole core may be sterically hindered, or the tether length and conformation may disfavor the intramolecular cyclization.

    • Solution:

      • Change the Leaving Group: If you are using an aryl chloride, consider switching to a more reactive aryl bromide, iodide, or triflate.

      • Check Tether Conformation: Use molecular modeling to assess the conformational preference of the tether linking the indole and the piperidine precursor. An unfavorable conformation can significantly increase the activation energy for the cyclization.

Here is a logical workflow to troubleshoot this issue:

G start Low Yield in Spirocyclization check_catalyst Step 1: Verify Catalyst System start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions If no improvement sub_catalyst1 Protect coordinating groups (e.g., N-Boc) check_catalyst->sub_catalyst1 sub_catalyst2 Screen phosphine ligands check_catalyst->sub_catalyst2 sub_catalyst3 Use fresh Pd source check_catalyst->sub_catalyst3 check_substrate Step 3: Evaluate Substrate check_conditions->check_substrate If no improvement sub_conditions1 Screen solvents (Toluene, DMF, etc.) check_conditions->sub_conditions1 sub_conditions2 Screen bases (Inorganic vs. Organic) check_conditions->sub_conditions2 sub_conditions3 Vary temperature check_conditions->sub_conditions3 sub_substrate1 Switch to more reactive leaving group (Br, I, OTf) check_substrate->sub_substrate1 sub_substrate2 Confirm starting material purity check_substrate->sub_substrate2 success Improved Yield sub_catalyst1->success sub_catalyst2->success sub_catalyst3->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_substrate1->success sub_substrate2->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor or Incorrect Diastereoselectivity

Question: My reaction to form a spiro-thiane oxindole is producing a 1:1 mixture of diastereomers, and they are inseparable by column chromatography. How can I improve the stereochemical control?

Answer: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis, as the formation of the spirocenter creates a new chiral center adjacent to the existing chirality of the indole C3 position.[8]

Strategies for Improving Diastereoselectivity:

  • Thermodynamic vs. Kinetic Control:

    • Explanation: One diastereomer may be the faster-forming kinetic product, while the other is the more stable thermodynamic product.

    • Experiment:

      • To favor the kinetic product , run the reaction at a lower temperature for a shorter time.

      • To favor the thermodynamic product , run the reaction at a higher temperature for a longer duration, or add a catalytic amount of a reversible agent (like a mild acid or base) that can epimerize the spirocenter to the more stable configuration.

  • Substrate and Reagent Control:

    • Bulky Substituents: Introduce a sterically demanding group on either the indole precursor or the thiane precursor. This can create a facial bias, forcing the cyclization to occur from the less hindered face and favoring one diastereomer.

    • Chiral Catalysts/Auxiliaries: If applicable to your reaction type, using a chiral catalyst or a chiral auxiliary can provide excellent stereocontrol. For reactions like [3+2] cycloadditions, chiral organocatalysts are often highly effective.[9]

  • Purification Strategies for Diastereomers:

    • Cause: Diastereomers often have very similar polarities, making them difficult to separate.[8]

    • Solution:

      • Optimize Chromatography: Before resorting to more complex methods, exhaust all options with flash chromatography. Try different solvent systems, including non-traditional ones (e.g., DCM/acetone, toluene/ethyl acetate). A shallow gradient elution is often more effective than an isocratic one.

      • Preparative HPLC: For difficult separations, preparative HPLC (either normal or reverse-phase) offers much higher resolution.

      • Crystallization: Attempt to crystallize the mixture. Often, one diastereomer will crystallize preferentially, allowing for separation by filtration.

      • Derivatization: React the diastereomeric mixture with a chiral resolving agent to form new diastereomeric adducts. These new adducts will have different physical properties and may be separable by chromatography or crystallization. The resolving agent can then be cleaved to yield the pure, separated diastereomers.

G start Poor Diastereoselectivity (1:1 Mixture) control_node Modify Reaction start->control_node separation_node Separate Mixture start->separation_node thermo Thermodynamic Control (High Temp, Long Time) control_node->thermo kinetic Kinetic Control (Low Temp, Short Time) control_node->kinetic substrate Substrate Control (Bulky Groups) control_node->substrate prep_hplc Preparative HPLC separation_node->prep_hplc crystallize Crystallization separation_node->crystallize derivatize Derivatization with Chiral Agent separation_node->derivatize

Caption: Key strategies for addressing poor diastereoselectivity.

Experimental Protocols

This section provides a representative, detailed protocol for a common synthetic transformation in this field.

Protocol 1: Synthesis of a Spiro[piperidine-4,3'-oxindole] via Intramolecular Heck Cyclization

This protocol describes the synthesis of a protected spiro[piperidine-4,3'-oxindole] from an N-Boc-4-piperidone-derived vinyl triflate and a 3-iodo-oxindole precursor. It is a common strategy for creating the spirocyclic junction.

Materials:

  • 3-Iodo-1-benzyl-oxindole (1.0 mmol, 1.0 eq)

  • N-Boc-4-((1-phenylvinyl)oxy)-1,2,3,6-tetrahydropyridine (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Flask Preparation: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the 3-iodo-1-benzyl-oxindole (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and K₂CO₃ (2.5 eq).

  • Reagent Addition: Add the N-Boc-4-((1-phenylvinyl)oxy)-1,2,3,6-tetrahydropyridine (1.2 eq) to the flask, followed by anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Setup: Equip the flask with a reflux condenser (also under argon).

  • Heating and Monitoring: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).

    • Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure spiro[piperidine-4,3'-oxindole] product.

Self-Validation: The success of the protocol is validated by characterization of the product via ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, ensuring it matches the expected spirocyclic compound.

References

  • Benchchem. (n.d.). Troubleshooting catalyst deactivation in organocatalytic spirooxindole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Spirooxindole Formation.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Spiro-oxindole Core Formation.
  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • Goehring, R. R., et al. (1998). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PMC - NIH. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. PMC. Retrieved from [Link]

Sources

Troubleshooting

Impact of 7-fluoro group on spirooxindole lipophilicity (LogP)

Focus: Impact of 7-Fluoro Substitution on Lipophilicity (LogP) & Permeability Welcome to the Technical Support Center for spirooxindole-based drug development. As researchers optimize spirooxindole scaffolds (such as MDM...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Impact of 7-Fluoro Substitution on Lipophilicity (LogP) & Permeability

Welcome to the Technical Support Center for spirooxindole-based drug development. As researchers optimize spirooxindole scaffolds (such as MDM2-p53 inhibitors), halogenation—specifically 7-fluoro substitution—has emerged as a critical structural modification. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for evaluating the lipophilicity (LogP) of these complex molecules.

Workflow Visualization

G N1 7-Fluoro Spirooxindole Synthesis N2 HPLC / Shake-Flask LogP Determination N1->N2 Validates Lipophilicity N3 In Vitro Permeability (Caco-2/PAMPA) N2->N3 Predicts Absorption N4 Metabolic Stability (Liver Microsomes) N2->N4 Predicts Clearance N5 Lead Optimization (e.g., MDM2 Inhibitors) N3->N5 N4->N5

Workflow for evaluating 7-fluoro spirooxindole lipophilicity and ADME properties.

FAQ: Mechanistic Causality of 7-Fluoro Substitution

Q1: Why does the 7-fluoro substitution specifically improve the pharmacokinetic profile of spirooxindoles? A1: The incorporation of fluorine alters the electronic, lipophilic, and steric parameters of the spirooxindole core[1]. At the 7-position, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This increases the overall lipophilicity (LogP) due to the highly hydrophobic nature of the C-F bond. Furthermore, it lowers the pKa of the adjacent oxindole NH, which can enhance membrane permeability and improve metabolic stability by blocking cytochrome P450-mediated oxidation at that electron-rich site[1].

Q2: We are observing significant discrepancies between our calculated LogP (cLogP) and experimental LogP for 7-fluoro spirooxindoles. Why is this happening? A2: Computational algorithms frequently struggle with proximity effects, specifically the dipole-dipole interactions between the 7-fluoro group and the adjacent oxindole carbonyl/NH functionalities. The significant differences between calculated and experimental LogP values in fluorinated heterocycles indicate that an empirical approach is strictly necessary for accurate lipophilicity prediction[2]. Relying solely on cLogP can lead to inaccurate predictions of tissue distribution and absorption.

Q3: How does the 7-fluoro group compare to a 7-chloro group regarding lipophilicity and drug design? A3: While both halogens increase LogP, chlorine is larger and far more lipophilic. A 7-chloro substitution often pushes the LogP into a range (>3.5) that triggers efflux pump recognition (e.g., P-glycoprotein) and decreases aqueous solubility. Fluorine provides a "Goldilocks" effect: it increases LogP just enough to enhance passive diffusion across lipid bilayers without drastically reducing aqueous solubility or increasing steric bulk[3].

Troubleshooting Guide: Experimental LogP Determination

Issue 1: Non-linear retention behavior or peak tailing during HPLC LogP determination.

  • Root Cause: The 7-fluoro group increases the acidity of the oxindole NH via inductive effects. If the mobile phase pH is near the pKa of this NH, the compound exists in a state of partial ionization, causing peak tailing and unpredictable retention times.

  • Solution: Buffer the aqueous component of the mobile phase to at least 2 pH units below the predicted pKa of the 7-fluoro oxindole NH (e.g., use 0.1% formic acid, pH ~2.7). This ensures the molecule remains entirely unionized.

Issue 2: Emulsion formation and inconsistent partitioning in Shake-Flask assays.

  • Root Cause: Fluorinated spirooxindoles can act as weak surfactants due to their highly polarized C-F bonds combined with the hydrogen-bonding capacity of the oxindole core, leading to micro-emulsions in the octanol/water interface.

  • Solution: Abandon the shake-flask method in favor of the OECD 117 HPLC method (detailed below), or ensure strict temperature control (25 ± 1 °C) and use prolonged ultra-centrifugation (e.g., 10,000 x g for 30 minutes) to break the micro-emulsion before UV/LC-MS quantification.

Step-by-Step Methodology: Self-Validating HPLC Protocol for LogP

Why this method? The HPLC method acts as a self-validating system by utilizing a calibration curve of reference standards, which internally corrects for matrix effects, column degradation, and flow rate variations.

Step 1: Mobile Phase & Column Preparation

  • Action: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v). Buffer the aqueous phase to pH 3.0 using 0.1% formic acid. Use a standard C18 reverse-phase column.

  • Causality: Buffering suppresses the ionization of the 7-fluoro-oxindole NH, ensuring the retention time reflects true lipophilic partitioning rather than ionic interactions with the stationary phase.

Step 2: Reference Standard Calibration

  • Action: Inject a mixture of at least 6 reference compounds with known experimental LogP values (e.g., acetanilide, phenol, chlorobenzene, toluene, naphthalene, DDT) spanning the expected LogP range (2.0 to 4.5).

  • Causality: This establishes a linear regression between the capacity factor ( k′ ) and LogP. This internal calibration validates the system's suitability and accuracy before any unknown spirooxindole is tested.

Step 3: Sample Injection & Capacity Factor ( k′ ) Calculation

  • Action: Inject the 7-fluoro spirooxindole sample. Calculate k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured using an unretained marker like thiourea).

  • Causality: Normalizing the retention time against the column's void volume ensures the measurement is independent of minor flow rate fluctuations.

Step 4: LogP Extrapolation & Mass Balance Check

  • Action: Interpolate the sample's LogP from the calibration curve. Perform a mass balance check by comparing the peak area to a known concentration standard injected without the column.

  • Causality: A mass balance recovery of >95% validates that the highly lipophilic fluorinated compound did not irreversibly bind to the stationary phase or precipitate, confirming the integrity of the calculated LogP value.

Quantitative Data Presentation

The following table summarizes the typical impact of halogen substitution on the physicochemical properties of a standard spirooxindole scaffold (data representative of MDM2 inhibitor optimization trends).

Compound CoreSubstitutionExperimental LogPΔLogP (vs Unsubstituted)Predicted PermeabilityMetabolic Stability
SpirooxindoleUnsubstituted2.85-ModerateLow (Oxidation at C7)
Spirooxindole5-Fluoro3.10+0.25HighModerate
Spirooxindole7-Fluoro3.18+0.33HighHigh (Blocked Oxidation)
Spirooxindole7-Chloro3.65+0.80Low (Efflux Risk)High
References
  • "The Importance of Fluorine in the Life Science Industry", CHIMIA.
  • "Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches", MDPI.
  • "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity", The University of Brighton.
  • "Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach", RSC Publishing.

Sources

Optimization

Architectural Workflow: Oxane Ring Construction &amp; Functionalization

Welcome to the Spirooxindole-Pyran Functionalization Support Hub . This technical resource is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis, functionalization,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirooxindole-Pyran Functionalization Support Hub . This technical resource is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis, functionalization, and optimization of spiro[oxindole-tetrahydropyran] (oxane) scaffolds.

Spirooxindoles are privileged pharmacophores, and the functionalization of their fused oxane rings is critical for tuning their biological activity. Below, you will find architectural workflows, mechanistic troubleshooting guides, and validated standard operating procedures (SOPs).

To successfully functionalize the oxane ring, one must first select the appropriate cyclization strategy, as the method of ring closure dictates the available functional handles (e.g., enol ethers, halogens, or hydroxyl groups) for late-stage modification.

OxaneFunctionalization Isatin Isatin Precursors IEDDA IEDDA Cycloaddition (Box-Cu Catalyst) Isatin->IEDDA OxaMichael Oxa-Michael Addition (Base Catalyzed) Isatin->OxaMichael Prins Prins Cyclization (Brønsted Acid) Isatin->Prins Dienophile Oxane Ring Precursors (Dienophiles/Haloalcohols) Dienophile->IEDDA Dienophile->OxaMichael Dienophile->Prins SpiroCore Spiro[oxindole-tetrahydropyran] Scaffold IEDDA->SpiroCore High ee/dr OxaMichael->SpiroCore Regiocontrol Prins->SpiroCore Diastereoselective Func1 C-H Functionalization SpiroCore->Func1 Func2 Ring Derivatization SpiroCore->Func2 Target Bioactive Spirooxindole Derivative Func1->Target Func2->Target

Workflow for the synthesis and functionalization of spirooxindole-tetrahydropyran scaffolds.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do I observe poor enantioselectivity (ee < 50%) during the Box-Cu(II) catalyzed inverse-electron-demand oxa-hetero-Diels-Alder (IEDDA) reaction? Mechanistic Causality: High enantioselectivity in IEDDA reactions requires the chiral bisoxazoline (Box) ligand to form a rigid, well-defined complex with Cu(II), effectively shielding one face of the isatin-derived β,γ -unsaturated α -ketoester. The presence of coordinating impurities (like water) or strongly coordinating counter-ions (e.g., chloride) disrupts the preferred square-planar or square-pyramidal transition state. Troubleshooting: Ensure strictly anhydrous conditions. Switch your copper source to Cu(OTf)2​ ; the weakly coordinating triflate anion prevents disruption of the chiral pocket. Pre-stir the catalyst and ligand for at least 2 hours to ensure complete complexation before adding the dienophile[1].

Q2: How do I control regioselectivity when functionalizing the oxane ring via oxa-Michael addition? Mechanistic Causality: Regioselectivity is dictated by the electronic polarization of the methyleneindolinone and the nucleophilicity of the haloalcohol. Under base-catalyzed conditions, the alkoxide attacks the β -position of the electrophilic alkene, followed by an intramolecular SN​2 displacement of the halide to close the oxane ring. Troubleshooting: If you observe competing intermolecular SN​2 side reactions before the Michael addition, your alkoxide concentration is too high. Add the haloalcohol dropwise via a syringe pump to maintain a low steady-state concentration of the reactive alkoxide, ensuring the oxa-Michael addition remains the rate-determining step[2].

Q3: Why does my Brønsted acid-catalyzed Prins cyclization yield a mixture of diastereomers instead of the expected 2,6-cis spirooxindole pyran? Mechanistic Causality: The 2,6-cis selectivity relies entirely on thermodynamic control. In the oxocarbenium transition state, the bulky oxindole moiety strongly prefers an equatorial position, forcing the incoming nucleophile to attack from the axial face. If the reaction is kinetically trapped, diastereomeric mixtures occur. Troubleshooting: This usually indicates insufficient acid strength or premature quenching. Ensure the use of a strong Brønsted acid (e.g., TfOH) and allow the reaction to reach thermodynamic equilibrium. Using activated isatin ketals instead of standard isatins will further stabilize the oxocarbenium intermediate, driving the equilibrium toward the 2,6-cis product[3].

Q4: Can I achieve functionalization of the oxane ring without metal catalysts? Mechanistic Causality: Yes. A highly effective catalyst-free, four-component domino reaction can be utilized. By reacting nitroketene dithioacetals, amines, isatin, and active methylene compounds (like barbituric acid), you can construct highly functionalized spirooxindole pyrans in a single pot. Troubleshooting: The driving force is a sequential Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. If yields are low, the active methylene compound may not be sufficiently enolizable. Heating the reaction slightly in a polar protic solvent (e.g., EtOH) facilitates the proton-transfer steps necessary for the final cyclization[4].

Validated Standard Operating Procedures (SOPs)

Protocol A: Asymmetric IEDDA Synthesis of Spirooxindole-Pyrans

This protocol utilizes a Box-Cu(II) complex to construct a highly functionalized, enantioenriched oxane ring.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)2​ (10 mol%) and the selected chiral bisoxazoline (Box) ligand (11 mol%).

  • Complexation: Add anhydrous CH2​Cl2​ (2.0 mL) and stir the suspension vigorously at room temperature for 2 hours until a homogeneous, deep-blue/green solution forms.

  • Substrate Addition: Lower the temperature to -20°C. Add the isatin-derived β,γ -unsaturated α -ketoester (0.2 mmol) in one portion. Stir for 10 minutes to allow coordination.

  • Cycloaddition: Add the dienophile (e.g., 3,4-dihydro-2H-pyran, 0.4 mmol) dropwise over 5 minutes.

  • Self-Validating Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow ketoester spot indicates consumption.

  • Quenching & Isolation: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate under reduced pressure and purify via flash column chromatography to isolate the functionalized spirooxindole-pyran[1].

Protocol B: Metal-Free Regioselective Oxa-Michael Annulation

This protocol yields spirooxindole-fused tetrahydropyrans with complete regiocontrol.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve the electrophilic methyleneindolinone (0.5 mmol) in 3.0 mL of anhydrous THF.

  • Base Activation: Add a mild organic base, such as DABCO (20 mol%), and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Using a syringe pump, add the haloalcohol (e.g., 3-bromopropan-1-ol, 0.6 mmol) over a period of 30 minutes to suppress unwanted intermolecular SN​2 reactions.

  • Cyclization: Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validating Check: Extract a 10 μ L aliquot, quench in water, extract with EtOAc, and run a TLC. A highly UV-active spot with a lower Rf​ than the starting material confirms product formation.

  • Workup: Dilute with EtOAc (15 mL) and wash with saturated aqueous NH4​Cl (to neutralize the base and prevent retro-oxa-Michael fragmentation). Dry over anhydrous Na2​SO4​ , evaporate below 30°C, and purify via column chromatography[2].

Quantitative Data: Comparison of Oxane Ring Construction Strategies

Use the following table to select the optimal functionalization strategy based on your target's required stereochemistry and available precursors.

StrategyCatalyst SystemPrimary SubstratesKey Selectivity MetricTypical Yield
Prins-Type Cyclization Brønsted Acid (e.g., TfOH)Isatin ketals + β -hydroxy dioxinones>95:5 dr (2,6-cis)75–90%
IEDDA Reaction Chiral Box-Cu(II)Isatin α -ketoesters + Enol ethersUp to 99% ee, >95:5 dr80–98%
Oxa-Michael Annulation Metal-Free / Base (DABCO)Methyleneindolinones + HaloalcoholsComplete regioselectivity70–95%
Multicomponent Domino Catalyst-Free / ThermalIsatin + Active Methylene + AminesHigh structural diversity60–85%

References

  • Catalyst-free four-component domino synthetic approach toward versatile multicyclic spirooxindole pyran scaffolds Source: RSC Advances URL:[Link]

  • Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • Metal-Free Regioselective Oxa-Michael Approach to Access Spirooxindole-Fused Tetrahydrofuran/Tetrahydropyran through[3 + 2]/ [4 + 2] Spirocyclization of Methyleneindolinones with Haloalcohols Source: The Journal of Organic Chemistry URL:[Link]

  • Box-copper catalyzed asymmetric inverse-electron-demand oxa-hetero-Diels–Alder reaction for efficient synthesis of spiro pyranyl-oxindole derivatives Source: Organic Chemistry Frontiers URL:[Link]

Sources

Troubleshooting

Technical Support Center: Molecular Docking of 7-fluoro-spiro[indole-3,4'-oxane] Ligands

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the molecular docking of 7-fluoro-spiro[indole-3,4'-oxane] ligands. It is structured to address co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the molecular docking of 7-fluoro-spiro[indole-3,4'-oxane] ligands. It is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios. The methodologies and advice provided herein are grounded in established scientific principles and practical laboratory experience to ensure the reliability and accuracy of your computational experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise at the outset of a molecular docking project involving novel spiro-heterocyclic compounds.

Q1: What makes the 7-fluoro-spiro[indole-3,4'-oxane] scaffold a compelling candidate for drug discovery?

A: The spirooxindole framework is a "privileged structure" in medicinal chemistry, frequently found in bioactive natural products and synthetic molecules.[1][2] The fusion of an oxindole moiety, which can act as both a hydrogen bond donor and acceptor, with a cycloalkyl group at the C-3 position creates a rigid three-dimensional structure that can facilitate high-affinity interactions with biological targets.[3][4] The introduction of a fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity through specific interactions, and modulate the physicochemical properties of the ligand.[5] The oxane ring introduces additional structural diversity and potential interaction points.

Q2: What are the critical first steps in setting up a molecular docking experiment for these ligands?

A: A successful docking study begins with meticulous preparation of both the protein target and the ligand.[6][7] This involves:

  • Target Selection and Preparation: Choose a high-resolution crystal structure of your target protein from a repository like the Protein Data Bank (PDB).[8] Prepare the protein by removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, and assigning appropriate charges.[9][10] If the structure has missing loops or side chains, these should be modeled and optimized.[9]

  • Ligand Preparation: The 3D structure of the 7-fluoro-spiro[indole-3,4'-oxane] ligand needs to be generated and energy-minimized to obtain a low-energy conformation.[9] It is crucial to correctly assign atom types, bond orders, and partial charges.[11] The tautomeric and protonation states of the ligand at physiological pH should also be carefully considered.[12][13]

Q3: How do I choose the right docking software and scoring function?

A: The choice of docking software depends on several factors, including the flexibility of the target and ligand, the desired accuracy, and computational resources.[14] Popular choices include AutoDock, GOLD, and Glide.[7][15][16] Scoring functions are used to rank the different poses of the ligand in the binding site.[14][17] It is often advisable to use multiple scoring functions or even different docking programs to increase confidence in the results, a practice known as consensus scoring.[18][19]

Q4: What do the docking score and RMSD values signify, and how should I interpret them?

A:

  • Docking Score: This value, often expressed in units of energy (e.g., kcal/mol), estimates the binding affinity between the ligand and the protein.[20] A more negative docking score generally indicates a stronger predicted binding affinity.[21][22] However, it's important to remember that this is a predictive value and may not directly correlate with experimental binding affinities.[20]

  • Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of a docked ligand pose and a reference structure (e.g., a co-crystallized ligand).[20][22] A lower RMSD value (typically < 2.0 Å) suggests that the docking protocol has successfully reproduced the known binding mode.[22][23]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the molecular docking workflow.

Problem 1: My docking simulations are failing to produce any reasonable binding poses.

Q: I've prepared my protein and ligand, but the docking algorithm isn't generating any poses, or the poses are clearly incorrect (e.g., clashing with the protein). What could be the issue?

A: This common issue can stem from several sources. Here’s a systematic approach to troubleshooting:

Step 1: Re-evaluate Ligand and Protein Preparation.

  • Ligand Protonation and Tautomeric States: Incorrect protonation or tautomeric states are a frequent cause of docking failure.[13] Use a tool like Open Babel or Schrödinger's LigPrep to enumerate possible states at a physiological pH.[7][24]

  • Protein Preparation Errors: Ensure all water molecules not critical for binding have been removed.[9] Check for and repair any missing atoms or residues in the protein structure.[8] The protonation states of key active site residues (e.g., Histidine, Aspartate, Glutamate) are also critical and should be carefully assigned.[12]

Step 2: Verify the Definition of the Binding Site.

  • The search space for the docking algorithm must be correctly defined around the active site. If the search space is too small, it may exclude the true binding pocket. If it's too large, the sampling may be insufficient to find the correct pose.

  • If the binding site is unknown, use pocket prediction software or analyze the protein for conserved cavities.[6]

Step 3: Assess the Force Field Parameters.

  • Ensure that the force field you are using has appropriate parameters for the atoms and chemical groups present in your 7-fluoro-spiro[indole-3,4'-oxane] ligand.[11][25] For novel scaffolds, it may be necessary to generate custom parameters using quantum mechanical calculations. The CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) are good starting points for drug-like molecules.[26][27]

Problem 2: The docking scores are poor, suggesting weak binding, which contradicts my expectations.

Q: My docking results show high (less negative) binding energy scores, implying weak interactions, but I have preliminary experimental data suggesting otherwise. How can I reconcile this?

A: A discrepancy between docking scores and experimental data warrants a thorough investigation of your computational model.

Step 1: Scrutinize the Predicted Binding Pose.

  • Do not rely solely on the docking score.[21] Visually inspect the top-ranked poses.[28] Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.[21][22] The absence of expected interactions can explain a poor score. The oxindole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The fluorine atom can participate in halogen bonds or other electrostatic interactions.

Step 2: Consider Receptor Flexibility.

  • Most standard docking protocols treat the protein as rigid, which can be a significant limitation.[13][29] Ligand binding can induce conformational changes in the protein's active site.[7] Employing induced-fit docking (IFD) or ensemble docking, where multiple protein conformations are used, can provide more accurate results.[6][7]

Step 3: Re-evaluate the Scoring Function.

  • Different scoring functions have different strengths and weaknesses.[25] A scoring function that performs well for one class of ligands may not be suitable for another. Try rescoring your docked poses with a different scoring function or using a consensus scoring approach to see if the ranking improves.[19]

Problem 3: The docking results are inconsistent across multiple runs.

Q: I am getting significantly different results each time I run the docking simulation with the same inputs. How can I improve the reproducibility of my results?

A: The stochastic nature of many docking algorithms can lead to variability in the results.[30] Here’s how to address this:

Step 1: Increase the Exhaustiveness of the Search.

  • Most docking software allows you to control the thoroughness of the conformational search. Increasing the number of genetic algorithm runs or Monte Carlo steps can lead to more consistent convergence to the optimal solution.

Step 2: Perform Multiple Independent Docking Runs.

  • It is good practice to perform multiple independent docking runs (e.g., 10-100) and then cluster the resulting poses.[31] The most populated clusters often represent the most likely binding modes.

Step 3: Validate Your Docking Protocol.

  • Before docking your novel ligands, validate your protocol by re-docking a known ligand (if available for your target protein) into the active site.[6][23] If your protocol can accurately reproduce the crystallographic pose of the known ligand (RMSD < 2.0 Å), you can have greater confidence in the results for your test compounds.[23]

Part 3: Data Presentation and Experimental Protocols

Table 1: Representative Docking Software and Key Features
SoftwareSearch AlgorithmScoring Function PrincipleReceptor FlexibilityKey Advantage
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)EmpiricalLimited sidechain flexibilityFast and widely used
GOLD Genetic AlgorithmEmpirical, ChemscoreSidechain and backbone flexibilityHigh accuracy in pose prediction
Glide (Schrödinger) Hierarchical searchEmpirical, GlideScoreRigid, Induced-Fit Docking optionExcellent for virtual screening
Protocol 1: Standard Molecular Docking Workflow
  • Protein Preparation:

    • Download the protein structure from the PDB.

    • Remove water molecules, ions, and co-crystalized ligands.[8]

    • Add hydrogen atoms and assign protonation states for titratable residues at pH 7.4.[10]

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the 7-fluoro-spiro[indole-3,4'-oxane] ligand.

    • Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94s).[11]

    • Assign partial charges (e.g., Gasteiger charges).[24]

    • Define rotatable bonds.[24]

  • Docking Simulation:

    • Define the binding site based on the co-crystalized ligand or a binding pocket prediction tool.

    • Set the parameters for the search algorithm (e.g., number of runs, exhaustiveness).

    • Launch the docking calculation.

  • Analysis of Results:

    • Analyze the docking scores and rank the poses.[20]

    • Calculate the RMSD if a reference ligand is available.[22]

    • Visually inspect the top-ranked poses and analyze the protein-ligand interactions.[28]

Part 4: Visualization of Workflows and Concepts

Diagram 1: General Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB structure, add H, assign charges) Define_Site Define Binding Site (Grid box generation) Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (3D structure, energy minimize, assign charges) Run_Docking Run Docking Simulation (Conformational search) Ligand_Prep->Run_Docking Define_Site->Run_Docking Score_Poses Score and Rank Poses (Binding affinity estimation) Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions (Visualize H-bonds, hydrophobic contacts) Score_Poses->Analyze_Interactions Validation Validation (RMSD calculation, re-docking) Analyze_Interactions->Validation

Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

Diagram 2: Troubleshooting Logic for Poor Docking Scores

Caption: A decision tree for troubleshooting unexpectedly poor molecular docking scores.

References

  • Vertex AI Search. (2026, January 21).
  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Creative Proteomics. Molecular Docking Technique and Methods.
  • PubMed. Molecular docking methodologies.
  • YouTube. (2026, March 6). How to Interpret Molecular Docking Results.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • ResearchGate. Proteins and ligand preparation for docking. (a) Structure of a model....
  • Cresset Group. Protein-ligand docking.
  • ScotChem. Session 4: Introduction to in silico docking.
  • ResearchGate. (2022, April 25).
  • ResearchGate. (2019, September 20).
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • arXiv.org. (2021, May 13). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks.
  • Schrödinger. Docking and scoring.
  • Michigan St
  • PMC. (2025, October 21).
  • ACS Publications. (2004, July 13). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets | Journal of Medicinal Chemistry.
  • Michigan State University.
  • PMC. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase.
  • PMC. Force fields for small molecules.
  • RSC Publishing. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents.
  • ScotCHEM. 3.
  • ResearchGate. (2025, August 10). (PDF) Deciphering common failures in molecular docking of ligand-protein complexes.
  • PMC. (2025, November 22).
  • Bentham Science.
  • ResearchGate.
  • ResearchGate. (2013, December 3). In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study.
  • PMC. (2022, February 25).
  • PMC. (2016, June 15).
  • ResearchGate.
  • Semantic Scholar.
  • JSciMed Central. (2016, July 14). Challenges in Docking: Mini Review.
  • ResearchGate. (2025, December 9). (PDF)
  • PMC. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
  • Sciendo. (2021, February 12). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity.
  • Benchchem.
  • Frontiers. (2024, February 28). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells.
  • SciSpace. (2018, January 20). Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

Sources

Optimization

Synthesis of N-alkylated derivatives of 7-fluoro-spirooxindole

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I frequently consult on the derivatization of sterically hindered, electronically deactivated scaffolds. Spir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I frequently consult on the derivatization of sterically hindered, electronically deactivated scaffolds.

Spirooxindoles are privileged structural motifs in drug discovery, forming the core of numerous antiviral agents and MDM2-p53 inhibitors . The incorporation of a 7-fluoro substituent is a classical bioisosteric strategy used to modulate lipophilicity and block metabolic hotspots. However, the strong electron-withdrawing nature of the fluorine atom lowers the pKa of the lactam N-H and reduces the nucleophilicity of the resulting anion. Combined with the massive steric bulk of the spiro-center, N-alkylation becomes a significant synthetic challenge prone to regioselectivity issues (O-alkylation) and incomplete conversions.

This guide provides field-proven, self-validating protocols and troubleshooting frameworks to ensure high-yielding, regioselective N-alkylation of 7-fluoro-spirooxindoles.

Visualizing the Reaction Pathway

Workflow SM 7-Fluoro-spirooxindole (Starting Material) Base Deprotonation (Cs2CO3 in DMF) SM->Base Mild Base Anion Ambident Anion (N vs O Nucleophile) Base->Anion -H+ Alk Alkyl Halide Addition (R-I or R-Br) Anion->Alk N_Alk N-Alkylated Product (Major: Soft Electrophile) Alk->N_Alk SN2 (e.g., R-I) O_Alk O-Alkylated Byproduct (Minor: Hard Electrophile) Alk->O_Alk e.g., R-OTf

Workflow for the regioselective N-alkylation of 7-fluoro-spirooxindoles.

Section 1: Core Methodology & Self-Validating Protocol

Protocol: Regioselective N-Alkylation via Mild Deprotonation Causality Context: While sodium hydride (NaH) is a standard base for oxindole alkylation, the 7-fluoro group significantly increases the acidity of the N-H bond. Strong bases like NaH can promote the formation of the harder "O-enolate," driving unwanted O-alkylation . Cesium carbonate (Cs₂CO₃) provides a softer counterion effect, keeping the electron density localized closer to the nitrogen.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the 7-fluoro-spirooxindole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 eq). Stir the suspension at 0 °C for 30 minutes.

    • Self-Validation Check: The suspension will typically transition to a distinct yellow/orange hue. This color change confirms the generation of the delocalized oxindole anion. Do not proceed until this color stabilizes.

  • Electrophile Addition: Dropwise add the alkylating agent (preferably an Alkyl Iodide, 1.2 eq).

    • Causality Context: Iodides are "soft" electrophiles, which preferentially attack the "softer" nitrogen atom of the ambident oxindole anion, minimizing O-alkylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

    • Self-Validation Check: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The N-alkylated product will exhibit a longer retention time on a reverse-phase C18 column compared to the starting material due to the masking of the polar N-H bond.

  • Workup: Once complete (typically 2–4 hours), quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (5x) to completely remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Section 2: Troubleshooting Guide (Q&A)

Q: I am observing up to 30% O-alkylation instead of the desired N-alkylation. How do I shift the regioselectivity? A: This is a classic manifestation of Pearson’s Hard Soft Acid Base (HSAB) theory. The deprotonated 7-fluoro-spirooxindole is an ambident nucleophile. The oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer". If you are using a hard electrophile (like an alkyl tosylate or mesylate) or a hard counterion (like Li⁺ or Na⁺), you will drive O-alkylation. Actionable Fix: Switch your alkylating agent to an alkyl iodide (softer electrophile) and ensure you are using Cs₂CO₃ in DMF. The large, polarizable Cs⁺ ion dissociates well in DMF, leaving the nitrogen free to attack the soft iodide .

Q: My reaction stalls at 50% conversion, even with excess alkyl halide and prolonged heating. A: The spiro-center creates massive steric bulk directly adjacent to the nitrogen, and the 7-fluoro substituent adds further electronic deactivation. Prolonged heating often fails because the carbonate base degrades the alkyl halide via elimination (E2) pathways before alkylation can occur. Actionable Fix: Do not heat the reaction. Instead, add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) if you are forced to use an alkyl bromide or chloride. This generates the highly reactive alkyl iodide in situ (Finkelstein reaction), allowing the N-alkylation to proceed smoothly at room temperature.

Q: I am seeing defluorination or unexpected side products when scaling up the reaction. A: While the aromatic C-F bond is generally strong, the 7-position on an oxindole is highly activated toward nucleophilic aromatic substitution (S_NAr) if conditions are too harsh . Actionable Fix: Ensure your DMF is strictly anhydrous. Trace water combined with a base generates hydroxide ions, which can attack the 7-fluoro position at elevated temperatures. Use freshly activated 4Å molecular sieves and keep the reaction temperature strictly below 40 °C.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes for 7-fluoro-spirooxindole systems. Use this to benchmark your expected yields.

Base (1.5 eq)SolventElectrophileTemp (°C)Yield (N-Alkyl)Regioselectivity (N:O)
NaHTHFR-Br0 to 2565%85:15
K₂CO₃MeCNR-Br6072%90:10
Cs₂CO₃ DMF R-I 25 91% >98:2
Cs₂CO₃DMFR-OTf2545%40:60
DIPEADCMR-I25<10%N/A (Incomplete)

Section 4: Frequently Asked Questions (FAQs)

Q: How should I store the synthesized N-alkylated 7-fluoro-spirooxindoles? A: Unprotected oxindoles are prone to oxidative dimerization at the C3 position, though the spiro-center prevents this specific degradation pathway. However, once the N-H bond is masked via alkylation, the entire spirooxindole core becomes significantly more stable against general oxidation. Store the purified compounds as dry powders at 4 °C in amber vials under argon.

Q: Can I use ¹⁹F NMR to track the reaction progress instead of LC-MS? A: Yes, this is a highly recommended, self-validating tracking method that bypasses the need for UV-absorbance reliance. The ¹⁹F chemical shift of the starting material will typically shift downfield by 2–5 ppm upon N-alkylation. This shift occurs because replacing the N-H proton with an alkyl group removes a hydrogen-bond donor and alters the local electronic environment of the adjacent fluorine atom.

Q: Does the stereochemistry of the spiro-center affect the N-alkylation rate? A: Yes. Depending on the 3D conformation of the spiro-ring (e.g., spiro-pyrrolidines or spiro-cyclopropanes), one face of the oxindole nitrogen may be sterically blocked . If you are working with a highly complex spiro-fused system, you may need to increase the reaction time or use a more polar solvent like DMSO to fully solvate the transition state.

References

  • Discovery of Sisunatovir (RV521), an Inhibitor of RSV Fusion. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Molecules. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of new spirooxindole derivatives through 1,3-dipolar cycloaddition of azomethine ylides and their antitubercular activity. Tetrahedron Letters. ScienceDirect. Available at:[Link]

Troubleshooting

Technical Support Center: Pharmacophore Modeling of Spiro[indoline-3,4'-tetrahydropyran] Agents

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals modeling the spiro[indoline-3,4'-tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals modeling the spiro[indoline-3,4'-tetrahydropyran] scaffold. This unique chemical class represents an evolution of traditional spirooxindoles, primarily deployed to inhibit the p53-MDM2 protein-protein interaction. The substitution of a pyrrolidine ring with a tetrahydropyran ring alters the solvation penalty and conformational rigidity of the molecule, requiring highly specific adjustments in computational modeling.

Below, you will find self-validating protocols, mechanistic troubleshooting guides, and quantitative spatial data to ensure your virtual screening and lead optimization workflows are both scientifically rigorous and highly predictive.

System Workflows & Pathway Visualizations

Understanding the biological target and the computational workflow is critical before diagnosing modeling failures. The spiro[indoline-3,4'-tetrahydropyran] scaffold acts by mimicking the native p53 alpha-helix, specifically inserting into the deep hydrophobic cleft of the MDM2 protein.

Pathway MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination Apoptosis Apoptosis & Arrest p53->Apoptosis Reactivation Spiro Spiro[indoline-3,4'-tetrahydropyran] Spiro->MDM2 Inhibits Binding

Mechanism of Action for Spirooxindole-based MDM2 Inhibitors.

Workflow Step1 1. Conformational Sampling (Spiro-tetrahydropyran) Step2 2. Stereoisomer Separation (C3 Spiro Center) Step1->Step2 Step3 3. Feature Extraction (H-bond, Hydrophobic) Step2->Step3 Step4 4. Exclusion Volume Definition (MDM2 Cleft) Step3->Step4 Step5 5. Decoy Validation (ROC-AUC > 0.85) Step4->Step5

Step-by-step Structure-Based Pharmacophore Modeling Workflow.

Core Methodology: Self-Validating Pharmacophore Generation Protocol

To prevent downstream failures in virtual screening, your pharmacophore generation must be a closed-loop, self-validating system. Do not proceed to screening until all validation conditions in Step 4 are met.

  • Step 1: Target Preparation & Grid Definition Import the MDM2 co-crystal structure. Remove all water molecules unless they mediate key bridging interactions. Causality: Water networks in the MDM2 cleft are highly labile. Indiscriminately including them restricts the pharmacophore and artificially lowers virtual screening hit rates.

  • Step 2: Stereospecific Conformational Sampling Generate conformers exclusively for the active diastereomer of the spiro[indoline-3,4'-tetrahydropyran] ligand. Causality: The C3 spiro center dictates the vector of the tetrahydropyran substituents. Mixing diastereomers will average out the spatial coordinates, destroying the model's predictive power.

  • Step 3: Feature Extraction & Exclusion Volume (XVOL) Mapping Extract H-bond acceptors and hydrophobic features. Crucially, map XVOLs to the coordinates of the MDM2 backbone (e.g., Leu54, Ile61). Causality: The spiro scaffold is extremely bulky; without steric boundaries, the model will select ligands that inevitably clash with the protein backbone.

  • Step 4: Decoy Validation (The Self-Validating Check) Generate 50 decoys per active ligand using the DUD-E database. Run the pharmacophore screen. Validation Condition: The model is only valid if the Enrichment Factor at 1% (EF1%) is ≥ 10 and the ROC-AUC is > 0.85. If it fails, return to Step 3 and tighten the hydrophobic tolerance radii by 0.2 Å.

Troubleshooting Guide

Issue 1: Ligand alignment fails to converge during ligand-based pharmacophore generation.

  • Causality: The spiro[indoline-3,4'-tetrahydropyran] scaffold possesses a highly rigid spiro center at C3. If you input a racemic mixture or the incorrect diastereomer, the tetrahydropyran substituents will project into the solvent rather than the hydrophobic pockets, causing spatial alignment algorithms to fail. Biochemical data proves that stereochemistry in this class has a major effect on binding affinities, with >100-fold differences between diastereomers 1.

  • Solution: Always separate diastereomers prior to alignment. Ensure the configuration matches the active stereoisomer that correctly directs the three functional groups into the Phe19, Trp23, and Leu26 pockets of MDM2 2.

Issue 2: Virtual screening yields a high false-positive rate with bulky off-target hits.

  • Causality: MDM2 has a distinct, deep hydrophobic cleft. Pharmacophore models based solely on positive features (H-bond acceptors, hydrophobic spheres) do not account for the steric boundaries of the protein.

  • Solution: Implement Exclusion Volumes (XVOLs). Map the coordinates of the MDM2 residues and generate steric boundaries. Run the Step 4 Decoy Validation protocol. If the false-positive rate remains > 5%, increase the radius of the XVOLs by 0.5 Å.

Issue 3: The model misses the Trp23 deep pocket interaction.

  • Causality: The Trp23 pocket is the deepest sub-pocket in the MDM2 cleft. In spirooxindoles, the oxindole core mimics the p53 Trp23 indole ring that forms a key hydrogen bond with MDM2 Leu54 3. If the indoline C2-carbonyl (H-bond acceptor) and the C6-halogen (hydrophobic) are not properly weighted, the model will fail to anchor in this critical pocket.

  • Solution: Assign a higher weight (or "essential" tag) to the H-bond acceptor feature corresponding to the indoline C2-carbonyl, and ensure a hydrophobic feature is strictly mapped to the C6-position of the indoline ring.

Frequently Asked Questions (FAQs)

Q: How does the tetrahydropyran oxygen affect the pharmacophore compared to traditional spiro-pyrrolidines? A: Unlike the nitrogen in pyrrolidine (which is often protonated at physiological pH and acts as an H-bond donor or salt-bridge former), the tetrahydropyran oxygen is a weak H-bond acceptor. Its primary role is modulating the lipophilicity (LogP) and altering the solvation penalty upon binding. In pharmacophore modeling, do not force an H-bond acceptor feature on the tetrahydropyran oxygen unless a specific bridging water molecule is observed in your specific MDM2 co-crystal structure.

Q: What are the exact spatial constraints for the MDM2 binding pocket features? A: The distances between the core pharmacophore features are highly conserved to mimic the native p53 alpha-helix. Refer to Table 2 below for the exact optimal distances and tolerance radii required for a valid model.

Quantitative Data & Feature Mapping

Table 1: Pharmacophore Feature Mapping for Spiro[indoline-3,4'-tetrahydropyran]

Feature TypeScaffold MoietyTarget p53 Residue MimicMDM2 Sub-pocket
Hydrogen Bond Acceptor Indoline C=O (C2)Trp23 (NH)Core cleft
Hydrogen Bond Donor Indoline N-H (N1)Backbone interactionSurface edge
Hydrophobic (Aromatic) Tetrahydropyran substituent 1Phe19Phe19 pocket
Hydrophobic (Aliphatic/Aromatic) Tetrahydropyran substituent 2Leu26Leu26 pocket
Hydrophobic (Halogenated) Indoline C5/C6 substitutionTrp23 (Indole ring)Trp23 deep pocket

Table 2: Quantitative Spatial Constraints (Tolerances)

Feature PairOptimal Distance (Å)Tolerance Radius (Å)
HBA (C=O) to Hydrophobic (Phe19)5.2 - 5.8± 0.5
HBA (C=O) to Hydrophobic (Trp23)4.1 - 4.6± 0.4
Hydrophobic (Phe19) to Hydrophobic (Leu26)6.5 - 7.2± 0.6

References

  • [2] Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Source: frontiersin.org. 2

  • [1] Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Source: ascenagepharma.com. 1

  • [3] Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Source: frontiersin.org. 3

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of Spirooxindoles and the Imperative of Unambiguous Characterization

An In-Depth Technical Guide to the 1H NMR Characterization of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: A Comparative Analysis for Drug Discovery Professionals The spirooxindole scaffold is a privileged structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Characterization of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: A Comparative Analysis for Drug Discovery Professionals

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. These activities include potential anticancer, antiviral, and anti-inflammatory properties. The unique three-dimensional architecture of the spiro center imparts conformational rigidity, which can lead to high-affinity and selective interactions with biological targets. The introduction of a fluorine atom, as in 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, can further modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

Given the subtle structural variations that can lead to profound differences in biological function, the unambiguous characterization of these complex molecules is paramount in the drug discovery and development process. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as the initial and one of the most powerful tools for elucidating the molecular structure in solution. This guide provides a comprehensive analysis of the 1H NMR characterization of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, compares this technique with other analytical methods, and presents a detailed experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Aromatic Region (δ 6.8 - 7.3 ppm): The fluorine atom at the 7-position significantly influences the chemical shifts and coupling patterns of the aromatic protons (H-4, H-5, and H-6) through both electronic effects and through-bond scalar coupling.

  • H-4: This proton is expected to appear as a doublet of doublets, with a large ortho-coupling to H-5 and a smaller meta-coupling to H-6.

  • H-5: This proton will likely resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-4 and H-6.

  • H-6: This proton is expected to be a doublet of doublets of doublets (ddd) due to ortho-coupling to H-5, meta-coupling to H-4, and an additional ortho-coupling to the fluorine at C-7.

Indole NH Proton (δ ~8.0 - 10.5 ppm): The amide proton (N-H) of the oxindole ring is anticipated to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

Oxane Ring Protons (δ 1.8 - 4.2 ppm): The protons on the oxane ring will exhibit more complex signals due to their diastereotopic nature arising from the chiral spiro center.

  • Axial and Equatorial Protons: The chair conformation of the oxane ring results in distinct axial and equatorial protons for each methylene group.

  • Protons adjacent to Oxygen (H-3' and H-5'): These protons are deshielded by the electronegative oxygen atom and are expected to resonate in the range of δ 3.5 - 4.2 ppm as complex multiplets.

  • Other Methylene Protons (H-2' and H-6'): These protons will appear further upfield, likely in the range of δ 1.8 - 2.5 ppm, also as complex multiplets.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
NH8.0 - 10.5br s-1H
H-4~7.2ddJH4-H5 ≈ 8.0, JH4-H6 ≈ 1.01H
H-5~6.9t (or dd)JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.01H
H-6~6.8dddJH6-H5 ≈ 8.0, JH6-F ≈ 9.0, JH6-H4 ≈ 1.01H
H-3', H-5'3.5 - 4.2m-4H
H-2', H-6'1.8 - 2.5m-4H

A Comparative Guide to Analytical Techniques for Spirooxindole Characterization

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization relies on a combination of analytical techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Proton environment, connectivity (through coupling), and relative stereochemistry.Provides a detailed map of the proton framework; sensitive to subtle stereochemical differences.Signal overlap in the aliphatic region can be challenging; does not directly observe the carbon skeleton.
¹³C NMR Carbon skeleton, number of unique carbons, and hybridization.[1][2]Complements ¹H NMR by revealing the carbon framework; less signal overlap.[1]Lower sensitivity requiring more sample or longer acquisition times; no coupling information in standard decoupled spectra.[2]
2D NMR (COSY, HSQC) Atom-to-atom connectivity (¹H-¹H in COSY, ¹H-¹³C in HSQC).[3][4][5]Unambiguously assigns protons and carbons, resolving overlap in the 1D spectra, especially for the complex oxane ring system.[3][4][5]Requires longer experiment times and more complex data analysis.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS).Confirms the molecular formula and provides fragmentation patterns that can support the proposed structure.Does not provide information on stereochemistry or connectivity of isomers.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[6][7][8][9]The definitive method for determining the absolute configuration of the spiro center.[6][7][8][9]Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state and may differ from the solution conformation.

Logical Framework for Structural Elucidation

G cluster_nmr NMR Spectroscopy 1H_NMR 1H NMR (Proton Framework) 2D_NMR 2D NMR (COSY, HSQC) (Connectivity) 1H_NMR->2D_NMR Initial Data 13C_NMR 13C NMR (Carbon Skeleton) 13C_NMR->2D_NMR Complements Structure Complete Structural Elucidation 2D_NMR->Structure Defines Connectivity MS Mass Spectrometry (Molecular Formula) MS->Structure Confirms Formula Xray X-ray Crystallography (3D Structure & Absolute Stereochemistry) Xray->Structure Definitive 3D Structure

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.

1. Sample Preparation [10][11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for spirooxindoles as it can solubilize a wide range of polarities and the NH proton is often well-resolved. CDCl₃ is another common alternative.

  • Sample Concentration: For a standard ¹H NMR experiment, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10]

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent using a pipette.

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[11]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[10][11]

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Pulse Program: A simple pulse-acquire sequence (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Set automatically by the instrument.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): Typically 0-12 ppm.

3. Data Processing

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh 1-5 mg of Sample Dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire Process Fourier Transform, Phase, & Baseline Correct Acquire->Process Reference Reference Spectrum Process->Reference Analyze Integrate & Analyze Chemical Shifts/Couplings Reference->Analyze FinalSpectrum Interpreted 1H NMR Spectrum Analyze->FinalSpectrum

Caption: Step-by-step workflow for 1H NMR characterization.

Conclusion

The ¹H NMR spectrum of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one provides a wealth of structural information that is fundamental to its characterization. A detailed analysis of the aromatic and aliphatic regions allows for the verification of the core structure and provides insights into its conformation. However, for a molecule of this complexity, especially with a chiral spiro center, relying solely on ¹H NMR is insufficient for unambiguous structural elucidation. A synergistic approach, integrating ¹³C NMR, 2D NMR techniques like COSY and HSQC, and mass spectrometry, is essential to confirm connectivity and molecular formula. Ultimately, for the definitive determination of its three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can strategically design an analytical workflow that ensures the comprehensive and accurate characterization of novel spirooxindole-based drug candidates.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

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  • Li, J., et al. (2019). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules. Available at: [Link]

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Comparative

A Comparative Crystallographic Guide to Spiro[indole-3,4'-oxane] Systems and Their Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of bioactive scaffolds is paramount. The spiro[indole-3,4'-oxane] framework, a prominent member of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of bioactive scaffolds is paramount. The spiro[indole-3,4'-oxane] framework, a prominent member of the broader spiro-oxindole family, represents a privileged scaffold in modern drug discovery. Its rigid, complex, and stereochemically rich structure provides a unique platform for the design of novel therapeutics targeting a range of diseases, from cancer to neurological disorders.[1][2][3]

This guide provides an in-depth comparison of the X-ray crystallographic data for spiro[indole-3,4'-oxane] systems and their close structural analogs, primarily the spiro[indole-3,4'-pyran] derivatives. By examining key structural parameters, this document aims to equip researchers with the foundational knowledge to understand the subtle yet significant conformational nuances of this important class of molecules. The insights derived from single-crystal X-ray diffraction are invaluable for structure-based drug design, enabling the rational optimization of ligand-target interactions.

The Significance of the Spiro-Oxindole Scaffold

The spiro-oxindole motif is a core component of numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The spirocyclic fusion at the C3 position of the oxindole ring imparts a three-dimensional topology that is distinct from its flatter, non-spirocyclic counterparts. This unique geometry allows for precise spatial orientation of substituents, which can be critical for molecular recognition by biological targets. The oxindole moiety itself can act as both a hydrogen bond donor and acceptor, further enhancing its potential for interaction with proteins and enzymes.[1]

Experimental Workflow for Structural Elucidation

The definitive method for determining the precise three-dimensional structure of these molecules is single-crystal X-ray diffraction. The overall workflow, from synthesis to final structural analysis, is a meticulous process that demands careful execution at each stage.

X-ray_Crystallography_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Crystallization Crystal Growth cluster_Data_Collection X-ray Diffraction cluster_Structure_Solution Structure Determination Synthesis Synthesis of Spiro-oxindole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Selection Solvent System Selection Purification->Solvent_Selection Crystal_Growth Slow Evaporation / Vapor Diffusion Solvent_Selection->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for the determination of spiro-oxindole crystal structures.

Step-by-Step Experimental Protocols

A common and effective method for the synthesis of the spiro[indoline-3,4'-pyran] scaffold is a one-pot, three-component reaction. This approach offers high atom economy and operational simplicity.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate isatin derivative (1.0 mmol), an active methylene compound such as malononitrile or ethyl cyanoacetate (1.0 mmol), and a third component like dimedone or 4-hydroxycoumarin (1.0 mmol) in a suitable solvent (e.g., ethanol, 10-15 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or triethylamine (10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and if necessary, purify further by recrystallization or column chromatography to obtain the pure spiro-oxindole derivative.[4]

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed for small organic molecules like spiro-oxindoles.

Method A: Slow Evaporation

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified spiro-oxindole compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).[5] The choice of solvent is critical and often determined empirically.

  • Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[6]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5]

Method B: Vapor Diffusion

  • Sample Preparation: Dissolve a small amount of the compound in a minimal amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Reservoir Preparation: Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a more volatile "poor" solvent in which the compound is insoluble.

  • Diffusion: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting the growth of single crystals.[6][7]

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8][9]

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation at a controlled temperature (e.g., 153 K or 293 K).[10]

  • Structure Solution: Solve the crystal structure using direct methods (e.g., with SHELXS).[10]

  • Structure Refinement: Refine the structure by full-matrix least-squares on F² using software such as SHELXL.[10] Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data

The following tables present a comparison of key crystallographic parameters for a series of representative spiro[indoline-3,4'-pyran] derivatives. This data, extracted from the cited literature, provides a basis for understanding the structural landscape of this class of compounds.

Table 1: Unit Cell Parameters of Selected Spiro[indoline-3,4'-pyran] Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
1 C₁₇H₁₅N₃O₄MonoclinicP2₁/c7.7812(16)19.998(4)10.044(2)103.435(4)1520.2(6)[10]
2 C₁₇H₁₄BrN₃O₄MonoclinicP2₁/c10.876(3)14.591(4)11.238(3)111.45(3)1660.1(8)[11]
3 C₂₁H₁₄N₄O₃TriclinicP-110.360313.05414.65575.239-[12]

Compound 1: Ethyl 6'-amino-5'-cyano-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate[10] Compound 2: Ethyl 2'-amino-5-bromo-3'-cyano-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate[11] Compound 3: 2'-amino-2,5'-dioxo-5'h-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile[12]

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative Spiro[indoline-3,4'-pyran] Derivative

BondLength (Å)AngleDegrees (°)
C3-C4'1.535(2)O1'-C4'-C5'109.8(1)
C3-N11.401(2)C3-C4'-O1'108.9(1)
C3-C21.554(2)C3-C4'-C3'112.1(1)
C2-O21.221(2)N1-C3-C4'110.7(1)
O1'-C4'1.442(2)C2-C3-N1108.3(1)
O1'-C2'1.369(2)C2-C3-C4'112.5(1)

Data is generalized from typical values reported in the literature for similar structures.

Structural Analysis and Conformational Insights

A key feature of the spiro[indole-3,4'-oxane/pyran] system is the near-perpendicular orientation of the indole and oxane/pyran rings. The dihedral angle between the mean planes of these two ring systems is consistently reported to be in the range of 80-90°.[10][11][13] This orthogonal arrangement is a direct consequence of the sp³-hybridized spiro carbon center (C3).

Spiro_Conformation cluster_Indole cluster_Pyran Indole Indole Ring Plane Spiro_Carbon Spiro Carbon (C3) Indole->Spiro_Carbon ~90° Dihedral Angle Pyran Pyran/Oxane Ring Plane Spiro_Carbon->Pyran I3 P4 I1 I2 I1->I2 I2->I3 I4 I3->I4 I5 I4->I5 I5->I1 P1 P2 P1->P2 P3 P2->P3 P3->P4 P5 P4->P5 P6 P5->P6 P6->P1

Figure 2: Orthogonal relationship of the indole and pyran/oxane rings.

The conformation of the six-membered oxane or pyran ring can vary. In many reported structures of spiro[indoline-3,4'-pyran] derivatives, the pyran ring adopts a flattened-boat or a screw-boat conformation.[11] The specific conformation is influenced by the substitution pattern on the ring and the crystal packing forces. These conformational preferences can have a significant impact on the overall shape of the molecule and its ability to fit into a binding pocket.

Implications for Drug Design and Development

The detailed structural information obtained from X-ray crystallography is invaluable for structure-activity relationship (SAR) studies.[1][2][14] By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can identify key structural features that are essential for potency and selectivity. For example, the precise orientation of a hydrogen bond donor or acceptor group, as determined by the crystal structure, can explain why one analog is more active than another.

Furthermore, the experimentally determined three-dimensional coordinates of a spiro-oxindole ligand can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations.[15] These in silico methods can help to predict the binding mode of the ligand to its target protein and to design new analogs with improved binding affinity.

Conclusion

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of spiro[indole-3,4'-oxane] systems and their analogs. The data reveals a consistent orthogonal arrangement of the constituent ring systems and highlights the conformational flexibility of the oxane/pyran ring. This structural information is not merely academic; it is a critical tool for medicinal chemists in the rational design and optimization of new therapeutic agents based on this versatile and promising scaffold. As the demand for novel and effective drugs continues to grow, the insights gleaned from the crystallographic analysis of these complex spirocyclic systems will undoubtedly play a pivotal role in the future of drug discovery.

References

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  • Zhu, X. et al. (2009). Ethyl 6′-amino-5′-cyano-2′-methyl-2-oxospiro[indoline-3,4′-pyran]. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o197. [Link]

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Validation

The Analytical Challenge of 7-Fluoroindoles in Drug Discovery

An in-depth technical comparison guide on the hardware and methodologies used for the 19 F NMR spectral analysis of 7-fluoroindole derivatives, designed for researchers and drug development professionals. 7-Fluoroindole...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the hardware and methodologies used for the 19 F NMR spectral analysis of 7-fluoroindole derivatives, designed for researchers and drug development professionals.

7-Fluoroindole is a privileged scaffold in medicinal chemistry and an exceptionally sensitive reporter molecule for Fragment-Based Drug Discovery (FBDD)[1]. The fluorine atom positioned at the 7-position of the indole ring is exquisitely sensitive to the electric fields, hydrogen bonding, and van der Waals interactions within a protein's binding pocket[2].

Because the 19 F nucleus has a nuclear spin of 1/2, a 100% natural isotopic abundance, and a gyromagnetic ratio yielding 83% of the sensitivity of 1 H, it is an ideal analytical probe[3]. Furthermore, the complete absence of endogenous fluorine in biological systems ensures a background-free spectrum. This eliminates the signal overlap that typically plagues 1 H NMR, making 19 F NMR an indispensable tool for analyzing complex fragment mixtures[1].

Part 1: Hardware Architecture Comparison

When analyzing 7-fluoroindole derivatives at the low micromolar concentrations typical of FBDD, the choice of NMR probe dictates the feasibility, throughput, and resolution of the experiment.

Room Temperature (RT) Probes vs. Cryogenic Probes (CryoProbes)

The causality behind the massive sensitivity gain in a CryoProbe lies in the thermodynamics of the hardware. By cooling the radiofrequency (RF) coil and the preamplifier to cryogenic temperatures (~20 K) using cold helium gas, the Johnson-Nyquist thermal noise generated by the electronics is drastically reduced[4]. Because the Signal-to-Noise Ratio (S/N) is inversely proportional to the square root of the system's temperature, this cooling provides a practical sensitivity enhancement of 3- to 4-fold (and up to 10-fold for specific polyfluorinated analytes) compared to a standard RT probe[5].

For a 7-fluoroindole screening campaign, this means an experiment that would take hours on an RT probe can be completed in minutes on a CryoProbe, preventing the degradation of unstable protein-ligand complexes.

Table 1: Quantitative Comparison of NMR Hardware for 19 F Detection (at 600 MHz)

ParameterRoom Temperature (RT) ProbeCryoProbe (TCI/QCI)
Operating Temperature (Coil) ~298 K~20 K
Relative S/N ( 19 F) 1x (Baseline)3x – 4x
Limit of Detection (LOD) ~50 µM< 10 µM
Acquisition Time (for equal S/N) HoursMinutes
Dielectric Loss Susceptibility LowHigh (Requires careful tuning in salty buffers)

Part 2: Methodological Workflows

1D Ligand-Observe 19 F NMR vs. 2D 19 F- 1 H HOESY

While 1D NMR is used to rapidly confirm if a 7-fluoroindole derivative binds to a target, 2D NMR is required to elucidate how it binds.

  • 1D Ligand-Observe 19 F NMR: This technique relies on Chemical Shift Perturbation (CSP) and transverse relaxation ( T2​ ) line broadening. When a small 7-fluoroindole fragment binds to a massive protein target, the tumbling rate of the complex decreases significantly. This slow molecular tumbling enhances dipole-dipole interactions and Chemical Shift Anisotropy (CSA), leading to faster T2​ relaxation and a visibly broader NMR signal[6].

  • 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy): HOESY relies on cross-relaxation driven by heteronuclear dipole-dipole interactions[7]. Because the Nuclear Overhauser Effect (NOE) intensity decays proportionally to 1/r6 , cross-peaks will only appear if the 19 F atom of the indole is within ~5 Å of a specific 1 H atom on the protein. This provides precise spatial constraints for structural validation[8].

Table 2: Comparative Metrics of 19 F NMR Methodologies

Metric1D 19 F NMR (Ligand-Observe)2D 19 F- 1 H HOESY
Primary Output Binding affinity ( Kd​ ), Hit identificationSpatial proximity (< 5 Å), Binding pose
Physical Mechanism T2​ relaxation (line broadening), CSPHeteronuclear cross-relaxation (NOE)
Sample Concentration Ligand: 50-100 µM, Protein: 5-10 µMLigand: >500 µM, Protein: >100 µM
Throughput High (Minutes per sample)Low (Hours to Days per sample)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, every NMR experiment must be designed as a self-validating system to rule out false positives caused by magnetic field drift, pH changes, or non-specific aggregation.

Protocol 1: 1D 19 F NMR Ligand-Observe Screening
  • Sample Preparation: Prepare a 50 µM solution of the 7-fluoroindole derivative in a deuterated aqueous buffer (e.g., 50 mM phosphate, pH 7.4, 10% D 2​ O). Add 10 µM of Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • Baseline Acquisition (Control): Acquire a 1D 19 F spectrum of the ligand alone. Record the precise chemical shift (typically between -131 to -135 ppm for 7-fluoroindoles[9]) and the full width at half maximum (FWHM) of the peak.

  • Target Addition: Titrate the unlabelled target protein into the NMR tube to a final concentration of 10 µM.

  • Binding Assessment: Re-acquire the 1D 19 F spectrum. A valid hit is confirmed only if the 7-fluoroindole peak shifts or broadens significantly while the TFA internal standard peak remains completely unchanged. This internal validation proves the perturbation is due to specific protein-ligand interaction, not environmental artifacts[1].

Protocol 2: 2D 19 F- 1 H HOESY for Binding Pose Elucidation
  • Complex Formation: Prepare a highly concentrated sample containing 1 mM 7-fluoroindole and 200 µM protein in 100% D 2​ O buffer to minimize the H 2​ O solvent signal.

  • Pulse Sequence Calibration: Calibrate the 90° pulse widths for both 1 H and 19 F channels independently to ensure maximum magnetization transfer.

  • Mixing Time Optimization (Self-Validation): Set the NOE mixing time ( τm​ ). For large protein-ligand complexes with slow tumbling, spin diffusion can cause false distance constraints. Run a self-validating build-up curve with τm​ values of 50, 100, and 200 ms. Select the shortest mixing time that yields measurable cross-peaks to ensure they represent direct, primary contacts[10].

  • Acquisition & Analysis: Acquire the 2D spectrum. Map the 1 H chemical shifts of the cross-peaks to the known assignment of the protein's binding pocket to elucidate the exact orientation of the 7-fluoroindole ring.

Part 4: Workflow Visualization

G Library 7-Fluoroindole Fragment Library Screening 1D 19F NMR (Ligand-Observe) Library->Screening Hit Hit Confirmed (CSP / Line Broadening) Screening->Hit Binding Miss Non-Binder (No Spectral Change) Screening->Miss No Binding Validation 2D 19F-1H HOESY (Spatial Proximity) Hit->Validation Structural Elucidation Lead Lead Optimization (Validated Pose) Validation->Lead Distance < 5Å

Caption: Workflow for 19F NMR-driven Fragment-Based Drug Discovery using 7-fluoroindole derivatives.

Sources

Comparative

Unlocking the Halogen Effect: A Comparative Guide to 5-Fluoro vs. 7-Fluoro Spirooxindoles in Drug Discovery

Spirooxindoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry, renowned for their rigid, three-dimensional architecture that perfectly mimics natural peptide motifs. Among their most celebr...

Author: BenchChem Technical Support Team. Date: March 2026

Spirooxindoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry, renowned for their rigid, three-dimensional architecture that perfectly mimics natural peptide motifs. Among their most celebrated applications is the inhibition of the MDM2-p53 protein-protein interaction (PPI), a critical pathway in oncology. As drug development professionals optimize these scaffolds, halogenation—specifically fluorination—has emerged as a critical determinant of bioactivity.

This guide provides an objective, data-driven comparison of 5-fluoro and 7-fluoro spirooxindoles, analyzing how the precise positional shift of a single fluorine atom dictates target affinity, metabolic stability, and overall pharmacological efficacy.

Mechanistic Causality: Why the Fluorine Position Matters

The substitution of a fluorine atom on the oxindole core is not merely a steric tweak; it fundamentally alters the electronic landscape and binding thermodynamics of the molecule.

  • The 5-Fluoro Advantage in MDM2 Inhibition: In the context of MDM2 inhibitors (e.g., MI-219, MI-888), the oxindole core acts as a bioisostere for the Trp23 residue of the p53 peptide. The 5-position of the oxindole projects deeply into the hydrophobic Trp23 pocket of MDM2. Fluorination at this site serves a dual purpose. First, it provides optimal van der Waals contacts within the lipophilic cleft. Second, its strong electron-withdrawing inductive effect increases the acidity of the adjacent oxindole NH group, thereby significantly strengthening the critical hydrogen bond formed with the backbone carbonyl of Leu54 on MDM2 1[1].

  • The 7-Fluoro Divergence: The 7-position is situated immediately adjacent to the oxindole NH. While a 7-fluoro substitution increases the overall lipophilicity and provides excellent metabolic shielding against cytochrome P450-mediated oxidation, it can introduce steric clashes or alter the electronic distribution of the NH group, sometimes weakening the critical Leu54 hydrogen bond in MDM2. However, 7-fluoro spirooxindoles exhibit exceptional bioactivity against alternative targets, such as ENPP1 and various bacterial strains, where the binding pocket geometry favors this specific spatial arrangement 2[2].

Pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ligase) p53->MDM2 Activates Apoptosis Apoptosis & Cell Arrest p53->Apoptosis Reactivation MDM2->p53 Inhibits Degradation Proteasomal Degradation MDM2->Degradation Ubiquitinates Inhibitor 5-F / 7-F Spirooxindole Inhibitor->MDM2 Blocks PPI

Fig 1. MDM2-p53 signaling pathway modulated by fluorinated spirooxindoles.

Comparative Bioactivity Profiles

Quantitative structure-activity relationship (QSAR) studies reveal stark differences in the bioactivity of these two positional isomers. Fluorine substitution at the 5-position has been shown to enhance cytotoxicity against MCF-7 breast cancer cells by up to 38-fold compared to non-fluorinated analogs, achieving IC50 values of ~1.09 μM 3[3].

Table 1: Quantitative Bioactivity & Structural Comparison
Parameter5-Fluoro Spirooxindoles7-Fluoro Spirooxindoles
Primary Target Affinity High (MDM2, Trp23 pocket)Moderate (Target dependent; e.g., ENPP1, antibacterial)
MDM2 Binding Affinity (IC50) Low nanomolar (e.g., MI-888)High nanomolar to micromolar
Cytotoxicity (MCF-7 Breast Cancer) ~1.09 μM (38x enhancement)~3.5 - 10 μM
Electronic Effect on Core Enhances oxindole NH acidity, strengthening Leu54 H-bondInductive effect is proximal to NH; can alter dihedral angle
Steric Profile Optimal fit in deep lipophilic cleftsProximal to NH; can cause steric hindrance in tight PPI pockets
Metabolic Stability GoodExcellent (Blocks CYP450 oxidation at the 7-position)
Synthesis Yield (1,3-Dipolar) Typically 80-90%Typically 70-80% (e.g., 76% for compound 7h)

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating system. The following protocols detail the synthesis via 1,3-dipolar cycloaddition and the subsequent biochemical validation 4[4].

Workflow Synth 1. Synthesis 1,3-Dipolar Cycloaddition Purify 2. Purification Chiral HPLC Separation Synth->Purify Assay 3. Binding Assay FP MDM2-p53 Interaction Purify->Assay Cell 4. Bioactivity MTT & Flow Cytometry Assay->Cell

Fig 2. Self-validating workflow for spirooxindole synthesis and profiling.
Protocol 1: Regioselective 1,3-Dipolar Cycloaddition Synthesis

Causality Check: The 1,3-dipolar cycloaddition is chosen because it allows the stereocontrolled assembly of the complex spirocyclic core in a single, atom-economical step.

  • Imine Formation: React the fluorinated isatin (5-fluoro or 7-fluoro isatin, 1.0 eq) with a secondary amino acid (e.g., L-proline or thioproline, 1.2 eq) in methanol. Why? The secondary amine condenses with the ketone of isatin to form an intermediate imine.

  • Azomethine Ylide Generation: Heat the mixture to reflux. Why? Thermal decarboxylation of the intermediate generates a highly reactive azomethine ylide in situ.

  • Cycloaddition: Add the chosen dipolarophile (e.g., a chalcone or maleimide derivative, 1.2 eq). The ylide undergoes a concerted [3+2] cycloaddition to form the spirooxindole framework.

  • Validation (Self-Correction): Isolate the crude product and perform Chiral HPLC. Why? The reaction generates multiple diastereomers. Only the cis-cis isomer typically exhibits potent target binding. Confirm stereochemistry via 2D NOESY NMR before proceeding to biological assays.

Protocol 2: Fluorescence Polarization (FP) Binding Assay for MDM2

Causality Check: FP is utilized because it directly measures the displacement of a fluorescently labeled p53 peptide from the MDM2 protein in solution, providing a true thermodynamic binding affinity (Kd/IC50) rather than a downstream phenotypic artifact.

  • Complex Assembly: Incubate recombinant human MDM2 protein (10 nM) with a fluorescently labeled p53-derived peptide (e.g., FAM-p53, 2 nM) in assay buffer (PBS, 0.01% Tween-20). Why? Tween-20 prevents non-specific protein aggregation and false-positive fluorescence quenching.

  • Compound Addition: Add the fluorinated spirooxindole in a 10-point serial dilution (ranging from 10 μM to 0.1 nM).

  • Equilibration: Incubate in the dark for 2 hours at room temperature. Why? Spirooxindoles can exhibit slow-binding kinetics; sufficient equilibration prevents artificially inflated IC50 values.

  • Validation (Self-Correction): Measure polarization (mP). The assay is only valid if the positive control (e.g., Nutlin-3 or MI-219) yields a sigmoidal dose-response curve with an IC50 within 3-fold of its historical average (~5 nM). If the curve is linear or flat, the protein complex has degraded, and the plate must be rejected.

Conclusion

The placement of a single fluorine atom on the spirooxindole scaffold dictates the molecule's destiny in drug discovery. While the 5-fluoro modification is the gold standard for MDM2-p53 PPI inhibition due to its optimal electronic and steric enhancement within the Trp23 pocket, the 7-fluoro analog offers a strategic alternative for targets requiring high metabolic stability and divergent spatial geometries. Understanding these structure-activity relationships allows researchers to rationally design the next generation of targeted therapeutics.

References

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach Source: Heliyon / PMC URL
  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors Source: Journal of Medicinal Chemistry / PMC URL
  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity Source: Frontiers in Oncology / PMC URL
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles Source: Molecules / PMC URL

Sources

Validation

A Comparative Guide to the Validation of Spiro-oxane Structures Using NOESY and HMBC

Spiro-oxanes, a class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single carbon atom, are prevalent in numerous natural products and pharmacologically active molecules. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Spiro-oxanes, a class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single carbon atom, are prevalent in numerous natural products and pharmacologically active molecules. Their unique three-dimensional architecture imparts significant biological properties, but also presents a considerable challenge in structural elucidation. The unambiguous determination of both the connectivity and, crucially, the relative stereochemistry around the spirocenter is paramount for understanding their function and for the advancement of drug development programs. While various analytical techniques contribute to this endeavor, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, provides an indispensable and robust toolkit for the comprehensive validation of spiro-oxane structures.

This guide offers an in-depth, comparative analysis of the application of NOESY and HMBC in the structural validation of spiro-oxanes. We will move beyond a simple recitation of protocols to explore the underlying principles, experimental design considerations, and data interpretation strategies that empower researchers to confidently assign these complex structures.

The Spiro-oxane Conundrum: Why Standard 1D NMR Falls Short

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of individual nuclei.[1] However, for complex molecules like spiro-oxanes, the sheer number of overlapping signals and the absence of direct, through-bond proton-proton coupling across the spirocenter render 1D NMR insufficient for complete structural assignment.[2] The key challenges lie in:

  • Establishing Connectivity: Confirming the precise attachment of substituents to each of the oxane rings and their relationship to the spiro-carbon.

  • Determining Relative Stereochemistry: Defining the spatial orientation of atoms and functional groups relative to each other, particularly around the chiral spirocenter. This is often the most critical aspect influencing biological activity.

This is where the power of 2D NMR techniques becomes evident, allowing us to probe through-bond and through-space correlations to build a complete and accurate 3D picture of the molecule.

The Synergy of NOESY and HMBC: A Two-Pronged Approach

NOESY and HMBC are complementary techniques that, when used in concert, provide a comprehensive dataset for the validation of spiro-oxane structures.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[3] It is the cornerstone for establishing the carbon skeleton of the molecule, connecting different spin systems, and unambiguously assigning quaternary carbons, such as the spirocenter itself.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In contrast to through-bond correlations, NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å).[6][7] This makes it an exceptionally powerful tool for determining the relative stereochemistry of a molecule.[8] By identifying which protons are on the same face of the ring system, we can deduce the orientation of substituents around the spirocenter.

The logical workflow for validating a spiro-oxane structure using these techniques is visualized in the following diagram:

G cluster_synthesis Structure Elucidation Workflow A Proposed Spiro-oxane Structure B 1D NMR (¹H, ¹³C, DEPT) A->B Initial Characterization C 2D NMR Experiments B->C Need for 2D Data D HMBC Analysis C->D Connectivity Information E NOESY Analysis C->E Stereochemical Information F Structure Validation D->F E->F G Final Validated Structure F->G Confirmation

Caption: Workflow for Spiro-oxane Structure Validation.

Experimental Protocols: A Guide to Acquiring High-Quality Data

The quality of the final structural assignment is intrinsically linked to the quality of the acquired NMR data. The following protocols provide a robust starting point for obtaining high-resolution NOESY and HMBC spectra for spiro-oxane compounds.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. Common choices include CDCl₃, DMSO-d₆, and CD₃OD.

  • Concentration: Aim for a concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent.

  • Degassing (for NOESY): For quantitative NOESY experiments or for small molecules where the NOE enhancement is small, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[6] This can be achieved by several freeze-pump-thaw cycles.

II. HMBC Experiment Protocol
  • Initial Setup: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter frequency offsets.

  • Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). Gradient selection helps to suppress unwanted signals and artifacts.

  • Key Parameters:

    • cnst2 (or d6): This delay is optimized for the long-range coupling constant (ⁿJCH). A typical starting value is 62.5 ms, corresponding to an optimization for an 8 Hz coupling. It may be beneficial to acquire a second HMBC with a different cnst2 value (e.g., for a 4 Hz coupling) to detect a wider range of correlations.

    • sw (F2 - ¹H dimension): Set the spectral width to encompass all proton signals.

    • sw (F1 - ¹³C dimension): Set the spectral width to encompass all carbon signals.

    • ns (Number of Scans): Typically 8-16 scans per increment are sufficient for a moderately concentrated sample.

    • d1 (Relaxation Delay): A relaxation delay of 1-2 seconds is generally adequate.

III. NOESY Experiment Protocol
  • Pulse Program: Select a gradient-enhanced 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Key Parameters:

    • p15 (or d8 - Mixing Time): This is the most critical parameter in a NOESY experiment.[9] The optimal mixing time depends on the molecular weight of the compound. For small molecules (< 600 Da), a longer mixing time (500-800 ms) is often required. For larger molecules, a shorter mixing time (100-300 ms) is typically used. It is often necessary to run a series of NOESY experiments with varying mixing times to find the optimal value.

    • sw (F2 and F1 - ¹H dimensions): Set the spectral width to encompass all proton signals.

    • ns (Number of Scans): Similar to HMBC, 8-16 scans per increment are a good starting point.

    • d1 (Relaxation Delay): A relaxation delay of 1-2 seconds is generally sufficient.

Data Interpretation: From Spectra to Structure

The following sections detail the interpretation of HMBC and NOESY spectra in the context of a hypothetical spiro-oxane structure.

HMBC Data Analysis: Assembling the Carbon Framework

The primary goal of HMBC analysis is to connect the individual spin systems identified in a COSY spectrum and to place quaternary carbons.[10]

Key Correlations to Identify:

  • Correlations to the Spiro-carbon: Protons on carbons adjacent to the spirocenter will show correlations to the quaternary spiro-carbon. This is the most definitive evidence for the spirocyclic core.

  • Connecting Spin Systems: Correlations from protons in one ring to carbons in the other ring can help to confirm the overall connectivity.

  • Assigning Carbonyls and Other Heteroatoms: Protons alpha to carbonyl groups or other heteroatoms will show clear HMBC correlations, aiding in their placement.

Data Presentation:

Proton (δ ppm)Correlated Carbons (δ ppm)Inferred Connectivity
H-1 (3.8)C-2 (70.1), C-5 (98.5), C-6 (35.2)H-1 is adjacent to C-2 and C-6, and shows a key correlation to the spiro-carbon C-5.
H-4a/4b (1.9, 2.1)C-3 (30.5), C-5 (98.5), C-6 (35.2)Protons on C-4 show correlations to the spiro-carbon C-5.
H-7a/7b (2.3, 2.5)C-6 (35.2), C-5 (98.5), C-8 (72.3)Protons on C-7 show correlations to the spiro-carbon C-5.

The logical flow of deducing connectivity from HMBC data can be visualized as follows:

G cluster_hmbc HMBC Correlation Logic H1 Proton H-1 C_spiro Spiro-Carbon C-5 H1->C_spiro ²J or ³J Structure Confirmed Spiro-Core C_spiro->Structure H4 Protons H-4 H4->C_spiro ²J or ³J H7 Protons H-7 H7->C_spiro ²J or ³J

Caption: Deducing the Spiro-core from HMBC Correlations.

NOESY Data Analysis: Unveiling the 3D Structure

NOESY data provides through-space correlations that are essential for determining the relative stereochemistry.[11] The strength of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to spatial proximity.[6]

Key Correlations for Stereochemical Assignment:

  • Axial-Axial Correlations: In chair-like conformations of oxane rings, strong NOEs are observed between 1,3-diaxial protons.

  • Axial-Equatorial Correlations: Weaker NOEs are typically observed between axial and equatorial protons on adjacent carbons.

  • Correlations Across the Spirocenter: The most critical NOEs are those between protons on the two different rings. These correlations definitively establish the relative orientation of the two rings. For example, a NOE between an axial proton on one ring and an axial proton on the other indicates that they are on the same face of the molecule.

Data Presentation:

Proton 1 (δ ppm)Proton 2 (δ ppm)Inferred Spatial ProximityStereochemical Implication
H-1ax (3.8)H-3ax (1.5)1,3-diaxialConfirms chair conformation of the first oxane ring.
H-1ax (3.8)H-7ax (2.3)Through-space correlation across the spiro-junctionH-1ax and H-7ax are on the same face of the molecule.
H-6 (4.2)H-8eq (3.9)Through-space correlationThe substituent at C-6 and the equatorial proton at C-8 are on the same face.

Alternative and Complementary Techniques

While NOESY and HMBC are the workhorses for spiro-oxane validation, other techniques can provide valuable complementary information:

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each ring, helping to trace out the individual spin systems.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons, providing unambiguous assignment of protonated carbons.[1]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE effect may be close to zero, ROESY provides a reliable alternative for observing through-space correlations.[9]

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive and unambiguous 3D structure of the molecule.[13][14] However, obtaining high-quality crystals can be a significant challenge.

Conclusion

The structural validation of spiro-oxanes is a complex but achievable task with the strategic application of modern 2D NMR techniques. The synergistic use of HMBC to establish the carbon framework and NOESY to define the relative stereochemistry provides a powerful and self-validating system for the unambiguous assignment of these intricate molecules. By understanding the principles behind these experiments, carefully designing the experimental protocols, and systematically interpreting the resulting data, researchers can confidently elucidate the structures of novel spiro-oxanes, paving the way for further advancements in drug discovery and natural product chemistry.

References

  • Advanced NMR Techniques and Applications | Spectroscopy... - Fiveable. (n.d.).
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - MDPI. (2023, July 14).
  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Organic Chem Curr Res, 13, 407.
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide - Benchchem. (n.d.).
  • Synthesis and Structure Elucidation of New Spiro Compounds with Per(poly)fluoroalkyl Group - R Discovery. (2006, July 1).
  • NOESY and EXSY. (n.d.).
  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12).
  • H-C multiple-bond correlations: HMBC 1H 13C. (2010, November 23).
  • 19: HMBC - Chemistry LibreTexts. (2024, November 12).
  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal - ResearchGate. (2024, January 24).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.).
  • Stereochemistry | How to read NOESY spectrum? - YouTube. (2022, March 21).
  • INTRODUCTION TO 2D-NMR - eGyanKosh. (n.d.).
  • 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 - YouTube. (2023, January 29).

Sources

Comparative

Comparing synthetic yield of spiro-oxane vs spiro-piperidine analogs

The transition from planar, sp2-hybridized aromatic systems to sp3-rich three-dimensional architectures is a defining strategy in modern drug discovery. This "escape from flatland" significantly improves physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp2-hybridized aromatic systems to sp3-rich three-dimensional architectures is a defining strategy in modern drug discovery. This "escape from flatland" significantly improves physicochemical properties, such as aqueous solubility and metabolic stability, while providing novel vectors for target engagement[1][2]. Among the most privileged 3D scaffolds are spiro-piperidines and spiro-oxanes .

While both scaffolds offer immense pharmacological value, their synthetic tractability differs fundamentally due to the inherent electronic properties of their respective heteroatoms. This guide objectively compares the synthetic yields, mechanistic causality, and experimental protocols for generating spiro-piperidine versus spiro-oxane analogs.

Mechanistic Causality: Why Synthetic Yields Differ

The synthetic yield of a spirocyclic scaffold is heavily dictated by the nucleophilicity of the heteroatom and the stability of the transition state during cyclization.

Spiro-Piperidines (High Yield: 65% – 96%) Nitrogen is a highly effective nucleophile. In standard multicomponent cyclizations (e.g., condensation with aldehydes and dimedone) or reductive aminations, the secondary amine readily forms a highly stable iminium ion intermediate[3][4]. This stable intermediate lowers the activation energy barrier for the subsequent intramolecular nucleophilic attack, driving the reaction equilibrium strongly toward the cyclized product. Furthermore, the basic nature of piperidine allows for easy isolation via salt formation (e.g., bis-HCl salts), which routinely pushes isolated yields above 75% even on a kilogram scale[5].

Spiro-Oxanes (Moderate Yield: 40% – 75%) Oxygen is significantly less nucleophilic than nitrogen. Constructing the spiro-oxane core often relies on oxa-Pictet-Spengler reactions, Prins cyclizations, or Bargellini reactions[6][7]. These pathways typically require strong Lewis or Brønsted acid activation to make the electrophilic center sufficiently reactive. However, this harsh acidic environment introduces a mechanistic tradeoff: it simultaneously promotes competing side reactions, such as E1/E2 dehydration (elimination) or premature ring-opening of the oxane precursor. Consequently, the reaction mixture often contains a complex profile of byproducts, necessitating stringent chromatographic purification that inherently lowers the final isolated yield[6].

G Start Target Scaffold Design (Escape from Flatland) Pip Spiro-Piperidine (Basic Amine, Salt Formation) Start->Pip Require basic center Ox Spiro-Oxane (H-Bond Acceptor, Neutral) Start->Ox Require neutral core Pip_Pros High Aqueous Solubility Target GPCRs/Kinases Pip->Pip_Pros Pip_Cons Potential hERG Liability CYP Inhibition Pip->Pip_Cons Ox_Pros Lower logD Improved Metabolic Stability Ox->Ox_Pros Ox_Cons Lower Intrinsic Basicity Complex O-Alkylation Ox->Ox_Cons

Logical decision tree for selecting spiro-piperidine versus spiro-oxane scaffolds in drug design.

Quantitative Data: Comparative Yield Analysis

The following table synthesizes empirical yield data from validated literature protocols, highlighting the efficiency gap between the two scaffolds.

Scaffold ClassTarget Compound / IntermediateSynthetic MethodologyCatalyst / ConditionsIsolated YieldRef
Spiro-Piperidine Bis-spiro piperidine derivativesOne-pot multicomponent condensationNano-γ-Al₂O₃/Sb(V), Ultrasonic, RT89% – 96% [3]
Spiro-Piperidine 3-azaspiro[5,5]undecane hydrochlorideReductive aminationNaBH(OAc)₃ / HCO₂H, Dichloroethane75% – 95% [4]
Spiro-Piperidine Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-oneKilogram-scale cyclizationOptimized base/solvent matrix77% (Overall)[5]
Spiro-Oxane 3′,4′-Dihydro-1′H-spiro[oxane-4,2′-quinoxalin]-3′-oneBargellini reactionCHCl₃, NaOH, Tetrahydro-4H-pyran-4-one71% – 73% [6]
Spiro-Oxane 3H-spiro[1,3-benzothiazole-2,4'-oxane]Intramolecular etherificationAcid-catalyzed cyclization40% – 65% [7]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) and specific purification checkpoints are embedded to confirm structural integrity and prevent the propagation of side products.

Protocol A: High-Yield Synthesis of Bis-Spiro Piperidines (Ultrasonic Pathway)

Causality Focus: Ultrasonic irradiation is utilized instead of thermal heating to enhance mass transfer and localize energy at the molecular level. Combined with a nano-γ-Al₂O₃/Sb(V) catalyst, this prevents the thermal degradation of the sensitive iminium intermediate, resulting in near-quantitative yields[3].

  • Preparation: In a dry 50 mL flask, combine the aromatic amine derivative (1.0 mmol), dimedone (2.0 mmol), and formaldehyde (3.0 mmol, 37–41% aqueous solution) in 10 mL of anhydrous dichloromethane[3].

  • Catalyst Addition: Add 50 mg of nano-γ-Al₂O₃/Sb(V) catalyst. Validation Check: Ensure the catalyst has been pre-validated via Thermal Gravimetric Analysis (TG-DTA) to confirm stability (char yield should be ~89.5% at 390 °C)[3].

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath at room temperature.

  • In-Process Monitoring: Monitor the reaction strictly via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The disappearance of the amine spot and the precipitation of a solid compound denote product formation[3].

  • Isolation: Filter the resulting solid. Extract the catalyst from the mixture using hot ethanol, allowing the catalyst to be recovered via secondary filtration[3].

  • Purification: Recrystallize the crude product from absolute ethanol. Confirm purity via ¹H-NMR (look for the characteristic isolated piperidine N-CH₂ singlet) and LC-MS.

Protocol B: Synthesis of Spiro-Oxane Derivatives (Bargellini Reaction)

Causality Focus: The synthesis of 3′,4′-Dihydro-1′H-spiro[oxane-4,2′-quinoxalin]-3′-one requires the reaction of 1,2-diaminobenzene with a cyclic ketone. Because the oxane ring is susceptible to opening under strong basic conditions, temperature control during the addition of NaOH is critical to favor spirocyclization over polymerization[6].

  • Preparation: Dissolve 1,2-diaminobenzene (10.0 mmol) and tetrahydro-4H-pyran-4-one (10.0 mmol) in 20 mL of anhydrous chloroform[6].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add finely crushed NaOH (30.0 mmol) in small portions over 30 minutes to prevent exothermic ring-opening of the oxane precursor[6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with ice water (30 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validating Purification: Because oxane side-reactions generate structurally similar polar impurities, standard silica gel chromatography is often insufficient. Purify the residue using Reverse-Phase (RP) Flash Chromatography (eluting with a gradient of 0 to 40% EtOAc in cyclohexane)[6].

  • Confirmation: Lyophilize the pure fractions. Validate the intact spiro-oxane core via ¹³C-NMR, ensuring the presence of the quaternary spiro carbon peak (~70-80 ppm) and the absence of terminal alkene peaks (which would indicate ring-opening/elimination).

W Precursor Common Ketone Precursor (e.g., N-Boc-piperidone or Tetrahydro-4H-pyran-4-one) RouteA Multicomponent Condensation (Amine + Aldehyde) Precursor->RouteA N-Nucleophiles RouteB Intramolecular Etherification (Epoxide Opening / Prins) Precursor->RouteB O-Nucleophiles Purification Chromatographic Purification & Crystallization RouteA->Purification RouteB->Purification YieldA Spiro-Piperidine Yield: 65-96% Purification->YieldA YieldB Spiro-Oxane Yield: 40-75% Purification->YieldB

Comparative synthetic workflow for generating spiro-piperidine and spiro-oxane analogs.

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